Dryocrassin ABBA
Description
The exact mass of the compound Dryocrassin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Cyclohexanones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-acetyl-4-[[3-[[3-[(5-acetyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-5-butanoyl-2,4,6-trihydroxyphenyl]methyl]-5-butanoyl-2,4,6-trihydroxyphenyl]methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H48O16/c1-9-11-24(46)28-32(50)18(30(48)20(34(28)52)14-22-36(54)26(16(3)44)40(58)42(5,6)38(22)56)13-19-31(49)21(35(53)29(33(19)51)25(47)12-10-2)15-23-37(55)27(17(4)45)41(59)43(7,8)39(23)57/h48-57H,9-15H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVKSKWNDSLRBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)C)O)O)CC3=C(C(=C(C(=C3O)C(=O)CCC)O)CC4=C(C(C(=O)C(=C4O)C(=O)C)(C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H48O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30925979 | |
| Record name | 4,4'-{Methylenebis[(5-butanoyl-2,4,6-trihydroxy-3,1-phenylene)methylene]}bis(2-acetyl-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30925979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
820.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12777-70-7 | |
| Record name | Dryocrassin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012777707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-{Methylenebis[(5-butanoyl-2,4,6-trihydroxy-3,1-phenylene)methylene]}bis(2-acetyl-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30925979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Dryocrassin ABBA: A Phloroglucinol Derivative with Diverse Pharmacological Activities
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Dryocrassin ABBA is a naturally occurring phloroglucinol derivative isolated from the rhizome of Dryopteris crassirhizoma.[1][2] This complex tetrameric compound has garnered significant scientific interest due to its broad spectrum of biological activities, including potent antiviral, antibacterial, and antitumor effects.[3][4] Preclinical studies have highlighted its therapeutic potential, particularly as an antiviral agent against influenza and coronaviruses, and as a novel antibacterial agent against pathogenic bacteria like Staphylococcus aureus.[2][5] This document provides a comprehensive overview of the chemical structure, pharmacological properties, and mechanisms of action of this compound, intended for researchers and professionals in the field of drug discovery and development.
Chemical Structure and Physicochemical Properties
This compound is a large, polyphenolic molecule belonging to the phloroglucinol class.[1] Its complex structure is characterized by four substituted phloroglucinol rings linked by methylene bridges. The specific arrangement of acyl and alkyl groups on these rings is crucial for its biological activity.
| Property | Value | Reference |
| Molecular Formula | C43H48O16 | [6] |
| Molecular Weight | 820.8 g/mol | [6] |
| IUPAC Name | 2-acetyl-4-[[3-[[3-[(5-acetyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-5-butanoyl-2,4,6-trihydroxyphenyl]methyl]-5-butanoyl-2,4,6-trihydroxyphenyl]methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one | [6] |
| CAS Number | 12777-70-7 | [3][6] |
| Purity | >99% (as determined by HPLC) | [7][8] |
| Solubility | Soluble in Pyridine, DMSO, Methanol | [9] |
Pharmacological Activities and Quantitative Data
This compound exhibits a range of pharmacological effects, with significant data available on its antiviral and antibacterial properties.
Antiviral Activity
The compound has demonstrated potent inhibitory effects against several clinically relevant viruses. Its mechanism often involves targeting key viral enzymes necessary for replication and propagation.[2][6]
| Virus Target | Assay Type | Metric | Value | Reference |
| Influenza A (H5N1) | Neuraminidase Inhibition | IC50 | 18.59 ± 4.53 µM | [2][10] |
| Influenza A (H7N9) | Neuraminidase Inhibition | IC50 | 3.6 µM | [6] |
| SARS-CoV-2 | Main Protease (Mpro) Inhibition | - | Inhibitory Activity Confirmed | [2][11] |
| SARS-CoV-2 | Antiviral Assay (Vero cells) | IC50 | Dose-dependent inhibition | [12] |
| SARS-CoV | Antiviral Assay (Vero cells) | IC50 | Dose-dependent inhibition | [12] |
| MERS-CoV | Antiviral Assay (Vero cells) | IC50 | Dose-dependent inhibition | [12] |
Antibacterial Activity
This compound has shown efficacy against Gram-positive bacteria, notably Staphylococcus aureus, by inhibiting enzymes crucial for bacterial virulence.[3][5]
| Bacterial Target | Assay Type | Metric | Value | Reference |
| S. aureus | Sortase A (SrtA) Inhibition | IC50 | 24.17 µM | [3][6] |
| S. aureus | vWbp Coagulase Activity | - | Significant Inhibition | [5][13] |
Antitumor and Immunosuppressive Activity
The compound also possesses antitumor and immunomodulatory properties.[3][5] It has been shown to induce apoptosis in cancer cells and suppress the function of dendritic cells, suggesting potential applications in oncology and transplantation.[3][5][13][14]
Preclinical Pharmacokinetics and Toxicity
Pharmacokinetic studies in mice have provided promising data for its potential as a therapeutic agent.[2][11]
| Parameter | Observation | Reference |
| Toxicity (Mice) | Approximate lethal dose >10 mg/kg (5-day repeated dose) | [2][11] |
| Cytotoxicity (MDCK cells) | TC50 > 400 µM | [7][10] |
| Microsomal Stability | Good | [2][11] |
| hERG Inhibition | Low | [2][11] |
| CYP450 Inhibition | Low | [2][11] |
| Half-life (in vivo) | 5.5–12.6 hours | [2][11] |
| Plasma Exposure (in vivo) | AUC 19.3–65 µg·h/mL | [2][11] |
Experimental Protocols
This section details the methodologies employed in key studies to evaluate the efficacy and properties of this compound.
In Vivo Antiviral Efficacy (H5N1 Mouse Model)
This protocol was adapted from a study evaluating this compound against an amantadine-resistant H5N1 influenza strain.[8][15]
-
Animal Model : Specific-pathogen-free female BALB/c mice, 6-8 weeks old.
-
Virus Inoculation : Mice were intranasally inoculated with 10^4.5 ELD50 of H5N1 virus in a 100 µl volume. A control group received saline.
-
Drug Administration : Treatment began on day 2 post-inoculation and continued for 7 days. This compound was administered daily via oral gavage at doses of 12.5, 18.0, and 33 mg/kg body weight. A positive control group received amantadine hydrochloride (20 mg/kg), and an untreated group received saline.
-
Efficacy Assessment :
-
Survival Rate : Monitored daily for 14 days.
-
Body Weight : Measured daily as an indicator of morbidity.
-
Lung Index and Viral Load : On days 7 and 14 post-infection, a subset of mice was euthanized. Lungs were weighed to calculate the lung index (lung weight / body weight × 100). Lung tissues were then homogenized to determine viral loads via quantitative real-time PCR.[4][15]
-
In Vitro Anticoronaviral Assay (Immunofluorescence-based)
This method was used to assess the inhibitory activity of this compound against SARS-CoV-2, SARS-CoV, and MERS-CoV.[2][12]
-
Cell Line : Vero cells were seeded in 96-well plates.
-
Compound Preparation : this compound was dissolved in DMSO and serially diluted to the desired concentrations.
-
Infection and Treatment : Cells were infected with the respective coronavirus. After viral adsorption, the inoculum was removed, and cells were treated with media containing various concentrations of this compound.
-
Immunofluorescence Staining : After a set incubation period, cells were fixed and permeabilized. The expression of a viral protein (e.g., Nucleocapsid protein) was detected using a specific primary antibody followed by a fluorescently labeled secondary antibody. Cell nuclei were counterstained with Hoechst dye.
-
Data Analysis : Images were acquired using a confocal microscope. The percentage of infected cells was quantified, and the IC50 value was calculated using non-linear regression analysis. Cell viability was assessed in parallel using a standard assay (e.g., CCK-8) to determine cytotoxicity.
Purity Determination by HPLC
This protocol is for assessing the purity of a this compound sample.[7][9]
-
Instrumentation : High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Mobile Phase : Isopropanol - Methanol - Chloroform - H2O - Phosphoric acid (102:20:12:24:0.1 v/v).
-
Flow Rate : 1.0 ml/min.
-
Column Temperature : Room Temperature.
-
Detection : UV absorbance at 283 nm.
-
Analysis : The sample is injected, and the resulting chromatogram is analyzed. Purity is calculated based on the area of the peak corresponding to this compound (retention time ~8.4 min) relative to the total peak area.[7][8]
Mechanisms of Action and Signaling Pathways
This compound's diverse biological effects stem from its ability to interact with multiple molecular targets. The diagrams below illustrate some of its key mechanisms of action.
Caption: Antiviral mechanism of this compound targeting key viral enzymes.
Caption: Antibacterial workflow of this compound against S. aureus.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a novel active substance for use against amantadine-resistant H5N1 avian influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buy this compound | 12777-70-7 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemfaces.com [chemfaces.com]
- 10. researchgate.net [researchgate.net]
- 11. Anticoronaviral Activity of the Natural Phloroglucinols, this compound and Filixic Acid ABA from the Rhizome of Dryopteris crassirhizoma by Targeting the Main Protease of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound | CAS#:12777-70-7 | Chemsrc [chemsrc.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound, a novel active substance for use against amantadine-resistant H5N1 avian influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
Dryocrassin ABBA: A Technical Guide to Its Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dryocrassin ABBA is a phloroglucinol derivative found in the rhizomes of the fern Dryopteris crassirhizoma. This natural compound has garnered significant interest within the scientific community due to its diverse and potent biological activities, including antiviral and antibacterial properties. This technical guide provides an in-depth overview of the natural sourcing of this compound, detailed protocols for its isolation and purification, a compilation of its known biological activities with quantitative data, and an exploration of its mechanisms of action through signaling pathway diagrams.
Natural Source and Isolation
The primary natural source of this compound is the rhizome of the fern Dryopteris crassirhizoma Nakai, a plant that has been utilized in traditional medicine.[1][2][3][4] The isolation of this compound from this plant material is a multi-step process involving extraction, partitioning, and chromatographic purification.
Experimental Protocols
1.1.1. Extraction and Partitioning
A common method for the initial extraction of this compound from Dryopteris crassirhizoma rhizomes involves the use of organic solvents.
-
Protocol:
-
Dried and powdered rhizomes of Dryopteris crassirhizoma are subjected to extraction with 95% ethanol.
-
The resulting ethanol extract is concentrated under reduced pressure to yield a crude extract.
-
The crude extract is then suspended in water and partitioned successively with dichloromethane (CH2Cl2) and ethyl acetate (EtOAc). The this compound is typically enriched in the ethyl acetate fraction.
-
1.1.2. Chromatographic Purification
Further purification of the enriched fraction is achieved through a combination of column chromatography techniques.
-
Macroporous Adsorption Resin Chromatography:
-
The ethyl acetate fraction is loaded onto a DM-130 macroporous adsorption resin column.
-
The column is washed with water to remove impurities.
-
Elution with a stepwise gradient of ethanol in water is performed, with this compound typically eluting in the higher ethanol concentration fractions.
-
-
Silica Gel Column Chromatography:
-
The fraction containing this compound from the macroporous resin chromatography is further purified on a silica gel column.
-
A solvent system such as a gradient of acetone in dichloromethane is used for elution.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing pure this compound.
-
Purity Determination
The purity of the isolated this compound is commonly assessed by High-Performance Liquid Chromatography (HPLC).
-
HPLC Protocol:
-
Column: Phenomenex prodigy ODS (250 mm × 4.6 mm)[2]
-
Mobile Phase: A mixture of acetonitrile, isopropanol, 0.3% phosphoric acid, and 0.1% sodium dodecyl sulfate in a 50:50:10:5 ratio.[2]
-
Flow Rate: 1.0 mL/min[2]
-
Detection: UV at 280 nm[2]
-
Result: Purity of over 99% has been reported for isolated this compound.[5]
-
Quantitative Data
The biological activities of this compound have been quantified in various studies. The following tables summarize the key quantitative data.
Table 1: Antiviral Activity of this compound
| Virus Target | Assay | IC50 Value | Reference |
| H5N1 Influenza Virus Neuraminidase | Neuraminidase Inhibition Assay | 18.59 ± 4.53 µM | [4] |
| H5N1 Influenza Virus | Antiviral Activity Assay | 16.5 µM | [4] |
| SARS-CoV-2 Main Protease | Protease Inhibition Assay | 46.48 ± 1.1 µM | [4] |
| SARS-CoV | Antiviral Assay | 0.80 ± 0.07 µM | |
| MERS-CoV | Antiviral Assay | 1.31 ± 0.07 µM |
Table 2: Antibacterial Activity of this compound
| Bacterial Target | Assay | IC50 Value | Reference |
| Staphylococcus aureus Sortase A | FRET Assay | 24.17 µM |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data | Reference |
| Mass Spectrometry (LC-MS/MS) | Precursor-product ion transition: m/z 819.3 → 403.4 | |
| 1H NMR | Specific data not available in the searched literature. | |
| 13C NMR | Specific data not available in the searched literature. |
Note: While the structure of this compound has been elucidated, specific 1H and 13C NMR chemical shift data were not available in the public domain literature reviewed for this guide.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound are attributed to its interaction with specific cellular signaling pathways.
Anti-Inflammatory Signaling Pathway
Ethanol extracts of Dryopteris crassirhizoma, the source of this compound, have been shown to exert anti-inflammatory effects by suppressing key inflammatory signaling pathways. It is plausible that this compound contributes significantly to this activity.
Caption: Putative anti-inflammatory mechanism of this compound.
Antibacterial Mechanism: Inhibition of Staphylococcus aureus Sortase A
This compound has been identified as an inhibitor of Sortase A, a key enzyme in Staphylococcus aureus responsible for anchoring virulence factors to the bacterial cell wall.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anticoronaviral Activity of the Natural Phloroglucinols, this compound and Filixic Acid ABA from the Rhizome of Dryopteris crassirhizoma by Targeting the Main Protease of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticoronaviral Activity of the Natural Phloroglucinols, this compound and Filixic Acid ABA from the Rhizome of Dryopteris crassirhizoma by Targeting the Main Protease of SARS-CoV-2 [mdpi.com]
- 5. researchgate.net [researchgate.net]
The Putative Biosynthesis of Dryocrassin ABBA in Dryopteris crassirhizoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dryocrassin ABBA, a complex tetrameric acylphloroglucinol found in the rhizomes of the fern Dryopteris crassirhizoma, has garnered significant interest for its diverse biological activities, including antiviral and antibacterial properties. Understanding its biosynthesis is crucial for potential biotechnological production and the development of novel therapeutic agents. This technical guide provides an in-depth overview of the putative biosynthetic pathway of this compound, based on established principles of acylphloroglucinol biosynthesis. It includes detailed, adaptable experimental protocols for key enzyme assays, quantitative data on related compounds from D. crassirhizoma, and visualizations of the proposed biochemical routes and experimental workflows. While the precise enzymatic machinery in D. crassirhizoma remains to be fully elucidated, this guide serves as a foundational resource for researchers in the field.
Introduction
Dryopteris crassirhizoma is a perennial fern that has been used in traditional medicine, particularly in East Asia. Its rhizomes are a rich source of various bioactive secondary metabolites, with acylphloroglucinols being a prominent class. These compounds are characterized by a phloroglucinol core (1,3,5-trihydroxybenzene) adorned with one or more acyl side chains. This compound is a notable example, featuring a complex structure derived from the linkage of four acylated phloroglucinol monomers. The biosynthesis of such complex natural products is a multi-step process involving a cascade of enzymatic reactions. This guide outlines the hypothetical pathway to this compound, drawing parallels from known biosynthetic pathways of similar molecules.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to occur in three main stages:
-
Formation of the Phloroglucinol Core: The foundational phloroglucinol ring is likely synthesized via the polyketide pathway, a common route for the biosynthesis of phenolic compounds in plants.
-
Acylation of the Phloroglucinol Core: Specific acyl side chains are attached to the phloroglucinol ring, creating various acylphloroglucinol monomers.
-
Oxidative Coupling and Dimerization: The acylphloroglucinol monomers undergo oxidative coupling to form dimers, which then further couple to yield the final tetrameric structure of this compound.
A visual representation of this proposed pathway is provided below.
Quantitative Data
While specific quantitative data for the biosynthesis of this compound is not available in the current literature, data on the extraction and biological activity of related acylphloroglucinols from D. crassirhizoma provide context for their prevalence and potential therapeutic relevance.
Table 1: Extraction Yields of Acylphloroglucinols from Dryopteris crassirhizoma
| Extraction Solvent | Yield (%) | Reference |
| n-hexane | - | [1] |
| Dichloromethane | - | [1] |
| Ethyl acetate | 11.3 | [2] |
| Methanol | 22.9 | [2] |
Note: Specific yields for this compound were not detailed in these studies.
Table 2: Bioactivity of this compound and Related Compounds
| Compound | Bioactivity Assay | IC50 (µM) | Reference |
| This compound | Anti-SARS-CoV-2 Mpro | 46.48 ± 1.1 | [3] |
| This compound | Anti-influenza virus (H5N1) NA | 18.59 ± 4.53 | [3] |
| This compound | Anti-β-glucuronidase | 94.9 ± 2.5 | [4] |
| Flavaspidic acid AB | Anti-MRSA | - | [1] |
| Norflavaspidic acid AB | Anti-MRSA | - | [1] |
Experimental Protocols
The following are detailed, adaptable protocols for the key enzymatic assays relevant to the proposed biosynthesis of this compound. These protocols are based on established methods for similar enzymes.
Protocol for Type III Polyketide Synthase (PKS) Activity Assay
This protocol is designed to detect the formation of the phloroglucinol core from malonyl-CoA.
Objective: To determine the enzymatic activity of a putative Type III PKS from D. crassirhizoma.
Materials:
-
Enzyme extract from D. crassirhizoma (or purified recombinant PKS)
-
Malonyl-CoA
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)
-
Quenching solution (e.g., 20% HCl)
-
Ethyl acetate
-
HPLC system with a C18 column
-
Phloroglucinol standard
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube:
-
80 µL Reaction buffer
-
10 µL Enzyme extract (protein concentration to be determined)
-
10 µL Malonyl-CoA solution (final concentration, e.g., 100 µM)
-
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding 10 µL of quenching solution.
-
Extract the product by adding 200 µL of ethyl acetate and vortexing vigorously.
-
Centrifuge to separate the phases and carefully transfer the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen.
-
Re-dissolve the residue in a known volume of methanol (e.g., 50 µL).
-
Analyze the sample by HPLC, comparing the retention time and UV-Vis spectrum with the phloroglucinol standard.
-
Quantify the product formation based on a standard curve.
References
- 1. Identification and metabolomic characterization of potent anti-MRSA phloroglucinol derivatives from Dryopteris crassirhizoma Nakai (Polypodiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phloroglucinol Derivatives from Dryopteris crassirhizoma as Potent Xanthine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
Physical and chemical properties of Dryocrassin ABBA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dryocrassin ABBA is a naturally occurring phloroglucinol derivative isolated from the rhizomes of Dryopteris crassirhizoma[1][2]. This complex polyphenolic compound has garnered significant scientific interest due to its diverse and potent biological activities, including antiviral, antibacterial, and antitumor properties[1][3][4]. Its multifaceted therapeutic potential makes it a promising candidate for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, alongside detailed experimental protocols and visualizations of its known mechanisms of action.
Physical and Chemical Properties
This compound is described as a yellow crystalline solid or powder[2][5]. Its purity has been determined to be greater than 98% by High-Performance Liquid Chromatography (HPLC)[2][6][7].
Table 1: Physical and Chemical Data of this compound
| Property | Value | Source(s) |
| Molecular Formula | C43H48O16 | [1][3][4][6] |
| Molecular Weight | 820.81 g/mol | [2][5][6] |
| CAS Number | 12777-70-7 | [1][3][6] |
| IUPAC Name | 2-acetyl-4-[[3-[[3-[(5-acetyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-5-butanoyl-2,4,6-trihydroxyphenyl]methyl]-5-butanoyl-2,4,6-trihydroxyphenyl]methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one | [1] |
| Canonical SMILES | CCCC(=O)c1c(O)c(CC2=C(O)C(C)(C)C(O)=C(C(C)=O)C2=O)c(O)c(Cc2c(O)c(CC3=C(O)C(C)(C)C(O)=C(C(C)=O)C3=O)c(O)c(C(=O)CCC)c2O)c1O | [3] |
| Density | 1.5 ± 0.1 g/cm³ | [4] |
| Boiling Point | 1089.0 ± 65.0 °C at 760 mmHg | [4] |
| Flash Point | 626.1 ± 30.8 °C | [4] |
| LogP | 8.08 | [4] |
| Index of Refraction | 1.673 | [4] |
Table 2: Solubility of this compound
| Solvent | Concentration/Information | Recommendations | Source(s) |
| DMSO | 10 mM; 16.67 mg/mL (20.31 mM) | Sonication is recommended | [3][8] |
| In Vivo Formulation | 1 mg/mL (1.22 mM) in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Sonication is recommended | [3] |
| Other Solvents | Pyridine, Methanol, Ethanol | [2][5] |
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
The purity of this compound has been determined to be over 99% using HPLC.[7][9]
-
Method: A study reported the retention time of this compound to be 8.399 minutes.[7][9]
-
Another reported HPLC method utilized the following conditions:
-
Mobile Phase: Isopropanol - Methanol - Chloroform - H₂O - Phosphoric acid (102:20:12:24:0.1, v/v)
-
Flow Rate: 1.0 ml/min
-
Column Temperature: Room Temperature
-
Detection Wavelength: 283 nm[2]
-
Quantification in Rat Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A sensitive and accurate LC-MS/MS method has been developed for the determination of this compound in rat plasma.[5]
-
Chromatographic Separation:
-
Column: Zorbax SB-C18 column (50 × 2.1 mm, 1.8 µm)
-
Eluent A: 10 mM ammonium acetate in methanol containing 0.1% formic acid
-
Eluent B: 10 mM ammonium acetate in water containing 0.1% formic acid
-
Elution Composition: A:B = 99:1 (v/v)
-
Flow Rate: 0.3 mL/min[5]
-
Mechanism of Action and Signaling Pathways
This compound exhibits its biological activities through various mechanisms, including the inhibition of viral neuraminidase, modulation of host immune responses, and induction of apoptosis in cancer cells.
Antiviral Activity against Influenza Virus
This compound has demonstrated potent inhibitory activity against influenza virus neuraminidases, a crucial enzyme for viral replication and release.[1] It has shown significant efficacy against H7N9 and H5N1 influenza strains.[1][4] The proposed mechanism involves blocking the active site of the neuraminidase enzyme.
Caption: Inhibition of influenza virus neuraminidase by this compound.
Antibacterial Activity against Staphylococcus aureus
This compound inhibits the coagulase activity of von Willebrand factor-binding protein (vWbp) from Staphylococcus aureus.[4][10] This action prevents the conversion of fibrinogen to fibrin, a key step in the formation of blood clots that the bacteria use for protection and dissemination.
Caption: Inhibition of S. aureus coagulase activity by this compound.
Antitumor Activity via Apoptosis Induction
This compound has been shown to induce apoptosis in human hepatocellular carcinoma cells.[11] This process is believed to be mediated through the mitochondrial pathway involving caspases.
Caption: Proposed mechanism of this compound-induced apoptosis in cancer cells.
Conclusion
This compound is a promising natural product with a well-defined chemical structure and a growing body of evidence supporting its potent biological activities. The data presented in this technical guide, including its physical and chemical properties, established experimental protocols, and known mechanisms of action, provide a solid foundation for researchers and drug development professionals. Further investigation into its pharmacokinetic and pharmacodynamic profiles, as well as its efficacy in more complex disease models, is warranted to fully elucidate its therapeutic potential.
References
- 1. Buy this compound | 12777-70-7 [smolecule.com]
- 2. chemfaces.com [chemfaces.com]
- 3. This compound | Influenza Virus | Antibacterial | TargetMol [targetmol.com]
- 4. This compound | CAS#:12777-70-7 | Chemsrc [chemsrc.com]
- 5. This compound | CAS:12777-70-7 | Manufacturer ChemFaces [chemfaces.com]
- 6. This compound supplier | CAS 12777-70-7 | AOBIOUS [aobious.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 12777-70-7 | Influenza Virus | MOLNOVA [molnova.cn]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
The Antiviral Mechanism of Dryocrassin ABBA: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Dryocrassin ABBA, a phloroglucinol derivative isolated from the rhizome of Dryopteris crassirhizoma, has emerged as a promising natural compound with significant antiviral properties. This technical guide synthesizes the current understanding of its mechanism of action against a range of viruses, presents key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Core Antiviral Mechanisms
This compound exhibits a multi-faceted approach to viral inhibition, primarily through direct enzymatic inhibition and immunomodulation. Against coronaviruses, including SARS-CoV-2, SARS-CoV, and MERS-CoV, the primary mechanism identified is the inhibition of the viral main protease (Mpro or 3CLpro) , a critical enzyme for viral replication.[1][2] For influenza A virus, particularly the H5N1 strain, this compound has been shown to inhibit neuraminidase , an enzyme essential for the release of progeny virions from infected cells.[1][3]
Furthermore, in in-vivo studies using a mouse model of amantadine-resistant H5N1 avian influenza, this compound demonstrated a potent immunomodulatory effect. It was observed to significantly reduce lung inflammation and viral loads by modulating the host's cytokine response.[4][5][6] This involves the downregulation of pro-inflammatory cytokines such as IL-6, TNF-α, IFN-γ, and IL-12, and the upregulation of anti-inflammatory cytokines like IL-10 and MCP-1.[4][5][6]
Quantitative Antiviral Data
The antiviral efficacy of this compound has been quantified across several studies, both in vitro and in vivo. The following tables summarize the key findings.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound
| Virus | Assay Type | Cell Line | IC50 (µM) | CC50/TC50 (µM) | Reference |
| SARS-CoV-2 | Immunofluorescence-based | Vero | 22.40 ± 0.73 | >50 | [1] |
| SARS-CoV | Immunofluorescence-based | Vero | 0.80 ± 0.07 | >50 | [1] |
| MERS-CoV | Immunofluorescence-based | Vero | Not explicitly stated, but inhibitory effect shown | >50 | [1] |
| Influenza A (H5N1) | Neuraminidase Inhibition Assay | - | 18.59 ± 4.53 | - | [1][3] |
| Influenza A (H5N1) | Cell-based assay | MDCK | 16.5 | >400 | [1][3] |
Table 2: In Vivo Efficacy of this compound against Amantadine-Resistant H5N1 in Mice
| Dosage (mg/kg) | Survival Rate (%) | Key Observations | Reference |
| 33 | 87 | Significant increase in body weight gain, reduced lung lesions and viral loads. Significant decrease in pro-inflammatory cytokines and increase in anti-inflammatory cytokines. | [4][5] |
| 18 | 80 | Significant increase in body weight gain, reduced lung lesions and viral loads. Significant decrease in pro-inflammatory cytokines and increase in anti-inflammatory cytokines. | [4][5] |
| 12.5 | 60 | Increased survival compared to untreated group. | [4][5] |
| 0 (Untreated) | 20 | - | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the key experimental protocols employed in the cited studies.
Immunofluorescence-Based Antiviral Assay
This assay is used to determine the inhibitory effect of a compound on viral infection by visualizing and quantifying viral antigens within infected cells.
-
Cell Culture: Vero cells are seeded in 96-well plates at a density of 1.2 x 10^4 cells per well and cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Viral Infection and Compound Treatment: Cells are infected with the target coronavirus (e.g., SARS-CoV-2 at a multiplicity of infection (MOI) of 0.0125) in the presence of serially diluted concentrations of this compound.
-
Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
Immunostaining: After incubation, the cells are fixed, permeabilized, and stained with a primary antibody specific to a viral antigen (e.g., SARS-CoV-2 nucleocapsid protein). This is followed by incubation with a fluorescently labeled secondary antibody. Cell nuclei are counterstained with a fluorescent dye like Hoechst.
-
Imaging and Analysis: The plates are imaged using a high-content imaging system or a fluorescence microscope. The percentage of infected cells is quantified, and the IC50 value is calculated using non-linear regression analysis.
Cytotoxicity Assay
This assay is performed to determine the concentration of the compound that is toxic to the host cells, which is essential for calculating the selectivity index.
-
Cell Culture: Cells (e.g., Vero or MDCK) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of this compound and incubated for the same duration as the antiviral assay.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assay. These assays measure the metabolic activity of viable cells.
-
Data Analysis: The absorbance is read using a microplate reader, and the CC50 (50% cytotoxic concentration) or TC50 (50% toxic concentration) value is calculated.
In Vivo Mouse Model of Influenza A (H5N1) Infection
This model is used to evaluate the therapeutic efficacy of this compound in a living organism.
-
Animal Model: Specific-pathogen-free (SPF) mice are used.
-
Viral Inoculation: Mice are intranasally inoculated with a lethal dose of amantadine-resistant H5N1 virus.
-
Drug Administration: this compound is administered orally by gavage at different dosages (e.g., 12.5, 18, and 33 mg/kg body weight) for a specified period (e.g., 7 days, starting from day 2 post-inoculation). A control group receives a placebo (e.g., saline), and a positive control group may receive another antiviral drug like amantadine.
-
Monitoring: The mice are monitored daily for body weight, clinical signs of illness, and survival for a period of 14 days.
-
Sample Collection and Analysis: On a specific day post-infection (e.g., day 7), a subset of mice from each group is euthanized. Bronchoalveolar lavage fluid (BALF) is collected to measure the levels of various pro- and anti-inflammatory cytokines using methods like flow cytometry or ELISA. Lung tissues are also collected to determine the viral load (e.g., by plaque assay or qRT-PCR) and to assess lung pathology (lung index).
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and processes described, the following diagrams are provided.
Caption: Immunomodulatory mechanism of this compound in H5N1 infection.
Caption: Experimental workflow for antiviral drug discovery of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticoronaviral Activity of the Natural Phloroglucinols, this compound and Filixic Acid ABA from the Rhizome of Dryopteris crassirhizoma by Targeting the Main Protease of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel active substance for use against amantadine-resistant H5N1 avian influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a novel active substance for use against amantadine-resistant H5N1 avian influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Virulence Potential of Dryocrassin ABBA Against Staphylococcus aureus
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The rise of antibiotic-resistant bacteria, particularly Staphylococcus aureus, necessitates the exploration of novel therapeutic strategies. One promising approach is the targeting of virulence factors, which are essential for bacterial pathogenicity but not for survival, thereby imposing less selective pressure for resistance development. Dryocrassin ABBA, a natural flavonoid compound, has emerged as a significant inhibitor of key S. aureus virulence factors. This technical guide provides an in-depth analysis of the anti-virulence activity of this compound against Staphylococcus aureus, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms.
Quantitative Assessment of Bioactivity
The antibacterial effect of this compound against Staphylococcus aureus is primarily characterized by its ability to inhibit virulence factors rather than direct bactericidal activity. The following tables summarize the key quantitative metrics reported in the literature.
| Parameter | Strain | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | S. aureus Newman | > 1024 µg/mL | [1][2] |
| Half Maximal Inhibitory Concentration (IC50) | Inhibition of Sortase A (SrtA) | 24.17 µM | [3] |
Table 1: Antibacterial and Anti-Virulence Activity of this compound against Staphylococcus aureus
These data indicate that this compound does not significantly inhibit the growth of S. aureus at concentrations up to 1024 µg/mL.[1][2] However, it effectively inhibits the enzymatic activity of Sortase A, a key enzyme in anchoring surface proteins involved in virulence, with an IC50 value of 24.17 µM.[3]
Mechanism of Action: Targeting Key Virulence Factors
This compound exerts its anti-virulence effect against Staphylococcus aureus by targeting at least two critical virulence factors: Sortase A (SrtA) and von Willebrand factor-binding protein (vWbp).
Inhibition of Sortase A (SrtA)
Sortase A is a transpeptidase that anchors surface proteins containing an LPXTG motif to the peptidoglycan cell wall of Gram-positive bacteria.[4] These surface proteins are crucial for adhesion, invasion, and immune evasion. This compound has been shown to be an effective inhibitor of SrtA.[3][5] Molecular dynamics simulations and mutagenesis assays have revealed that this compound directly binds to the V166 and V168 residues of SrtA, which significantly attenuates its catalytic activity.[3][5]
Caption: Inhibition of Sortase A by this compound.
Inhibition of von Willebrand factor-binding protein (vWbp)
vWbp is a secreted virulence factor of S. aureus that activates host prothrombin, leading to the conversion of fibrinogen to fibrin.[1] This process contributes to blood clotting and is implicated in the pathophysiology of S. aureus infections such as infective endocarditis and pneumonia.[1] this compound has been demonstrated to significantly inhibit the coagulase activity of vWbp in vitro.[1] Molecular dynamics simulations suggest that this compound binds to a "central cavity" in vWbp, interacting with multiple amino acid residues (Arg-70, His-71, Ala-72, Gly-73, Tyr-74, Glu-75, Tyr-83, and Gln-87) and thereby interfering with its binding to prothrombin.[1] Importantly, this inhibition occurs without affecting bacterial growth or the expression of vWbp.[1]
References
- 1. An Inhibitory Effect of this compound on Staphylococcus aureus vWbp That Protects Mice From Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | An Inhibitory Effect of this compound on Staphylococcus aureus vWbp That Protects Mice From Pneumonia [frontiersin.org]
- 3. Molecular Mechanism of the Flavonoid Natural Product this compound against Staphylococcus aureus Sortase A [mdpi.com]
- 4. Molecular Mechanism of the Flavonoid Natural Product this compound against Staphylococcus aureus Sortase A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanism of the Flavonoid Natural Product this compound against Staphylococcus aureus Sortase A - PubMed [pubmed.ncbi.nlm.nih.gov]
Antifungal Properties of Dryocrassin ABBA against Fusarium oxysporum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fusarium oxysporum, a soil-borne fungus, is responsible for significant economic losses in agriculture worldwide, causing vascular wilt and root rot in a wide range of host plants. The development of effective and environmentally benign fungicides is a critical area of research. Dryocrassin ABBA, a phloroglucinol derivative extracted from plants of the Dryopteris genus, has emerged as a promising natural compound with potent antifungal activity. This technical guide provides a comprehensive overview of the antifungal properties of this compound against Fusarium oxysporum, detailing its inhibitory effects, mechanism of action, and relevant experimental protocols.
Introduction
Phloroglucinols are a class of phenolic compounds known for their diverse biological activities, including antimicrobial, antiviral, and antitumor properties[1]. This compound, a member of this family, has been identified as a potential alternative to synthetic fungicides due to its efficacy against plant pathogens[2]. This document synthesizes the current knowledge on the interaction between this compound and Fusarium oxysporum, with a focus on the quantitative data and experimental methodologies that underpin our understanding of its antifungal action.
Quantitative Antifungal Activity
The efficacy of this compound against Fusarium oxysporum has been quantified through various in vitro assays. The following table summarizes the key inhibitory data.
| Parameter | Value | Reference |
| EC50 (Mycelial Growth) | 3.619 µg/mL | [3] |
| In vivo Inhibitory Rate (10 µg/mL) | 83.26% | [3] |
Note: The EC50 value is for Aspidinol B, a related phloroglucinol derivative from Dryopteris fragrans, which demonstrates the potential of this class of compounds against F. oxysporum.
Mechanism of Action
Research indicates that this compound exerts its antifungal effect through a multi-faceted mechanism that disrupts cellular homeostasis in Fusarium oxysporum.
Disruption of Cell Ultrastructure and Increased MDA Content
Exogenous application of this compound leads to significant changes in the cellular ultrastructure of F. oxysporum. This is accompanied by an increase in the content of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative stress[2].
Alteration of Antioxidant Enzyme Activity
This compound has been shown to decrease the activity of key antioxidant enzymes in F. oxysporum, including catalase (CAT), peroxidase (POD), superoxide dismutase (SOD), and glutathione reductase (GR)[2]. This enzymatic suppression likely contributes to the accumulation of reactive oxygen species (ROS), leading to cellular damage.
Transcriptomic Reprogramming
Transcriptome analysis of F. oxysporum treated with this compound reveals significant alterations in gene expression. The differentially expressed genes are primarily enriched in pathways related to oxidation-reduction processes and iron ion transport[2]. This suggests that this compound may interfere with crucial metabolic and transport functions within the fungal cell. A related phloroglucinol, aspidinol B, is speculated to affect the uptake of iron ions, leading to heme depletion and subsequent changes in oxidation-related pathways[3].
Experimental Protocols
The following sections detail the methodologies used to evaluate the antifungal properties of this compound against Fusarium oxysporum.
Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol is a standard method to determine the inhibitory effect of a compound on fungal growth.
Procedure:
-
Preparation of Fungal Inoculum: Fusarium oxysporum is cultured on Potato Dextrose Agar (PDA) plates for 5-7 days at 25-28°C. Mycelial plugs (typically 5 mm in diameter) are taken from the edge of an actively growing colony.
-
Preparation of Test Plates: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. This stock is then incorporated into molten PDA at various final concentrations. A control plate containing only the solvent is also prepared.
-
Inoculation and Incubation: A mycelial plug is placed at the center of each prepared PDA plate. The plates are then incubated at 25-28°C.
-
Data Collection and Analysis: The diameter of the fungal colony is measured at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge. The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the control colony and 'dt' is the average diameter of the treated colony.
Determination of Malondialdehyde (MDA) Content
This assay quantifies the level of lipid peroxidation.
Procedure:
-
Sample Preparation: Mycelia from both this compound-treated and control cultures are harvested, washed, and weighed. The mycelia are then homogenized in a trichloroacetic acid (TCA) buffer.
-
Reaction: The homogenate is centrifuged, and the resulting supernatant is mixed with a solution of thiobarbituric acid (TBA). The mixture is heated in a water bath at 95°C to allow for the formation of the MDA-TBA adduct.
-
Measurement: After cooling, the mixture is centrifuged again to remove any precipitate. The absorbance of the supernatant is measured at 532 nm (for the MDA-TBA complex) and 600 nm (for non-specific turbidity).
-
Calculation: The MDA concentration is calculated using the Beer-Lambert law, with the extinction coefficient of the MDA-TBA adduct.
Antioxidant Enzyme Activity Assays
The activities of CAT, POD, SOD, and GR are determined spectrophotometrically using specific assay kits according to the manufacturer's instructions. The general workflow involves preparing a crude enzyme extract from fungal mycelia and then measuring the change in absorbance over time in the presence of a specific substrate for each enzyme.
Signaling Pathway Visualization
Based on transcriptomic data, a proposed signaling pathway for the action of this compound in Fusarium oxysporum is presented below. This model highlights the central role of oxidative stress and disruption of iron homeostasis.
Conclusion and Future Directions
This compound demonstrates significant antifungal potential against the phytopathogen Fusarium oxysporum. Its mechanism of action, centered on inducing oxidative stress and disrupting essential metabolic pathways, makes it a compelling candidate for the development of novel bio-fungicides. Further research should focus on optimizing its formulation and application for effective disease control in agricultural settings. In vivo studies on various host plants are essential to validate its efficacy and safety under field conditions. Additionally, a deeper investigation into the specific molecular targets of this compound could pave the way for the synthesis of even more potent and selective antifungal agents.
References
Unveiling the Antitumor Potential of Dryocrassin ABBA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antitumor effects of Dryocrassin ABBA, a phloroglucinol derivative, with a specific focus on its activity against cancer cell lines. This document synthesizes available research data to offer a comprehensive overview of its mechanism of action, quantitative efficacy, and the experimental protocols utilized for its evaluation.
Core Findings: this compound's Impact on Cancer Cells
This compound has demonstrated notable antitumor activity, primarily investigated in human hepatocellular carcinoma (HepG2) cells. The core mechanism of its action is the induction of apoptosis through a caspase-dependent mitochondrial pathway.[1][2] Research has shown that this compound effectively inhibits the growth of HepG2 cells in a concentration-dependent manner.[1][2] Furthermore, in vivo studies on murine hepatoma H22 cells have indicated that this compound can significantly suppress tumor growth without major side effects.[1][2]
Data Presentation: Quantitative Analysis of Antitumor Effects
The cytotoxic effect of this compound on the HepG2 cancer cell line has been quantified, demonstrating a clear dose-dependent response.
| Cancer Cell Line | Concentration of this compound (µg/mL) | Cell Viability (%) | Reference |
| HepG2 | 25 | 68 | [1][2] |
| HepG2 | 50 | 60 | [1][2] |
| HepG2 | 75 | 49 | [1][2] |
Mechanism of Action: The Apoptotic Signaling Pathway
This compound triggers apoptosis in cancer cells by modulating the expression of key regulatory proteins in the intrinsic apoptotic pathway. The compound upregulates the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while simultaneously downregulating the anti-apoptotic protein Bcl-2.[1][2] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the subsequent activation of caspase-3 and caspase-7, which are executioner caspases that drive the final stages of apoptosis.[1][2]
References
- 1. This compound Induces Apoptosis in Human Hepatocellular Carcinoma HepG2 Cells Through a Caspase-Dependent Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Induces Apoptosis in Human Hepatocellular Carcinoma HepG2 Cells Through a Caspase-Dependent Mitochondrial Pathway -Asian Pacific Journal of Cancer Prevention | Korea Science [koreascience.kr]
Initial Toxicity Screening of Dryocrassin ABBA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial toxicity screening of Dryocrassin ABBA, a phloroglucinol derivative isolated from Dryopteris crassirhizoma. The document summarizes key toxicological data, outlines experimental methodologies, and visualizes relevant biological pathways to support further investigation and development of this compound.
Executive Summary
This compound has demonstrated a range of biological activities, including antiviral, antibacterial, and antitumor effects.[1][2] Initial toxicity assessments suggest a favorable safety profile, characterized by a high maximum tolerated dose in rodents and low cytotoxicity in vitro. This guide consolidates the currently available preclinical safety and toxicity data to inform on its potential as a therapeutic agent.
Quantitative Toxicity Data
The following tables summarize the key quantitative findings from initial toxicity and safety pharmacology studies of this compound.
Table 1: In Vivo Acute and Repeated-Dose Toxicity
| Species | Route of Administration | Dosing Regimen | Endpoint | Result | Reference |
| Mice | Oral | 5-day repeated dose | Approximate Lethal Dose | >10 mg/kg | [3][4] |
| Sprague-Dawley Rats | Oral | Not Specified | Maximum Toxic Dosage (MTD) | Up to 2000 mg/kg | [5] |
Table 2: In Vitro Cytotoxicity
| Cell Line | Assay Type | Endpoint | Result | Reference |
| Madin-Darby Canine Kidney (MDCK) | Cell Counting Kit-8 (CCK8) | TC50 | >400 μM | [6][7] |
| Human Hepatocellular Carcinoma (HepG2) | MTT Assay | Cell Viability | 68% at 25 µg/mL60% at 50 µg/mL49% at 75 µg/mL | [8] |
Table 3: Safety Pharmacology Profile
| Assay | System/Target | Endpoint | Result | Reference |
| hERG Patch Clamp | hERG Potassium Channel | IC50 | >50 μM | [4] |
| % Inhibition at 10 µM | 7.27% | [4] | ||
| CYP450 Inhibition | Cytochrome P450 Isozymes | IC50 | 8.33–16.1 μM (low inhibition, except for 2C9) | [4] |
| Microsomal Stability | Mouse, Rat, and Human Liver Microsomes | % Remaining after 30 min | >68% | [3][4] |
| Plasma Stability | Human Plasma | % Remaining | 29.67% ± 8.37% | [4] |
| Rat Plasma | % Remaining | 67% ± 7.29% | [4] |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below. These protocols are based on standard practices and the information available in the cited literature.
In Vivo Repeated-Dose Toxicity Study (Mice)
A 5-day repeated-dose study was conducted to determine the approximate lethal dose of this compound in mice.[3][4]
Protocol:
-
Animal Model: Healthy, adult mice of a specified strain, age, and weight range are used. Animals are acclimatized to laboratory conditions before the study.
-
Grouping: Animals are randomly assigned to a control group and at least one treatment group.
-
Dosing: this compound is administered orally (e.g., by gavage) once daily for five consecutive days. The control group receives the vehicle used to dissolve or suspend the compound.
-
Observations: Animals are observed daily for clinical signs of toxicity, including changes in behavior, appearance, and body weight.
-
Endpoint: The primary endpoint is the determination of the approximate lethal dose, the dose at which mortality is observed.
In Vitro Cytotoxicity Assay (HepG2 Cells)
The cytotoxic effect of this compound on human hepatocellular carcinoma (HepG2) cells was evaluated using the MTT assay.[8]
Protocol:
-
Cell Culture: HepG2 cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated under standard conditions (e.g., 37°C, 5% CO2).
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 25, 50, and 75 μg/mL). A control group is treated with vehicle only.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength. Cell viability is calculated as a percentage relative to the control group.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to the activity of this compound.
Caption: Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anticoronaviral Activity of the Natural Phloroglucinols, this compound and Filixic Acid ABA from the Rhizome of Dryopteris crassirhizoma by Targeting the Main Protease of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticoronaviral Activity of the Natural Phloroglucinols, this compound and Filixic Acid ABA from the Rhizome of Dryopteris crassirhizoma by Targeting the Main Protease of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel active substance for use against amantadine-resistant H5N1 avian influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound Induces Apoptosis in Human Hepatocellular Carcinoma HepG2 Cells Through a Caspase-Dependent Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Mechanistic Insights into Dryocrassin ABBA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Dryocrassin ABBA, a naturally occurring phloroglucinol derivative isolated from the rhizomes of Dryopteris crassirhizoma. This document details its mass spectrometry and nuclear magnetic resonance (NMR) characteristics, outlines experimental protocols for its analysis, and explores its biological mechanism of action against Fusarium oxysporum.
Spectroscopic Data
The structural elucidation of this compound has been primarily achieved through mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been effectively utilized for the detection and quantification of this compound. In electrospray ionization (ESI) mode, this compound exhibits a distinct precursor-to-product ion transition.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 819.3 | 403.4 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural backbone of this compound, a trimeric phloroglucinol, has been characterized by ¹H and ¹³C NMR spectroscopy. While a complete, officially published data table for this compound remains to be consolidated, data from structurally analogous trimeric phloroglucinols isolated from Dryopteris crassirhizoma provide critical insights into its spectral features. The methylene bridges connecting the phloroglucinol rings give rise to characteristic signals in the ¹H NMR spectrum.
Note: The following data is representative of the core structural motifs found in this compound and related trimeric phloroglucinols from the same source. Definitive chemical shifts for this compound should be confirmed with a dedicated analysis of the pure compound.
Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data for the Trimeric Phloroglucinol Core in CDCl₃
| Position | δH (ppm) | δC (ppm) |
| Methylene Bridge 1 (C-7) | 3.52 | 17.9 |
| Methylene Bridge 2 (C-22) | 3.80 | 17.1 |
For a definitive and complete assignment of all proton and carbon signals of this compound, 2D NMR experiments such as COSY, HSQC, and HMBC are indispensable.
Experimental Protocols
Isolation of this compound
This compound can be isolated from the rhizomes of Dryopteris crassirhizoma using the following general procedure:
LC-MS/MS Analysis
A sensitive and accurate method for the quantification of this compound in biological matrices has been developed using liquid chromatography-tandem mass spectrometry[1].
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
NMR Spectroscopy
For the structural elucidation of this compound and related phloroglucinols, the following general NMR experimental parameters are employed:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent for this class of compounds.
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
DEPT (Distortionless Enhancement by Polarization Transfer) to determine carbon multiplicities.
-
2D NMR:
-
COSY (Correlation Spectroscopy) for ¹H-¹H correlations.
-
HSQC (Heteronuclear Single Quantum Coherence) for one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C correlations, which is crucial for connecting the phloroglucinol rings and substituent groups.
-
-
Biological Activity and Signaling Pathway
This compound has demonstrated significant inhibitory effects against the phytopathogenic fungus Fusarium oxysporum. Transcriptomic analysis has revealed that this compound's mechanism of action involves the downregulation of several key metabolic and virulence-related pathways in the fungus.
A transcriptome analysis of F. oxysporum treated with this compound identified 1244 differentially expressed genes, with 650 being downregulated[2]. The downregulated genes were predominantly associated with carbohydrate, amino acid, and lipid metabolism[2]. Furthermore, the expression of plant cell wall degrading enzymes (PCWDEs), heat shock proteins (HSPs), and major facilitator superfamily (MFS) transporters was also significantly reduced[2]. This multi-target effect disrupts essential cellular processes, thereby inhibiting fungal growth and pathogenicity.
This guide serves as a foundational resource for researchers interested in the spectroscopic properties and biological activities of this compound. Further investigation is warranted to fully elucidate its complete NMR spectral assignments and to explore its potential in drug development.
References
Dryocrassin ABBA: A Comprehensive Technical Guide to its Biological Targets and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dryocrassin ABBA, a phloroglucinol derivative isolated from the rhizome of Dryopteris crassirhizoma, has emerged as a promising natural compound with a diverse range of biological activities. This technical guide provides an in-depth overview of the known biological targets of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. The accumulated evidence highlights its potential as an anticancer, antibacterial, antifungal, and antiviral agent, making it a compelling candidate for further drug development.
Anticancer Activity: Induction of Apoptosis in Hepatocellular Carcinoma
This compound has been shown to inhibit the growth of human hepatocellular carcinoma HepG2 cells in a concentration-dependent manner.[1][2] The primary mechanism underlying this anticancer effect is the induction of apoptosis through a caspase-dependent mitochondrial pathway.[1][2]
Quantitative Data: Cell Viability
| Concentration (µg/mL) | HepG2 Cell Viability (%) |
| 25 | 68 |
| 50 | 60 |
| 75 | 49 |
Signaling Pathway
Treatment with this compound leads to the upregulation of p53 and Bax expression while inhibiting the expression of the anti-apoptotic protein Bcl-2.[1][2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-3 and caspase-7, ultimately culminating in apoptosis.[1][2]
Experimental Protocols
-
Cell Viability Assay (MTT): HepG2 cells were seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration. MTT reagent was then added, and the resulting formazan crystals were dissolved in a solubilization solution. The absorbance was measured at a specific wavelength to determine cell viability.[1][2]
-
Apoptosis Assay (Flow Cytometry): Apoptosis was assessed using Annexin V-FITC and Propidium Iodide (PI) double staining. Treated cells were collected, washed, and stained with Annexin V-FITC and PI according to the manufacturer's protocol. The percentage of apoptotic cells was then quantified using a flow cytometer.[1][2]
-
Gene and Protein Expression Analysis (Real-time PCR and Western Blotting): Total RNA was extracted from treated cells and reverse-transcribed to cDNA for real-time PCR analysis to quantify the mRNA levels of p53, Bax, and Bcl-2. For Western blotting, total protein was extracted, separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against p53, Bax, Bcl-2, caspase-3, and caspase-7, followed by incubation with a secondary antibody and visualization.[1][2]
Antibacterial Activity: Inhibition of Staphylococcus aureus Sortase A
This compound exhibits antibacterial properties by targeting Sortase A (SrtA), a crucial enzyme in Gram-positive bacteria responsible for anchoring surface proteins involved in virulence.[3][4]
Quantitative Data: SrtA Inhibition
| Compound | IC50 (µM) |
| This compound | 24.17 |
Mechanism of Action
Molecular dynamics simulations and mutagenesis assays have revealed that this compound directly binds to the V166 and V168 residues of SrtA, which significantly attenuates its catalytic activity.[3] By inhibiting SrtA, this compound prevents the proper display of virulence factors on the bacterial surface, thereby reducing the pathogenicity of S. aureus.
Experimental Protocols
-
Fluorescence Resonance Energy Transfer (FRET) Assay: The inhibitory activity of this compound against SrtA was determined using a FRET-based assay. A synthetic peptide substrate labeled with a fluorophore and a quencher was incubated with SrtA in the presence of varying concentrations of this compound. The cleavage of the substrate by SrtA separates the fluorophore and quencher, resulting in an increase in fluorescence. The inhibition of this fluorescence increase was measured to determine the IC50 value.[3][4]
-
Molecular Dynamics Simulations and Mutagenesis Assays: Computational simulations were used to model the interaction between this compound and SrtA to identify potential binding sites. Site-directed mutagenesis was then performed to substitute the predicted binding residues (V166 and V168) to confirm their importance in the interaction and the inhibitory effect.[3]
Antifungal Activity: Inhibition of Fusarium oxysporum
This compound has demonstrated significant inhibitory effects against the mycelial growth of the phytopathogenic fungus Fusarium oxysporum.[5][6]
Quantitative Data: Mycelial Growth Inhibition
| Concentration (g/L) | Inhibition Rate (%) |
| 2 | 93.13 |
Mechanism of Action
Transcriptome analysis of F. oxysporum treated with this compound revealed a significant number of differentially expressed genes, with a predominance of downregulated genes in metabolic pathways.[5] The primary mechanism of action appears to be the disruption of carbohydrate, amino acid, and lipid metabolism, which are crucial for fungal growth and survival.[5] Additionally, this compound treatment leads to changes in the fungal cell ultrastructure, an increase in malondialdehyde (MDA) content (an indicator of oxidative stress), and a decrease in antioxidant enzyme activity.[5]
Experimental Protocols
-
Mycelial Growth Inhibition Assay: F. oxysporum was cultured on a potato dextrose agar (PDA) medium supplemented with different concentrations of this compound. The colony diameter was measured after a specific incubation period to determine the inhibition rate compared to a control group.[5][6]
-
Transcriptome Analysis (RNA-Seq): RNA was extracted from both treated and untreated F. oxysporum mycelia. Following library preparation and sequencing, the differentially expressed genes were identified, and Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses were performed to elucidate the affected biological processes and metabolic pathways.[5]
Antiviral Activity
This compound has shown promising antiviral activity against several viruses, including influenza virus and coronaviruses.
Inhibition of Influenza Virus Neuraminidase
This compound and its analogues have demonstrated inhibitory activity against the neuraminidase (NA) of the H7N9 avian influenza virus.[7]
| Compound | IC50 against Anhui H7N9 NA (µM) |
| This compound | 3.6 |
| Analogue b5 | 2.5 |
| Analogue e2 | 1.6 |
| Oseltamivir (OSV) | 9.6 |
Inhibition of SARS-CoV-2 Main Protease (Mpro)
This compound has been identified as an inhibitor of the main protease (Mpro) of SARS-CoV-2, a key enzyme in the viral replication cycle.[6][8] This suggests its potential as a broad-spectrum anticoronaviral agent, as it also showed inhibitory activity against SARS-CoV and MERS-CoV infection.[8]
Immunomodulatory Effects in H5N1 Avian Influenza Virus Infection
In a mouse model of amantadine-resistant H5N1 avian influenza virus infection, oral administration of this compound provided protection by reducing virus loads and inhibiting inflammation.[9][10][11] This was associated with a significant reduction in pro-inflammatory cytokines (IL-6, TNF-α, IFN-γ, and IL-12) and a dramatic increase in anti-inflammatory factors (IL-10 and MCP-1).[9][10]
Experimental Protocols
-
Neuraminidase Inhibition Assay: The inhibitory activity against influenza neuraminidase was evaluated using a chemiluminescent-based assay. Recombinant neuraminidase was incubated with a substrate and varying concentrations of the test compounds. The inhibition of the enzyme activity was measured by the reduction in the luminescent signal.[7]
-
Antiviral Assays in Cell Culture: Vero cells were infected with SARS-CoV-2, SARS-CoV, or MERS-CoV and treated with different concentrations of this compound. The inhibitory activity was determined using immunofluorescence-based assays by staining for viral proteins.[8]
-
In Vivo Mouse Model of Influenza Infection: Mice were infected with an amantadine-resistant H5N1 virus and then treated orally with this compound. The therapeutic efficacy was evaluated by monitoring survival rates, body weight changes, lung virus titers, and the levels of pro- and anti-inflammatory cytokines in bronchoalveolar lavage fluid using flow cytometry.[9][10][11]
Conclusion
This compound is a multifaceted natural compound with a well-documented portfolio of biological activities. Its ability to target distinct and critical pathways in cancer cells, bacteria, fungi, and viruses underscores its significant therapeutic potential. The detailed experimental evidence and elucidated mechanisms of action presented in this guide provide a solid foundation for future research and development efforts aimed at harnessing the full clinical potential of this compound. Further investigations into its pharmacokinetics, pharmacodynamics, and safety profile are warranted to advance this promising molecule towards clinical applications.
References
- 1. This compound Induces Apoptosis in Human Hepatocellular Carcinoma HepG2 Cells Through a Caspase-Dependent Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Induces Apoptosis in Human Hepatocellular Carcinoma HepG2 Cells Through a Caspase-Dependent Mitochondrial Pathway -Asian Pacific Journal of Cancer Prevention | Korea Science [koreascience.kr]
- 3. Molecular Mechanism of the Flavonoid Natural Product this compound against Staphylococcus aureus Sortase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanism of the Flavonoid Natural Product this compound against Staphylococcus aureus Sortase A [mdpi.com]
- 5. Inhibitory Effect and Mechanism of this compound Against Fusarium oxysporum [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Total synthesis of this compound and its analogues with potential inhibitory activity against drug-resistant neuraminidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticoronaviral Activity of the Natural Phloroglucinols, this compound and Filixic Acid ABA from the Rhizome of Dryopteris crassirhizoma by Targeting the Main Protease of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a novel active substance for use against amantadine-resistant H5N1 avian influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a novel active substance for use against amantadine-resistant H5N1 avian influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Antiviral Assays of Dryocrassin ABBA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dryocrassin ABBA, a natural phloroglucinol derived from the rhizome of Dryopteris crassirhizoma, has demonstrated significant antiviral activity against a range of viruses, including coronaviruses and influenza viruses. These application notes provide a summary of its in vitro efficacy and detailed protocols for key antiviral and enzymatic assays. The information herein is intended to guide researchers in the evaluation of this compound and its potential as an antiviral therapeutic agent.
Antiviral Activity of this compound
This compound has been shown to inhibit the replication of several medically important viruses in vitro. Its mechanism of action appears to be virus-specific, targeting key viral enzymes essential for replication.
-
Against Coronaviruses (SARS-CoV-2, SARS-CoV, MERS-CoV): this compound exhibits potent antiviral activity by targeting the main protease (Mpro or 3CLpro), a critical enzyme in the coronavirus life cycle.[1] Inhibition of Mpro disrupts the processing of viral polyproteins, thereby halting viral replication.
-
Against Influenza Virus (H5N1): The antiviral effect of this compound against influenza virus is attributed to the inhibition of neuraminidase (NA), an enzyme crucial for the release of progeny virions from infected cells.[1]
Quantitative Data Summary
The following tables summarize the in vitro efficacy and cytotoxicity of this compound against various viruses and its inhibitory activity against specific viral enzymes.
Table 1: Antiviral Activity and Cytotoxicity of this compound
| Virus | Cell Line | Assay | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| SARS-CoV-2 | Vero | Immunofluorescence | 22.40 ± 0.73 | >50 | >2.23 |
| SARS-CoV | Vero | Immunofluorescence | 0.80 ± 0.07 | >50 | >62.5 |
| MERS-CoV | Vero | Not explicitly stated | Not explicitly stated | >50 | Not applicable |
| Influenza A (H5N1) | Not explicitly stated | Not explicitly stated | 16.5 | >400 | >24.2 |
Table 2: Enzymatic Inhibition by this compound
| Target Enzyme | Virus | Assay | IC50 (µM) |
| Main Protease (Mpro) | SARS-CoV-2 | FRET-based | 46.48 ± 1.1 |
| Neuraminidase (NA) | Influenza A (H5N1) | Fluorescence-based | 18.59 ± 4.53 |
Experimental Protocols
In Vitro Antiviral Assay: Immunofluorescence-Based Protocol for Coronaviruses
This protocol describes the determination of the 50% inhibitory concentration (IC50) of this compound against coronaviruses using an immunofluorescence-based assay in Vero cells.
Materials:
-
Vero cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin
-
Coronavirus stock (SARS-CoV-2, SARS-CoV, or MERS-CoV)
-
This compound
-
3% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody (e.g., anti-SARS-CoV-2 Nucleocapsid protein antibody)
-
FITC-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Phosphate Buffered Saline (PBS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed Vero cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in DMEM.
-
Infection: When cells are confluent, discard the culture medium. Infect the cells with the virus at a specified multiplicity of infection (MOI) (e.g., 0.0125 for SARS-CoV-2) in the presence of the serially diluted this compound. Include virus-only and cell-only controls.
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 24 hours.
-
Fixation: After incubation, wash the cells once with PBS. Fix the cells by adding 3% paraformaldehyde and incubating for 10 minutes at room temperature.
-
Permeabilization: Wash the cells once with PBS. Permeabilize the cells with permeabilization solution for 2 minutes on ice.
-
Blocking: Wash the cells twice with PBS. Block with 5% BSA for 20 minutes at room temperature.
-
Primary Antibody Incubation: Aspirate the blocking solution and add the primary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Add the FITC-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the wells three times with PBS. Add DAPI solution to stain the nuclei.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. The percentage of infected cells is determined by counting the number of FITC-positive cells relative to the total number of cells (DAPI-stained nuclei). The IC50 value is calculated by non-linear regression analysis of the dose-response curve.
Cytotoxicity Assay: MTT Protocol
This protocol outlines the determination of the 50% cytotoxic concentration (CC50) of this compound in Vero cells using the MTT assay.
Materials:
-
Vero cells
-
DMEM with FBS and penicillin-streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed Vero cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include untreated cell controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control. The CC50 value is determined from the dose-response curve using non-linear regression.
SARS-CoV-2 Main Protease (Mpro) Inhibition Assay: FRET-based Protocol
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the inhibition of SARS-CoV-2 Mpro by this compound.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound
-
DMSO
-
Black 96-well or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of SARS-CoV-2 Mpro in assay buffer.
-
Prepare a stock solution of the FRET substrate in DMSO and then dilute to a working concentration in assay buffer.
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
-
Assay Reaction:
-
In a black microplate, add the Mpro working solution.
-
Add the diluted this compound or DMSO (for control).
-
Pre-incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the FRET substrate.
-
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) kinetically over a period of time (e.g., 30 minutes) at room temperature.
-
Data Analysis: The rate of substrate cleavage is determined from the linear phase of the fluorescence increase. The percent inhibition is calculated relative to the DMSO control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Influenza Neuraminidase (NA) Inhibition Assay: Fluorescence-based Protocol
This protocol details a fluorescence-based assay to determine the inhibitory effect of this compound on influenza neuraminidase activity.
Materials:
-
Influenza virus stock (e.g., H5N1)
-
Fluorescent substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
Assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)
-
This compound
-
Stop solution (e.g., 0.1 M glycine, pH 10.7, in 25% ethanol)
-
Black 96-well plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Dilute the influenza virus stock to an appropriate concentration in assay buffer.
-
Prepare a working solution of MUNANA in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
-
Assay Reaction:
-
In a black microplate, add the diluted this compound.
-
Add the diluted virus suspension.
-
Pre-incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding the MUNANA substrate.
-
-
Incubation and Termination: Incubate the plate for 1 hour at 37°C. Stop the reaction by adding the stop solution.
-
Fluorescence Measurement: Measure the fluorescence of the released 4-methylumbelliferone (4-MU) using a fluorescence plate reader (e.g., excitation at 365 nm, emission at 450 nm).
-
Data Analysis: The percentage of neuraminidase inhibition is calculated relative to the virus-only control. The IC50 value is determined by fitting the dose-response data to a non-linear regression curve.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the Immunofluorescence-Based Antiviral Assay.
Caption: Workflow for the FRET-Based Mpro Inhibition Assay.
Signaling Pathway Diagram
Caption: Inhibition of Coronavirus Replication by this compound via Mpro.
References
Illuminating Antiviral Potential: A Guide to Molecular Docking Studies of Dryocrassin ABBA with Viral Proteins
Application Notes and Protocols for Researchers in Drug Discovery
Introduction
Dryocrassin ABBA, a natural phloroglucinol compound isolated from the rhizome of Dryopteris crassirhizoma, has demonstrated significant antiviral activity against a range of human pathogens.[1][2][3] Of particular interest is its inhibitory action against key viral enzymes, including the main protease (Mpro or 3CLpro) of coronaviruses and the neuraminidase of influenza viruses.[1][4] These enzymes are crucial for viral replication and propagation, making them prime targets for antiviral drug development. This document provides a detailed protocol for conducting molecular docking studies of this compound with the main protease of SARS-CoV-2 and the neuraminidase of Influenza A virus subtype H5N1, offering a computational approach to investigate the molecular interactions underpinning its antiviral effects.
Biological Activity of this compound
This compound has been shown to inhibit the enzymatic activity of SARS-CoV-2 Mpro and influenza neuraminidase in vitro. This inhibitory activity translates to a reduction in viral replication in cell-based assays. The half-maximal inhibitory concentrations (IC50) from in vitro studies are summarized below.
| Compound | Target Protein | Virus | IC50 Value (µM) |
| This compound | Main Protease (Mpro) | SARS-CoV-2 | 22.40 ± 0.73[4] |
| This compound | Neuraminidase (NA) | Influenza A (H7N9) | 3.6[1] |
Molecular Docking Workflow
The following diagram illustrates the comprehensive workflow for performing molecular docking studies of this compound with viral protein targets.
Caption: A streamlined workflow for the molecular docking of this compound.
Detailed Experimental Protocols
This section provides a step-by-step guide for the molecular docking of this compound against the SARS-CoV-2 main protease and influenza H5N1 neuraminidase using AutoDock Vina.
Software and Resource Requirements
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the molecular docking.
-
PyMOL: For visualization and analysis of docking results.
-
Protein Data Bank (PDB): To obtain the 3D structures of the viral proteins.
-
PubChem or similar chemical database: To obtain the 3D structure of this compound.
Ligand Preparation: this compound
-
Obtain Ligand Structure:
-
The SMILES string for this compound is: CCCC(=O)c1c(O)c(C)c(O)c(C(=O)C)c1Cc1c(O)c(C(=O)CCC)c(O)c(Cc2c(O)c(C(=O)C)c(C)c(O)c2C(=O)CCC)c1O.
-
Use an online tool such as MolView or the CCDC's online SMILES converter to generate a 3D structure from the SMILES string and save it as an SDF or MOL2 file.
-
-
Prepare Ligand in AutoDock Tools (ADT):
-
Launch ADT.
-
Go to Ligand -> Input -> Open and select the saved SDF or MOL2 file of this compound.
-
ADT will automatically add hydrogens and compute Gasteiger charges.
-
Go to Ligand -> Output -> Save as PDBQT and save the file as dryocrassin_abba.pdbqt.
-
Protein Preparation: Viral Targets
a) SARS-CoV-2 Main Protease (Mpro)
-
Download Protein Structure:
-
Go to the Protein Data Bank (rcsb.org) and download the PDB structure of SARS-CoV-2 Mpro, for example, PDB ID: 6LU7 .
-
-
Prepare Protein in AutoDock Tools (ADT):
-
Launch ADT.
-
Go to File -> Read Molecule and open the downloaded PDB file (e.g., 6lu7.pdb).
-
Go to Edit -> Delete Water to remove water molecules.
-
Go to Edit -> Hydrogens -> Add -> Polar Only and click OK.
-
Go to Edit -> Charges -> Add Kollman Charges.
-
Go to Grid -> Macromolecule -> Choose and select the protein. Then save the prepared protein as a PDBQT file (e.g., 6lu7.pdbqt).
-
b) Influenza H5N1 Neuraminidase (NA)
-
Download Protein Structure:
-
Go to the Protein Data Bank and download the PDB structure of H5N1 neuraminidase, for example, PDB ID: 2HTY .
-
-
Prepare Protein in AutoDock Tools (ADT):
-
Follow the same steps as for the SARS-CoV-2 Mpro to prepare the neuraminidase structure and save it as a PDBQT file (e.g., 2hty.pdbqt).
-
Grid Box Generation
-
Open Prepared Protein in ADT:
-
If not already open, load the prepared protein PDBQT file into ADT.
-
-
Define the Grid Box:
-
Go to Grid -> Grid Box.
-
A box will appear around the protein. Adjust the size and center of the box to encompass the active site of the enzyme. For 6LU7, the active site is a cleft between the domains. For 2HTY, the active site is a conserved pocket on the surface.
-
Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the grid box.
-
Molecular Docking with AutoDock Vina
-
Create a Configuration File:
-
Create a text file named config.txt and add the following lines, replacing the values with your specific file names and grid parameters:
-
Create a similar configuration file for the H5N1 neuraminidase docking.
-
-
Run AutoDock Vina:
-
Open a terminal or command prompt.
-
Navigate to the directory containing your PDBQT files and the config.txt file.
-
Execute the following command:
-
Vina will perform the docking and generate an output file (docking_results_6lu7.pdbqt) containing the predicted binding poses and their corresponding binding affinities.
-
Data Analysis and Visualization
Analyzing Docking Results
The output PDBQT file from Vina contains multiple binding poses (modes) for the ligand, ranked by their binding affinity in kcal/mol. The more negative the binding energy, the stronger the predicted binding. The log file provides a summary of the binding energies for each pose.
Visualization with PyMOL
-
Load Protein and Ligand:
-
Open PyMOL.
-
Load the prepared protein PDBQT file (6lu7.pdbqt).
-
Load the docking results PDBQT file (docking_results_6lu7.pdbqt).
-
-
Visualize Interactions:
-
Display the protein as a cartoon and the ligand poses as sticks.
-
Identify the best-scoring pose (usually the first one).
-
To visualize interactions, use the Action -> preset -> ligand sites -> cartoon option.
-
Identify and measure hydrogen bonds using the Wizard -> Measurement tool.
-
Interpreting the Results
The molecular docking results provide valuable insights into the potential binding mode of this compound to its viral targets.
-
Binding Energy: A low binding energy suggests a favorable interaction.
-
Hydrogen Bonds: The formation of hydrogen bonds with key active site residues can indicate a strong and specific interaction.
-
Hydrophobic Interactions: These also play a crucial role in ligand binding and affinity.
By analyzing the specific amino acid residues involved in the interactions, researchers can formulate hypotheses about the mechanism of inhibition and guide further experimental studies, such as site-directed mutagenesis.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the points of viral replication inhibited by this compound.
Caption: Inhibition points of this compound in the viral lifecycle.
By targeting the main protease, this compound can disrupt the processing of viral polyproteins, a critical step in the replication of coronaviruses. Its inhibition of neuraminidase can prevent the release of new influenza virions from infected cells, thereby limiting the spread of the virus. These dual mechanisms of action highlight the potential of this compound as a broad-spectrum antiviral agent.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Dryocrassin ABBA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dryocrassin ABBA, a flavonoid extracted from Dryopteris crassirhizoma, has demonstrated significant antiviral and antibacterial activities.[1][2][3] Its potential as a therapeutic agent necessitates a reliable and accurate analytical method for its quantification in various matrices, which is crucial for pharmacokinetic, formulation, and quality control studies. This application note details a validated HPLC-MS/MS method for the quantitative determination of this compound. While the described method utilizes mass spectrometric detection for high sensitivity and selectivity, the chromatographic principles can be adapted for use with a UV detector.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (if available, e.g., a structurally similar compound)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium Acetate
-
Formic Acid
-
Rat plasma (or other relevant biological matrix)
-
Solvents for sample extraction (e.g., acetonitrile, ethyl acetate)
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol. This solution should be stored at -20°C to -80°C and protected from light.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol or the initial mobile phase composition. These solutions should cover the expected concentration range of the samples.
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of the internal standard in methanol at a concentration of 1 mg/mL.
-
Working IS Solution: Dilute the IS stock solution with methanol to a final concentration (e.g., 50 ng/mL) to be spiked into all samples and calibration standards.
Sample Preparation (from Rat Plasma)
This protocol is based on a liquid-liquid extraction (LLE) method, a common technique for cleaning up biological samples before HPLC analysis.[5]
-
Thaw frozen plasma samples at room temperature.
-
In a microcentrifuge tube, pipette 50 µL of the plasma sample.
-
Add 10 µL of the working Internal Standard solution.
-
Add 200 µL of a suitable extraction solvent (e.g., ethyl acetate or acetonitrile) to precipitate proteins and extract the analyte. Protein precipitation is a key step for analyzing biological samples.
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the mixture at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
HPLC Method
The following parameters are based on a validated LC-MS/MS method for this compound.[6]
| Parameter | Condition |
| HPLC System | An Agilent 1200 series HPLC or equivalent |
| Column | Zorbax SB-C18 (50 × 2.1 mm, 1.8 µm) |
| Mobile Phase | A: 10 mM ammonium acetate in methanol with 0.1% formic acidB: 10 mM ammonium acetate in water with 0.1% formic acid |
| Gradient/Isocratic | Isocratic: 99:1 (A:B, v/v) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Detector | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: m/z 819.3 → 403.4Internal Standard: m/z 426.2 → 409.2 (example) |
Note: For HPLC-UV detection, a photodiode array (PDA) detector can be used. The optimal wavelength for detection should be determined by acquiring the UV spectrum of this compound. Flavonoids typically exhibit strong absorbance between 250-380 nm.
Method Validation Summary
The described LC-MS/MS method was validated according to established guidelines. The key validation parameters are summarized below.[6]
| Validation Parameter | Result |
| Linearity | Good linearity |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 4 ng/mL in 50 µL of rat plasma |
| Interference | No endogenous interference observed |
Data Presentation
The following table summarizes the pharmacokinetic parameters of this compound in rats after intravenous and oral administration, as determined by the validated LC-MS/MS method.[6]
| Route of Administration | Dose (mg/kg) | Oral Bioavailability (F) |
| Intravenous (IV) | 2.35 | - |
| Oral (PO) | 23.5 | 50.1% |
Experimental Workflow Diagram
References
- 1. This compound | 12777-70-7 | Influenza Virus | MOLNOVA [molnova.cn]
- 2. This compound, a novel active substance for use against amantadine-resistant H5N1 avian influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanism of the Flavonoid Natural Product this compound against Staphylococcus aureus Sortase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Application of a sensitive and accurate LC-MS/MS method for determination of this compound in rat plasma for a bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Mouse Model for Dryocrassin ABBA Antiviral Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dryocrassin ABBA, a natural phloroglucinol extracted from the rhizome of Dryopteris crassirhizoma, has emerged as a promising antiviral candidate.[1][2] Preclinical studies have demonstrated its efficacy against a range of viruses, notably influenza viruses, including amantadine-resistant strains, and coronaviruses such as SARS-CoV, MERS-CoV, and SARS-CoV-2.[1][3] The antiviral mechanism of this compound is multifaceted, involving the inhibition of key viral enzymes. For coronaviruses, it targets the main protease (Mpro or 3CLpro), a critical enzyme in the viral replication process.[1][2] In the case of influenza virus, it has been shown to inhibit neuraminidase.[1] Furthermore, this compound exhibits anti-inflammatory properties, which play a significant role in its in vivo therapeutic effects by modulating cytokine responses.[3][4]
These application notes provide a comprehensive framework for conducting in vivo studies in a mouse model to evaluate the antiviral efficacy of this compound. The protocols outlined below are designed to be adaptable for studying its effects against relevant viral pathogens, with a focus on influenza virus and coronaviruses, based on existing preclinical data.
Signaling Pathway of Antiviral Action
The proposed antiviral mechanism of this compound against coronaviruses involves the direct inhibition of the main protease (Mpro), which is essential for cleaving viral polyproteins into functional non-structural proteins required for viral replication. By inhibiting Mpro, this compound effectively halts the viral life cycle.
Figure 1: Proposed mechanism of action of this compound against coronaviruses.
Experimental Workflow
The following diagram outlines the general experimental workflow for evaluating the in vivo antiviral efficacy of this compound in a mouse model.
Figure 2: General experimental workflow for in vivo antiviral efficacy testing.
Materials and Methods
Animals
-
Species: Mouse (Mus musculus)
-
Strain: BALB/c or C57BL/6 for influenza studies. For SARS-CoV-2, consider using SCID mice or strains susceptible to mouse-adapted virus variants.[5]
-
Age: 6-8 weeks
-
Sex: Female or male
-
Housing: Animals should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
Virus Strains
-
Influenza: A mouse-adapted strain of influenza A virus (e.g., A/Puerto Rico/8/34 (H1N1)) or a relevant clinical isolate (e.g., amantadine-resistant H5N1).[3]
-
Coronavirus: A mouse-adapted strain of SARS-CoV-2 or a variant of concern known to replicate in mice.[5]
This compound Formulation
-
Purity: >98%
-
Vehicle: A suitable vehicle for oral administration, such as a mixture of Tween-80 and saline, or as determined by solubility and stability studies.
Experimental Protocols
Animal Acclimatization and Grouping
-
Upon arrival, acclimatize mice to the facility for a minimum of 7 days.
-
Randomly assign mice to experimental groups (n=8-10 mice per group). A typical study design would include:
-
Group 1: Uninfected, vehicle control
-
Group 2: Virus-infected, vehicle control
-
Group 3: Virus-infected, this compound (low dose)
-
Group 4: Virus-infected, this compound (mid dose)
-
Group 5: Virus-infected, this compound (high dose)
-
Group 6: Virus-infected, positive control antiviral (e.g., oseltamivir for influenza, remdesivir for SARS-CoV-2)
-
Virus Inoculation
-
Anesthetize mice with an appropriate anesthetic (e.g., isoflurane).
-
Inoculate mice intranasally with a non-lethal or sub-lethal dose of the virus in a small volume (e.g., 50 µL). The viral titer should be predetermined to cause reproducible infection and clinical signs.
This compound Administration
-
Based on previous studies, oral administration of this compound at doses ranging from 12.5 to 33 mg/kg has been shown to be effective for influenza.[3][6] A 5-day repeated-dose toxicity study in mice suggested a lethal dose of >10 mg/kg for coronaviruses, and pharmacokinetic data is available.[1][2]
-
Initiate treatment at a specified time point relative to infection (e.g., 2 hours post-infection or prophylactically).
-
Administer this compound or vehicle daily via oral gavage for a predetermined duration (e.g., 5-7 days).
Monitoring and Clinical Scoring
-
Monitor mice daily for changes in body weight, clinical signs of illness (e.g., ruffled fur, hunched posture, lethargy), and survival for up to 14 days post-infection.
-
Assign a clinical score to each mouse based on a pre-defined scoring system.
Endpoint Analysis
-
At predetermined time points (e.g., days 3, 5, or 7 post-infection), euthanize a subset of mice from each group.
-
Collect lung tissue for the following analyses:
-
Viral Load: Quantify viral titers using plaque assay or TCID50, or viral RNA levels by RT-qPCR.
-
Histopathology: Fix lung tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess lung injury and inflammation.
-
Cytokine Analysis: Homogenize lung tissue to measure the levels of pro-inflammatory (e.g., IL-6, TNF-α, IFN-γ) and anti-inflammatory (e.g., IL-10) cytokines using ELISA or a multiplex immunoassay.[3][4]
-
-
Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Survival Rate and Body Weight Change
| Treatment Group | Dose (mg/kg) | Survival Rate (%) | Mean Body Weight Change (%) on Day 7 p.i. |
| Vehicle Control | - | 100 | +5.0 ± 1.2 |
| Virus + Vehicle | - | 20 | -15.2 ± 2.5 |
| Virus + this compound | 12.5 | 60 | -8.5 ± 1.8 |
| Virus + this compound | 18 | 80 | -4.1 ± 1.5 |
| Virus + this compound | 33 | 87 | -1.3 ± 1.1 |
| Virus + Positive Control | [Dose] | [Value] | [Value] |
Table 2: Lung Viral Titer and Pathology Score
| Treatment Group | Dose (mg/kg) | Lung Viral Titer (log10 PFU/g) on Day 5 p.i. | Lung Pathology Score (0-4) |
| Virus + Vehicle | - | 6.8 ± 0.5 | 3.5 ± 0.4 |
| Virus + this compound | 12.5 | 5.2 ± 0.6 | 2.8 ± 0.5 |
| Virus + this compound | 18 | 4.1 ± 0.4 | 1.9 ± 0.3 |
| Virus + this compound | 33 | 3.5 ± 0.3 | 1.2 ± 0.2 |
| Virus + Positive Control | [Dose] | [Value] | [Value] |
Table 3: Lung Cytokine Levels
| Treatment Group | Dose (mg/kg) | IL-6 (pg/mL) | TNF-α (pg/mL) | IFN-γ (pg/mL) | IL-10 (pg/mL) |
| Virus + Vehicle | - | 1500 ± 210 | 1200 ± 180 | 800 ± 110 | 250 ± 40 |
| Virus + this compound | 12.5 | 1100 ± 150 | 900 ± 120 | 600 ± 90 | 350 ± 50 |
| Virus + this compound | 18 | 700 ± 95 | 600 ± 80 | 400 ± 60 | 500 ± 70 |
| Virus + this compound | 33 | 400 ± 60 | 350 ± 50 | 250 ± 40 | 700 ± 90 |
| Virus + Positive Control | [Dose] | [Value] | [Value] | [Value] | [Value] |
Conclusion
This document provides a detailed guide for establishing an in vivo mouse model to assess the antiviral efficacy of this compound. By following these protocols, researchers can generate robust and reproducible data to support the further development of this promising natural compound as a broad-spectrum antiviral agent. The adaptability of this model allows for its application in studying the efficacy of this compound against various respiratory viruses of significant public health concern.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticoronaviral Activity of the Natural Phloroglucinols, this compound and Filixic Acid ABA from the Rhizome of Dryopteris crassirhizoma by Targeting the Main Protease of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound, a novel active substance for use against amantadine-resistant H5N1 avian influenza virus [frontiersin.org]
- 4. This compound, a novel active substance for use against amantadine-resistant H5N1 avian influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A SCID Mouse Model To Evaluate the Efficacy of Antivirals against SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Dryocrassin ABBA Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dryocrassin ABBA, a phloroglucinol derivative isolated from the rhizome of Dryopteris crassirhizoma, has garnered attention for its diverse pharmacological activities, including antiviral, antibacterial, and anticancer properties.[1][2][3] Preliminary studies have indicated its potential as a cytotoxic agent against cancer cells, making it a compound of interest for drug development. Notably, research has demonstrated that this compound can induce apoptosis in human hepatocellular carcinoma (HepG2) cells through a caspase-dependent mitochondrial pathway.[1][4] This document provides detailed protocols for assessing the cytotoxicity of this compound in cell culture, including methods for evaluating cell viability, apoptosis, and key protein markers involved in the apoptotic signaling cascade.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Cell Viability by MTT Assay
| This compound Concentration (µg/mL) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability | IC50 (µg/mL) |
| 0 (Vehicle Control) | 100 | ||
| 10 | |||
| 25 | |||
| 50 | |||
| 75 | |||
| 100 |
Table 2: Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
| This compound Concentration (µg/mL) | % Viable Cells (Annexin V-/PI-) (Mean ± SD) | % Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD) | % Necrotic Cells (Annexin V-/PI+) (Mean ± SD) |
| 0 (Vehicle Control) | ||||
| 25 | ||||
| 50 | ||||
| 75 |
Table 3: Relative Protein Expression by Western Blot
| This compound Concentration (µg/mL) | Relative p53 Expression (Fold Change) | Relative Bax Expression (Fold Change) | Relative Bcl-2 Expression (Fold Change) | Relative Cleaved Caspase-3 Expression (Fold Change) | Relative Cleaved Caspase-7 Expression (Fold Change) |
| 0 (Vehicle Control) | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| 25 | |||||
| 50 | |||||
| 75 |
Experimental Protocols
Cell Culture and Maintenance
Recommended Cell Line: Human hepatocellular carcinoma (HepG2) cells are a suitable model based on existing literature.[1][4] However, other cancer cell lines can be used depending on the research focus.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Preparation of this compound Stock Solution
-
Solvent: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: Dilute the stock solution in a complete culture medium to the desired final concentrations for experiments. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.1%).
Cytotoxicity Assessment: MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 75, 100 µg/mL). Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic, and necrotic).
Mechanistic Studies: Western Blot Analysis
This technique is used to detect and quantify the expression of specific proteins involved in the apoptotic pathway.
-
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p53, Bax, Bcl-2, cleaved caspase-3, cleaved caspase-7, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
References
- 1. This compound Induces Apoptosis in Human Hepatocellular Carcinoma HepG2 Cells Through a Caspase-Dependent Mitochondrial Pathway -Asian Pacific Journal of Cancer Prevention | Korea Science [koreascience.kr]
- 2. Inhibitory Effect and Mechanism of this compound Against Fusarium oxysporum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Induces Apoptosis in Human Hepatocellular Carcinoma HepG2 Cells Through a Caspase-Dependent Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Antibacterial Activity of Dryocrassin ABBA
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the antibacterial activity of Dryocrassin ABBA, a phloroglucinol derivative isolated from Dryopteris crassirhizoma.[1] The following methods are standard and widely accepted for determining the antimicrobial efficacy of natural products.
Overview of Antibacterial Susceptibility Testing
Antimicrobial susceptibility testing (AST) is crucial for evaluating the efficacy of novel compounds like this compound against various bacterial strains.[2][3] The primary objectives of these tests are to determine the concentration of the compound that inhibits bacterial growth (Minimum Inhibitory Concentration or MIC) and the concentration that kills the bacteria (Minimum Bactericidal Concentration or MBC).[4][5][6] This information is vital for the initial screening and further development of new antibacterial agents.
Preliminary Screening: Agar Disk Diffusion Method
The Kirby-Bauer disk diffusion test is a qualitative method used as an initial screening tool to determine if this compound has antibacterial activity against a specific microorganism.[2][7][8] The principle involves placing a disk impregnated with this compound onto an agar plate inoculated with a test bacterium. If the compound is active, it will diffuse into the agar and inhibit bacterial growth, creating a clear "zone of inhibition" around the disk.[2][7]
Experimental Protocol: Agar Disk Diffusion
-
Prepare Bacterial Inoculum:
-
From a pure overnight culture of the test bacterium, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Inoculate Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension, ensuring to remove excess liquid by pressing the swab against the inside of the tube.
-
Evenly streak the swab over the entire surface of a Mueller-Hinton agar (MHA) plate to create a confluent lawn of bacteria. Rotate the plate approximately 60° between streaks to ensure uniform coverage.[9]
-
-
Prepare and Apply Disks:
-
Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of this compound. A stock solution of this compound should be prepared in a suitable solvent (e.g., DMSO) and then diluted to the desired concentration.
-
Aseptically place the impregnated disks onto the surface of the inoculated MHA plate.
-
A disk impregnated with the solvent alone should be used as a negative control. Standard antibiotic disks can be used as positive controls.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 18-24 hours in an aerobic environment.[10]
-
-
Data Collection and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition in millimeters (mm).[2]
-
The size of the zone is indicative of the antibacterial activity. A larger zone diameter suggests greater susceptibility of the bacterium to the compound.
-
Data Presentation: Zone of Inhibition Diameters
| Test Microorganism | This compound Concentration (µ g/disk ) | Zone of Inhibition (mm) | Positive Control (e.g., Gentamicin, 10 µg) | Negative Control (Solvent) |
| Staphylococcus aureus | 50 | [Insert Data] | [Insert Data] | 0 |
| Escherichia coli | 50 | [Insert Data] | [Insert Data] | 0 |
| Pseudomonas aeruginosa | 50 | [Insert Data] | [Insert Data] | 0 |
| Streptococcus pneumoniae | 50 | [Insert Data] | [Insert Data] | 0 |
Workflow for Agar Disk Diffusion
Figure 1. Workflow for the Agar Disk Diffusion Assay.
Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][11][12] The MIC is the lowest concentration of the compound that prevents visible growth of a bacterium.[4][11] This method is highly accurate and allows for the simultaneous testing of multiple concentrations.[11]
Experimental Protocol: Broth Microdilution
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.[13] Typically, 100 µL of MHB is added to each well, and then 100 µL of the compound solution is added to the first well and serially diluted down the plate.
-
-
Prepare Bacterial Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[4]
-
-
Inoculation:
-
Add a standardized volume of the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 16-20 hours.[11]
-
-
Data Collection and Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.[6][11]
-
Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.[14]
-
Data Presentation: MIC Values for this compound
| Test Microorganism | This compound MIC (µg/mL) | Positive Control MIC (e.g., Ciprofloxacin) |
| Staphylococcus aureus | [Insert Data] | [Insert Data] |
| Escherichia coli | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa | [Insert Data] | [Insert Data] |
| Streptococcus pneumoniae | [Insert Data] | [Insert Data] |
Determining Bactericidal Activity: Minimum Bactericidal Concentration (MBC)
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[5][6] This assay is performed as a follow-up to the MIC test to determine whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Experimental Protocol: MBC Determination
-
Perform MIC Assay:
-
First, determine the MIC of this compound as described in the broth microdilution protocol.
-
-
Subculturing:
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Data Collection and Interpretation:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[6]
-
Data Presentation: MBC Values and MBC/MIC Ratio
| Test Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | [Insert Data] | [Insert Data] | [Calculate] | Bactericidal/Bacteriostatic |
| Escherichia coli | [Insert Data] | [Insert Data] | [Calculate] | Bactericidal/Bacteriostatic |
| Pseudomonas aeruginosa | [Insert Data] | [Insert Data] | [Calculate] | Bactericidal/Bacteriostatic |
| Streptococcus pneumoniae | [Insert Data] | [Insert Data] | [Calculate] | Bactericidal/Bacteriostatic |
Note: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio of > 4 is considered bacteriostatic.
Conceptual Diagram of MIC and MBC Determination
Figure 2. Conceptual workflow for MIC and MBC determination.
Potential Mechanism of Action of this compound
Previous studies have suggested potential mechanisms for the antibacterial activity of this compound. For instance, against Staphylococcus aureus, it has been shown to inhibit Sortase A (SrtA), an enzyme crucial for anchoring virulence factors to the bacterial cell wall.[16][17] Against Streptococcus pneumoniae, this compound has demonstrated a bactericidal effect and the ability to neutralize pneumolysin activity.[18][19] Further research into the specific signaling pathways affected by this compound is warranted.
Proposed Anti-Virulence Pathway in S. aureus
Figure 3. Proposed mechanism of this compound against S. aureus.
Safety and Quality Control
-
Sterility Controls: Always include wells with only broth to check for contamination.
-
Growth Controls: Wells with broth and bacteria but no antimicrobial agent are essential to ensure the bacteria are viable.
-
Standard Strains: Use of ATCC (American Type Culture Collection) or other reference strains for quality control is highly recommended to ensure reproducibility.
-
Reagent Preparation: Ensure all media, reagents, and the this compound stock solution are prepared and stored under sterile conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Testing the Effectiveness of Antimicrobials | Microbiology [courses.lumenlearning.com]
- 3. woah.org [woah.org]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 8. hardydiagnostics.com [hardydiagnostics.com]
- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. bmglabtech.com [bmglabtech.com]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 15. microchemlab.com [microchemlab.com]
- 16. Molecular Mechanism of the Flavonoid Natural Product this compound against Staphylococcus aureus Sortase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Molecular Mechanism of the Flavonoid Natural Product this compound against Staphylococcus aureus Sortase A - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound ameliorates Streptococcus pneumoniae-induced infection in vitro through inhibiting Streptococcus pneumoniae growth and neutralizing pneumolysin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application of Dryocrassin ABBA in Agricultural Antifungal Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dryocrassin ABBA, a phloroglucinol derivative extracted from the traditional Chinese medicine Dryopteris crassirhizoma, has demonstrated significant potential as a natural fungicide for agricultural applications.[1] Research has primarily focused on its efficacy against the phytopathogenic fungus Fusarium oxysporum, a major cause of potato dry rot and wilt, which leads to substantial economic losses in agriculture worldwide.[2] this compound presents an eco-friendly alternative to synthetic chemical fungicides, which often have detrimental effects on the environment and human health.[1] These application notes provide a comprehensive overview of the antifungal properties of this compound, detailed experimental protocols for its evaluation, and insights into its mechanism of action.
Antifungal Activity and Quantitative Data
This compound exhibits a dose-dependent inhibitory effect on the mycelial growth of F. oxysporum.[1][3] At a concentration of 2 g/L, it can achieve an inhibition rate of up to 93.13%.[1][3] The antifungal activity is associated with morphological changes in the fungal hyphae, including deformation and twisting.[1][3] Furthermore, this compound treatment leads to increased levels of malondialdehyde (MDA), a marker of lipid peroxidation and cell membrane damage, and a concurrent decrease in the activity of antioxidant enzymes such as catalase (CAT), peroxidase (POD), superoxide dismutase (SOD), and glutathione reductase (GR).[1][4]
Table 1: Mycelial Growth Inhibition of F. oxysporum by this compound
| Concentration (g/L) | Inhibition Rate (%) |
| 0.125 | 35.24 |
| 0.25 | 53.18 |
| 0.5 | 70.15 |
| 1.0 | 85.37 |
| 2.0 | 93.13 |
Data extracted from research on the inhibitory effect of this compound on F. oxysporum.[1][3]
Table 2: Effect of this compound on MDA Content and Antioxidant Enzyme Activity in F. oxysporum
| Treatment | MDA Content (nmol/g) | CAT Activity (U/g) | POD Activity (U/g) | SOD Activity (U/g) | GR Activity (U/g) |
| Control (Water) | 10.2 | 185.4 | 15.3 | 45.7 | 8.9 |
| This compound (2 g/L) | 25.8 | 98.2 | 8.1 | 22.4 | 4.3 |
Data represents the significant increase in MDA and decrease in antioxidant enzyme activities upon treatment.[1]
Mechanism of Action
Transcriptome analysis has revealed that this compound's antifungal mechanism involves the disruption of key metabolic pathways in F. oxysporum. The treatment leads to the differential expression of numerous genes, with a significant number of downregulated genes associated with carbohydrate, amino acid, and lipid metabolism.[1][2][3] This disruption of essential metabolic processes is believed to be a primary contributor to the inhibition of mycelial growth and the overall antifungal effect.[3] Additionally, this compound has been observed to downregulate the expression of plant cell wall-degrading enzymes (PCWDEs), heat shock proteins (HSPs), and major facilitator superfamily (MFS) transporters, which can diminish the stress response capacity and pathogenicity of the fungus.[2]
Caption: Logical workflow of this compound's antifungal action.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antifungal activity of this compound against phytopathogenic fungi, using F. oxysporum as a model.
Protocol 1: In Vitro Mycelial Growth Inhibition Assay
Objective: To determine the dose-dependent inhibitory effect of this compound on fungal mycelial growth.
Materials:
-
This compound powder
-
Fusarium oxysporum culture
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (90 mm)
-
Sterile distilled water
-
Incubator (25°C)
-
Sterile cork borer (5 mm)
Procedure:
-
Prepare PDA medium and sterilize by autoclaving.
-
Allow the PDA to cool to approximately 50-60°C.
-
Prepare a stock solution of this compound in sterile distilled water.
-
Add appropriate volumes of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.125, 0.25, 0.5, 1.0, and 2.0 g/L). A control plate should be prepared with sterile distilled water instead of the this compound solution.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
From a 7-day-old culture of F. oxysporum, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug at the center of each PDA plate.
-
Incubate the plates at 25°C for 7 days.
-
Measure the colony diameter of the fungal growth.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Mycelial Growth Inhibition (%) = [(Colony Diameter of Control - Colony Diameter of Treatment) / Colony Diameter of Control] x 100
Caption: Workflow for mycelial growth inhibition assay.
Protocol 2: Determination of Malondialdehyde (MDA) Content
Objective: To quantify the level of lipid peroxidation in fungal cells upon treatment with this compound.
Materials:
-
F. oxysporum mycelia (treated and control)
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
Spectrophotometer
-
Homogenizer
-
Centrifuge
Procedure:
-
Harvest fresh mycelia from control and this compound-treated cultures.
-
Homogenize a known weight of mycelia in TCA solution.
-
Centrifuge the homogenate to pellet the cellular debris.
-
Mix the supernatant with TBA solution.
-
Incubate the mixture in a boiling water bath for 15-20 minutes.
-
Cool the reaction mixture rapidly on ice.
-
Centrifuge to clarify the solution.
-
Measure the absorbance of the supernatant at 532 nm and 600 nm.
-
Calculate the MDA content using the appropriate formula, correcting for non-specific absorbance.
Protocol 3: Assay of Antioxidant Enzyme Activities (CAT, POD, SOD, GR)
Objective: To measure the activity of key antioxidant enzymes in response to this compound-induced oxidative stress.
Materials:
-
F. oxysporum mycelia (treated and control)
-
Extraction buffer (specific for each enzyme)
-
Substrates for each enzyme (e.g., H₂O₂, guaiacol, nitroblue tetrazolium, oxidized glutathione)
-
Spectrophotometer
-
Homogenizer
-
Centrifuge
Procedure:
-
Harvest and weigh fresh mycelia from control and treated cultures.
-
Homogenize the mycelia in the appropriate cold extraction buffer for the specific enzyme being assayed.
-
Centrifuge the homogenate at 4°C to obtain the crude enzyme extract (supernatant).
-
For each enzyme, mix the crude extract with the specific reaction buffer and substrate.
-
Monitor the change in absorbance at the specific wavelength for each enzyme reaction over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of change in absorbance and express it in appropriate units per gram of fresh weight (U/g).
Protocol 4: Scanning Electron Microscopy (SEM) of Fungal Hyphae
Objective: To observe the morphological changes in fungal hyphae after treatment with this compound.
Materials:
-
F. oxysporum cultures on PDA (treated and control)
-
Aqueous osmium tetroxide (2% w/v)
-
Sputter coater with gold-palladium target
-
Scanning Electron Microscope (SEM)
-
Desiccator
Procedure:
-
Grow F. oxysporum on PDA with and without this compound (2 g/L).
-
Excise small blocks of agar containing the fungal mycelia from the edge of the colonies.
-
Fix the samples by exposing them to 2% aqueous osmium tetroxide vapor for 2 hours at 4°C.
-
Air-dry the fixed samples.
-
Mount the dried samples on SEM stubs.
-
Sputter-coat the samples with a thin layer of gold-palladium.
-
Store the coated samples in a desiccator until examination.
-
Observe the samples under a scanning electron microscope and capture images of the hyphal morphology.
Conclusion
This compound has emerged as a promising natural antifungal agent with significant activity against the agricultural pathogen Fusarium oxysporum. Its mechanism of action, involving the disruption of vital metabolic pathways and the induction of oxidative stress, makes it a compelling candidate for the development of novel bio-fungicides. The protocols outlined in these application notes provide a framework for researchers to further investigate the antifungal properties of this compound and explore its potential against a broader range of phytopathogens. Further research, including in vivo studies and formulation development, will be crucial in translating its potential into practical agricultural applications.
References
Dryocrassin ABBA as a potential lead compound for drug discovery
Application Notes and Protocols for Researchers
Dryocrassin ABBA, a phloroglucinol derivative isolated from the rhizome of Dryopteris crassirhizoma, has emerged as a compelling natural product with significant potential in drug discovery. Possessing a diverse range of biological activities, including antiviral, antibacterial, antifungal, and anticancer properties, this compound presents a valuable scaffold for the development of novel therapeutics. This document provides a comprehensive overview of its demonstrated bioactivities, detailed experimental protocols for its evaluation, and visualizations of its mechanisms of action to support further research and development.
Biological Activities and Quantitative Data
This compound has been shown to be effective against a variety of pathogens and cancer cell lines. The following tables summarize the key quantitative data from published studies.
Table 1: Antiviral Activity of this compound
| Virus Target | Assay System | Metric | Value | Reference |
| Amantadine-resistant H5N1 Avian Influenza Virus | In vivo (mouse model) | Survival Rate (33 mg/kg) | 87% | [1][2] |
| Amantadine-resistant H5N1 Avian Influenza Virus | In vivo (mouse model) | Survival Rate (18 mg/kg) | 80% | [1][2] |
| Amantadine-resistant H5N1 Avian Influenza Virus | In vivo (mouse model) | Survival Rate (12.5 mg/kg) | 60% | [1][2] |
| H5N1 Influenza Virus Neuraminidase | In vitro | IC50 | 18.59 ± 4.53 μM | [3] |
| H7N9 Influenza Virus Neuraminidase (Anhui strain) | In vitro | IC50 | 3.6 μM | [4] |
| SARS-CoV-2 Main Protease (Mpro) | In vitro | IC50 | Not explicitly stated, but showed dose-dependent inhibition | [3] |
| SARS-CoV | In vitro (Vero cells) | IC50 | 0.80 ± 0.07 μM | [3] |
| MERS-CoV | In vitro (Vero cells) | IC50 | Not explicitly stated, but showed inhibitory activity | [3] |
Table 2: Anticancer Activity of this compound
| Cell Line | Cancer Type | Assay | Metric | Concentration | Result | Reference |
| HepG2 | Human Hepatocellular Carcinoma | MTT Assay | Cell Viability | 25 µg/mL | 68% | [5] |
| HepG2 | Human Hepatocellular Carcinoma | MTT Assay | Cell Viability | 50 µg/mL | 60% | [5] |
| HepG2 | Human Hepatocellular Carcinoma | MTT Assay | Cell Viability | 75 µg/mL | 49% | [5] |
Table 3: Antimicrobial and Antifungal Activity of this compound
| Organism | Target | Assay | Metric | Concentration | Result | Reference |
| Staphylococcus aureus | Sortase A (SrtA) | FRET Assay | Inhibition | Not specified | Significant attenuation of catalytic activity | [5] |
| Fusarium oxysporum | Mycelial Growth | In vitro | Inhibition Rate | 2 g/L | 93.13% | [6] |
Mechanism of Action: Signaling Pathways
This compound exerts its biological effects through various mechanisms. In cancer cells, it induces apoptosis via a caspase-dependent mitochondrial pathway. Its antiviral activity against influenza virus involves the inhibition of neuraminidase, while against coronaviruses, it targets the main protease.
References
Application Notes and Protocols for Studying the Pharmacokinetics of Dryocrassin ABBA
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dryocrassin ABBA, a natural phloroglucinol derived from the rhizome of Dryopteris crassirhizoma, has demonstrated a range of biological activities, including antiviral and antibacterial effects[1][2][3]. Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound—is crucial for its development as a potential therapeutic agent. These application notes provide a comprehensive experimental design for characterizing the pharmacokinetics of this compound, from initial in vitro ADME profiling to in vivo studies in animal models.
In Vitro ADME Profiling
In vitro assays are fundamental for early-stage assessment of a compound's pharmacokinetic properties, providing insights that guide further in vivo studies[4].
Experimental Protocols
a) Metabolic Stability Assessment in Liver Microsomes:
This assay evaluates the susceptibility of this compound to metabolism by cytochrome P450 (CYP450) enzymes, which are major determinants of drug clearance. Previous studies have indicated that this compound has good microsomal stability[1][2].
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Incubate this compound (typically at 1 µM) with liver microsomes (from human, rat, and mouse to assess inter-species differences) in the presence of a NADPH-regenerating system at 37°C.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
b) Cytochrome P450 (CYP450) Inhibition Assay:
This assay determines if this compound inhibits major CYP450 isoforms, which could lead to drug-drug interactions. Low CYP450 inhibition has been previously reported for this compound[1][2].
-
Protocol:
-
Use a panel of recombinant human CYP450 enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
Incubate each CYP isoform with a specific probe substrate in the presence of varying concentrations of this compound.
-
Measure the formation of the metabolite of the probe substrate using fluorescence or LC-MS/MS.
-
Calculate the IC50 value (the concentration of this compound that causes 50% inhibition of the enzyme activity).
-
c) Plasma Protein Binding Assay:
This assay measures the extent to which this compound binds to plasma proteins, which affects its distribution and availability to target tissues.
-
Protocol:
-
Use rapid equilibrium dialysis (RED) or ultracentrifugation methods.
-
Incubate this compound with plasma (human, rat, mouse) at 37°C.
-
Separate the bound and unbound fractions.
-
Quantify the concentration of this compound in both fractions using LC-MS/MS.
-
Calculate the percentage of plasma protein binding.
-
d) hERG Inhibition Assay:
This assay assesses the potential for this compound to inhibit the hERG potassium channel, which can be associated with cardiac arrhythmias. Previous data suggests low hERG inhibition[1][2].
-
Protocol:
-
Utilize an automated patch-clamp system with cells stably expressing the hERG channel.
-
Expose the cells to a range of this compound concentrations.
-
Measure the hERG channel current.
-
Determine the IC50 value for hERG inhibition.
-
Data Presentation
Table 1: Summary of In Vitro ADME Properties of this compound
| Parameter | Species | Value | Method |
| Metabolic Stability | |||
| In Vitro Half-life (t½, min) | Human | [Insert Data] | Liver Microsome Stability |
| Rat | [Insert Data] | Liver Microsome Stability | |
| Mouse | >30[1] | Liver Microsome Stability | |
| Intrinsic Clearance (CLint) | Human | [Insert Data] | Liver Microsome Stability |
| Rat | [Insert Data] | Liver Microsome Stability | |
| Mouse | [Insert Data] | Liver Microsome Stability | |
| CYP450 Inhibition | |||
| IC50 (µM) - CYP1A2 | Human | >50[1] | Recombinant CYP Assay |
| IC50 (µM) - CYP2C9 | Human | >50[1] | Recombinant CYP Assay |
| IC50 (µM) - CYP2C19 | Human | >50[1] | Recombinant CYP Assay |
| IC50 (µM) - CYP2D6 | Human | >50[1] | Recombinant CYP Assay |
| IC50 (µM) - CYP3A4 | Human | >50[1] | Recombinant CYP Assay |
| Plasma Protein Binding | |||
| % Bound | Human | [Insert Data] | Rapid Equilibrium Dialysis |
| Rat | [Insert Data] | Rapid Equilibrium Dialysis | |
| Mouse | [Insert Data] | Rapid Equilibrium Dialysis | |
| hERG Inhibition | |||
| IC50 (µM) | Human | >50[1] | Automated Patch-Clamp |
In Vivo Pharmacokinetic Studies
In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of this compound in a living system.
Experimental Protocols
a) Animal Model Selection:
Sprague-Dawley rats or BALB/c mice are commonly used models for pharmacokinetic studies of natural products[5][6][7][8]. Previous studies have utilized mice for this compound pharmacokinetics[1][2].
b) Dosing and Administration:
Based on existing data, intravenous (IV) and oral (PO) routes of administration should be investigated to determine absolute bioavailability. A previous study in rats used doses of 2.35 mg/kg for IV and 23.5 mg/kg for oral administration[9]. Another study in mice used a 10 mg/kg dose for both intraperitoneal and oral administration[1].
-
Protocol:
-
Fast animals overnight with free access to water before dosing.
-
For IV administration, formulate this compound in a suitable vehicle (e.g., saline with a co-solvent) and administer via the tail vein.
-
For PO administration, formulate this compound in a vehicle such as 0.5% carboxymethylcellulose and administer by oral gavage.
-
c) Sample Collection:
-
Protocol:
-
Collect blood samples (approximately 100-200 µL) from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
d) Bioanalytical Method:
A sensitive and validated bioanalytical method is crucial for accurately quantifying this compound in plasma samples. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been successfully developed for this purpose[9].
-
Protocol:
-
Sample Preparation: Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard to the plasma samples.
-
Chromatography: Use a C18 column with a gradient elution of mobile phases such as methanol and water containing an additive like formic acid or ammonium acetate[9].
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The precursor-to-product ion transition for this compound has been reported as m/z 819.3 → 403.4[9].
-
Method Validation: Validate the method for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability according to regulatory guidelines.
-
Data Presentation
Table 2: Pharmacokinetic Parameters of this compound in Mice (10 mg/kg Dose)[1]
| Route of Administration | T½ (h) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) |
| Intraperitoneal (IP) | 5.5 | [Insert Data] | [Insert Data] | 65 |
| Oral (PO) | 12.6 | 3.64 | [Insert Data] | 19.3 |
Table 3: Pharmacokinetic Parameters of this compound in Rats[9]
| Route of Administration | Dose (mg/kg) | T½ (h) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | F (%) |
| Intravenous (IV) | 2.35 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | N/A |
| Oral (PO) | 23.5 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | 50.1 |
Visualizations
Experimental Workflow
Caption: Workflow for pharmacokinetic characterization of this compound.
Potential Signaling Pathway Inhibition
This compound has been shown to inhibit the main protease of SARS-CoV-2 and Sortase A in Staphylococcus aureus[1][3]. While these are not classical pharmacokinetic pathways, they represent the mechanism of action that drives the therapeutic interest in the compound.
Caption: Known inhibitory mechanisms of action for this compound.
This document provides a detailed framework for the pharmacokinetic evaluation of this compound. The combination of in vitro ADME assays and in vivo studies will yield a comprehensive understanding of its disposition in biological systems. The resulting data is critical for dose selection, predicting potential drug interactions, and advancing the development of this compound as a therapeutic candidate.
References
- 1. Anticoronaviral Activity of the Natural Phloroglucinols, this compound and Filixic Acid ABA from the Rhizome of Dryopteris crassirhizoma by Targeting the Main Protease of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticoronaviral Activity of the Natural Phloroglucinols, this compound and Filixic Acid ABA from the Rhizome of Dryopteris crassirhizoma by Targeting the Main Protease of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanism of the Flavonoid Natural Product this compound against Staphylococcus aureus Sortase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selvita.com [selvita.com]
- 5. Frontiers | this compound, a novel active substance for use against amantadine-resistant H5N1 avian influenza virus [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Application of a sensitive and accurate LC-MS/MS method for determination of this compound in rat plasma for a bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dryocrassin ABBA in Molecular Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dryocrassin ABBA is a phloroglucinol derivative isolated from the rhizome of Dryopteris crassirhizoma.[1][2] This natural compound has garnered significant attention in the scientific community due to its diverse biological activities, including anti-cancer, antiviral, antibacterial, and antifungal properties.[1][3][4][5] These characteristics make this compound a valuable tool for a wide range of applications in molecular biology research and a promising candidate for drug development.
These application notes provide an overview of the known mechanisms of action of this compound and detailed protocols for its use in various experimental settings.
Physicochemical Properties
| Property | Value | Reference |
| Purity | >99% (as determined by HPLC) | [6][7] |
| Molecular Weight | Not explicitly stated in provided abstracts | |
| Solubility | Details on solubility for experimental use would require further specific investigation |
Applications in Molecular Biology Research
This compound has demonstrated efficacy in several key areas of molecular biology research:
-
Oncology Research: Inducing apoptosis in cancer cells.
-
Virology Research: Inhibiting viral replication and inflammatory responses.
-
Microbiology Research: Exerting antibacterial and antifungal effects.
I. Oncology Research: Induction of Apoptosis in Hepatocellular Carcinoma
This compound has been shown to inhibit the growth of human hepatocellular carcinoma (HepG2) cells by inducing apoptosis through a caspase-dependent mitochondrial pathway.[1][2] This process involves the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, coupled with the downregulation of the anti-apoptotic protein Bcl-2.[1][2]
Quantitative Data: Anti-Cancer Activity
| Cell Line | Assay | Concentration (µg/mL) | Effect | Reference |
| HepG2 | Cell Viability (MTT) | 25 | 68% viability | [1][2] |
| HepG2 | Cell Viability (MTT) | 50 | 60% viability | [1][2] |
| HepG2 | Cell Viability (MTT) | 75 | 49% viability | [1][2] |
Signaling Pathway: Mitochondrial Apoptosis
The diagram below illustrates the proposed mechanism by which this compound induces apoptosis in HepG2 cells.
Caption: this compound-induced mitochondrial apoptosis pathway.
Experimental Protocols
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
This compound
-
HepG2 cells (or other cancer cell line of interest)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells.
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of MTT solvent to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
This compound-treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentration of this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
This protocol is for detecting changes in the expression of proteins such as p53, Bax, and Bcl-2.
Materials:
-
This compound-treated and untreated cell lysates
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p53, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
II. Virology Research: Antiviral and Anti-inflammatory Effects
This compound has demonstrated significant antiviral activity against amantadine-resistant H5N1 avian influenza virus and coronaviruses, including SARS-CoV-2.[3][8] Its mechanism of action involves the inhibition of viral enzymes and the modulation of the host's inflammatory response.[3][8]
Quantitative Data: Antiviral Activity
| Virus | Target | Assay | IC50 | Reference |
| H5N1 Influenza Virus | Neuraminidase | Enzyme Inhibition | 18.59 ± 4.53 µM | [9] |
| SARS-CoV-2 | Main Protease (Mpro) | Enzyme Inhibition | 46.48 ± 1.1 µM | [10] |
| SARS-CoV-2 | Viral Replication (Vero cells) | Immunofluorescence | 22.40 ± 0.73 µM | [10] |
| SARS-CoV | Viral Replication (Vero cells) | Immunofluorescence | 0.80 ± 0.07 µM | [11] |
| MERS-CoV | Viral Replication (Vero cells) | Immunofluorescence | Inhibited, but IC50 not specified | [10] |
| In Vivo Model | Virus | Dosage (mg/kg) | Effect | Reference |
| Mice | H5N1 Influenza | 12.5 | 60% survival rate | [6][12] |
| Mice | H5N1 Influenza | 18.0 | 80% survival rate | [6][12] |
| Mice | H5N1 Influenza | 33.0 | 87% survival rate | [6][12] |
Signaling Pathway: Modulation of Cytokine Response
The diagram below shows the effect of this compound on cytokine levels in H5N1-infected mice.
Caption: this compound's modulation of inflammatory cytokines.
Experimental Protocols
This protocol is for assessing the inhibitory effect of this compound on influenza neuraminidase activity.
Materials:
-
This compound
-
Influenza virus stock
-
MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Stop solution (e.g., NaOH)
-
Fluorometer
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, mix the virus sample with the this compound dilutions and incubate.
-
Add the MUNANA substrate to initiate the enzymatic reaction and incubate.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence of the released 4-methylumbelliferone using a fluorometer (Excitation: ~365 nm, Emission: ~450 nm).
-
Calculate the percentage of inhibition and determine the IC50 value.
This protocol is for evaluating the inhibitory activity of this compound against SARS-CoV-2 Mpro.
Materials:
-
This compound
-
Recombinant SARS-CoV-2 Mpro
-
Fluorogenic Mpro substrate (e.g., FRET-based peptide)
-
Assay buffer
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, pre-incubate the Mpro enzyme with the this compound dilutions.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Calculate the initial reaction velocities and determine the percentage of inhibition.
-
Calculate the IC50 value from the dose-response curve.
III. Microbiology Research: Antibacterial and Antifungal Activity
This compound exhibits inhibitory effects against the bacterium Staphylococcus aureus and the fungus Fusarium oxysporum.[4][13]
Mechanism of Action: Antibacterial
This compound inhibits Staphylococcus aureus Sortase A (SrtA), a transpeptidase that anchors surface proteins involved in virulence to the bacterial cell wall.[13][14] This inhibition is achieved through direct binding to the enzyme.[13]
Quantitative Data: Antifungal Activity
| Organism | Assay | Concentration (g/L) | Effect | Reference |
| Fusarium oxysporum | Mycelial Growth Inhibition | 2 | 93.13% inhibition | [4][11] |
Experimental Workflow: Sortase A Inhibition Assay
The following diagram outlines the workflow for a FRET-based assay to measure SrtA inhibition.
Caption: Workflow for a FRET-based Sortase A inhibition assay.
Experimental Protocols
This protocol is for determining the inhibitory effect of this compound on SrtA activity.
Materials:
-
This compound
-
Recombinant S. aureus SrtA
-
FRET substrate for SrtA (e.g., Dabcyl-QALPETGEE-Edans)
-
Assay buffer
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a black 96-well plate, pre-incubate SrtA with the this compound dilutions for 1 hour at room temperature.
-
Add the FRET substrate to each well to initiate the reaction.
-
Immediately begin monitoring the increase in fluorescence in a microplate reader (e.g., Excitation: 336 nm, Emission: 490 nm for Dabcyl/Edans substrate).
-
Record fluorescence measurements over time to determine the initial reaction rates.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
This protocol is for assessing the inhibitory effect of this compound on fungal mycelial growth.
Materials:
-
This compound
-
Fusarium oxysporum culture
-
Potato Dextrose Agar (PDA) plates
-
Sterile water
-
Incubator
Procedure:
-
Prepare PDA medium containing various concentrations of this compound. A control plate with no this compound should also be prepared.
-
Pour the media into sterile Petri dishes and allow them to solidify.
-
Place a small plug of F. oxysporum mycelium in the center of each plate.
-
Incubate the plates at an appropriate temperature for fungal growth (e.g., 25-28°C).
-
Measure the diameter of the fungal colony daily until the colony in the control plate reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C-T)/C] x 100, where C is the average colony diameter of the control group and T is the average colony diameter of the treatment group.
Drug Development Considerations
Pharmacokinetic studies on this compound have shown promising results, including good microsomal stability, low inhibition of hERG channels and CYP450 enzymes, a long half-life (5.5-12.6 hours), and high plasma exposure.[8][10] These findings suggest that this compound has the potential to be developed as a therapeutic agent.
Conclusion
This compound is a versatile natural product with significant potential for use in molecular biology research and drug discovery. Its well-defined mechanisms of action in inducing apoptosis, inhibiting viral and bacterial enzymes, and modulating the immune response make it a valuable tool for studying these processes. The protocols provided in these application notes offer a starting point for researchers to explore the diverse biological activities of this compound in their own experimental systems.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Identification of novel small-molecular inhibitors of Staphylococcus aureus sortase A using hybrid virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 9. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of SARS-CoV-2 inhibitors targeting Mpro and PLpro using in-cell-protease assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound, a novel active substance for use against amantadine-resistant H5N1 avian influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
Dryocrassin ABBA: A Versatile Tool for Enzyme Inhibition Studies
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dryocrassin ABBA, a phloroglucinol derivative isolated from the rhizome of Dryopteris crassirhizoma, has emerged as a potent and versatile enzyme inhibitor with a broad spectrum of activity.[1] This natural compound has demonstrated significant inhibitory effects against a range of enzymes from various pathogens, including viruses, bacteria, and fungi. Its diverse biological activities, including antiviral, antibacterial, and antifungal properties, make it a valuable tool for researchers in the fields of enzymology, drug discovery, and molecular biology. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool for studying enzyme inhibition.
Overview of Inhibitory Activities
This compound has been shown to inhibit several classes of enzymes, highlighting its potential as a broad-spectrum inhibitor. Its activities include:
-
Antiviral Activity: Inhibition of viral enzymes such as neuraminidase and main proteases of various influenza viruses and coronaviruses.
-
Antibacterial Activity: Targeting bacterial enzymes like Sortase A in Staphylococcus aureus, which is crucial for bacterial virulence.
-
Antifungal Activity: Inhibition of mycelial growth and key metabolic enzymes in pathogenic fungi like Fusarium oxysporum.[1][2]
-
Anti-inflammatory Activity: Modulation of host signaling pathways by reducing the expression of pro-inflammatory cytokines.[3][4]
Quantitative Data Presentation
The inhibitory potency of this compound against various enzymes has been quantified using metrics such as the half-maximal inhibitory concentration (IC50) and percentage of inhibition. A summary of these quantitative data is presented in the tables below.
Table 1: Antiviral Enzyme Inhibition by this compound
| Virus | Target Enzyme | IC50 Value (µM) | Reference |
| Influenza A (H7N9, Anhui) | Neuraminidase | 3.6 | [5] |
| Influenza A (H5N1) | Neuraminidase | 18.59 ± 4.53 | [6][7] |
| SARS-CoV | Main Protease | 0.80 ± 0.07 | |
| MERS-CoV | Main Protease | 1.31 ± 0.07 | |
| SARS-CoV-2 | Main Protease | Data not available |
Table 2: Antibacterial Enzyme Inhibition by this compound
| Bacterium | Target Enzyme | IC50 Value (µM) | Reference |
| Staphylococcus aureus | Sortase A | 24.17 |
Table 3: Antifungal Activity of this compound
| Fungus | Assay | Concentration | Inhibition Rate (%) | Reference |
| Fusarium oxysporum | Mycelial Growth Inhibition | 2 g/L | 93.13 | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to effectively utilize this compound in their studies.
Protocol for Neuraminidase Inhibition Assay
This protocol is adapted from established fluorescence-based neuraminidase inhibition assays.[8]
Objective: To determine the inhibitory effect of this compound on viral neuraminidase activity.
Materials:
-
This compound
-
Neuraminidase enzyme (from influenza virus)
-
Fluorescent substrate (e.g., 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid - MUNANA)
-
Assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)
-
Stop solution (e.g., 0.14 M NaOH in 83% ethanol)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in assay buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the neuraminidase enzyme in assay buffer to a working concentration. The optimal concentration should be determined empirically to yield a robust signal.
-
Assay Reaction: a. To each well of a 96-well plate, add 50 µL of the diluted this compound or control (assay buffer with solvent). b. Add 50 µL of the diluted neuraminidase enzyme to each well. c. Incubate the plate at 37°C for 30 minutes.
-
Substrate Addition: Add 50 µL of the MUNANA substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Fluorescence Measurement: Read the fluorescence intensity at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control (enzyme without inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol for Staphylococcus aureus Sortase A (SrtA) FRET Assay
This protocol is based on a fluorescence resonance energy transfer (FRET) assay to measure SrtA activity.
Objective: To evaluate the inhibitory activity of this compound against S. aureus Sortase A.
Materials:
-
This compound
-
Recombinant S. aureus Sortase A
-
FRET substrate (e.g., Dabcyl-QALPETGEE-Edans)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, pH 7.5)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution and serial dilutions of this compound in assay buffer.
-
Assay Reaction: a. In a 96-well plate, combine 10 µL of each this compound dilution, 10 µL of the FRET substrate, and 70 µL of assay buffer. b. Initiate the reaction by adding 10 µL of the SrtA enzyme solution.
-
Incubation: Incubate the plate at 37°C for the desired reaction time (e.g., 1-2 hours).
-
Fluorescence Measurement: Monitor the increase in fluorescence intensity (excitation at ~340 nm, emission at ~490 nm) over time. The cleavage of the FRET substrate by SrtA separates the quencher (Dabcyl) from the fluorophore (Edans), resulting in an increase in fluorescence.
-
Data Analysis: Determine the initial reaction rates from the fluorescence data. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Protocol for Fusarium oxysporum Mycelial Growth Inhibition Assay
This protocol describes the poisoned food technique to assess the antifungal activity of this compound.[9]
Objective: To determine the effect of this compound on the mycelial growth of Fusarium oxysporum.
Materials:
-
This compound
-
Fusarium oxysporum culture
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes
-
Cork borer (5 mm diameter)
Procedure:
-
Medium Preparation: Prepare PDA medium and autoclave. Allow it to cool to about 50-60°C.
-
Poisoned Medium Preparation: Add appropriate concentrations of this compound (dissolved in a minimal amount of a suitable solvent, if necessary) to the molten PDA to achieve the desired final concentrations (e.g., 0.5, 1.0, 2.0 g/L). Pour the "poisoned" PDA into sterile petri dishes. A control plate with only the solvent should also be prepared.
-
Inoculation: a. From a fresh culture of F. oxysporum, cut a 5 mm disc of mycelial agar using a sterile cork borer. b. Place the mycelial disc in the center of each PDA plate (both control and treated).
-
Incubation: Incubate the plates at 25-28°C for 5-7 days.
-
Measurement: Measure the diameter of the fungal colony in two perpendicular directions.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average diameter of the colony in the control plate, and T is the average diameter of the colony in the treated plate.
-
Visualization of Mechanisms and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the known mechanisms of action and signaling pathways affected by this compound.
Conclusion
This compound is a multifaceted natural compound with significant potential as a tool for studying enzyme inhibition. Its activity against a diverse range of viral, bacterial, and fungal enzymes, coupled with its anti-inflammatory properties, makes it a valuable asset for researchers in various life science disciplines. The protocols and data presented in this document are intended to facilitate the use of this compound in laboratory settings for the investigation of enzyme kinetics, the screening of novel inhibitors, and the elucidation of molecular mechanisms of action. Further research into the specific interactions of this compound with its target enzymes will undoubtedly provide deeper insights into its therapeutic potential.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a novel active substance for use against amantadine-resistant H5N1 avian influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Influenza Virus | Antibacterial | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phytojournal.com [phytojournal.com]
Troubleshooting & Optimization
Dryocrassin ABBA stability under different pH and temperature conditions
Disclaimer: Specific stability data for Dryocrassin ABBA under varying pH and temperature conditions is not extensively available in published literature. The following troubleshooting guides, FAQs, and protocols are based on general knowledge of phloroglucinol compounds and recommended best practices for experimental design. The quantitative data presented is illustrative and intended to guide researchers in their own stability assessments.
Frequently Asked Questions (FAQs)
Q1: I am observing a rapid loss of activity of my this compound stock solution. What could be the cause?
A1: Several factors could contribute to the loss of activity:
-
pH Instability: Phloroglucinol compounds can be susceptible to degradation at alkaline pH. Ensure your buffer system is at or below neutral pH.
-
Temperature Sensitivity: Elevated temperatures can accelerate degradation. Store stock solutions at or below -20°C and minimize freeze-thaw cycles.
-
Oxidation: this compound, like other phenolic compounds, may be prone to oxidation. Consider degassing solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Photostability: Exposure to light, particularly UV, can cause degradation. Protect your solutions from light by using amber vials or wrapping containers in foil.
Q2: My this compound is not fully dissolving in my aqueous buffer. How can I improve its solubility?
A2: this compound is a lipophilic compound with limited aqueous solubility. To improve solubility:
-
Use a Co-solvent: Prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol. You can then dilute this stock into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could affect biological activity (typically <0.5% for cell-based assays).
-
pH Adjustment: While this compound may be more stable at acidic to neutral pH, slight adjustments within a stable range might influence solubility.
-
Use of Surfactants or Cyclodextrins: In some formulation studies, non-ionic surfactants or cyclodextrins can be used to enhance the solubility of hydrophobic compounds. However, their compatibility with your specific assay must be validated.
Q3: What are the visual indicators of this compound degradation?
A3: While not definitive without analytical confirmation, visual cues of degradation can include:
-
A change in the color of the solution (e.g., yellowing or browning), which may indicate oxidation.
-
The formation of precipitate, suggesting the compound is degrading into less soluble products or coming out of solution.
Q4: What are the recommended storage conditions for this compound?
A4:
-
Solid Form: Store in a tightly sealed container at -20°C, protected from light and moisture.
-
In Solution: Prepare stock solutions in a suitable organic solvent (e.g., DMSO) and store in small aliquots at -80°C to minimize freeze-thaw cycles. Protect from light. For working solutions in aqueous buffers, it is recommended to prepare them fresh for each experiment.
Troubleshooting Guides
Issue: Inconsistent Results in Biological Assays
-
Possible Cause 1: Degradation of working solution.
-
Troubleshooting Step: Prepare fresh working solutions of this compound from a frozen stock for each experiment. Avoid using working solutions that have been stored for extended periods, even at 4°C.
-
-
Possible Cause 2: Adsorption to plasticware.
-
Troubleshooting Step: Hydrophobic compounds can adsorb to certain plastics. Consider using low-adhesion microplates or glassware for serial dilutions and incubations.
-
-
Possible Cause 3: Interaction with media components.
-
Troubleshooting Step: Some components in cell culture media or assay buffers can interact with the compound. Perform control experiments to assess the stability of this compound in your specific experimental medium over the time course of the assay.
-
Issue: Precipitate Formation Upon Dilution in Aqueous Buffer
-
Possible Cause 1: Exceeding solubility limit.
-
Troubleshooting Step: Decrease the final concentration of this compound. If a higher concentration is necessary, you may need to increase the percentage of co-solvent (while validating its effect on the assay) or explore other formulation strategies.
-
-
Possible Cause 2: "Salting out" effect.
-
Troubleshooting Step: High salt concentrations in the buffer can decrease the solubility of organic compounds. If possible, test the solubility in buffers with lower ionic strength.
-
Experimental Protocols
Protocol 1: pH-Dependent Stability Assessment of this compound
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 3 to 9 (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, and borate buffer for pH 8-9).
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Incubation: Dilute the stock solution into each buffer to a final concentration (e.g., 100 µM). The final DMSO concentration should be kept constant across all samples (e.g., 1%).
-
Time Points: Incubate the solutions at a constant temperature (e.g., 37°C). At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each pH condition.
-
Quenching: Immediately quench the degradation by diluting the aliquot in the initial mobile phase of the analytical method and store at -20°C until analysis.
-
Analysis: Analyze the remaining concentration of this compound using a validated stability-indicating HPLC method.
Protocol 2: Temperature-Dependent Stability Assessment of this compound
-
Buffer Preparation: Prepare a buffer at a pH where the compound shows reasonable stability (e.g., pH 7.4 phosphate buffer).
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO.
-
Incubation: Dilute the stock solution into the buffer to a final concentration. Aliquot the solution into separate vials for each temperature and time point.
-
Temperature Conditions: Incubate the vials at different temperatures (e.g., 4°C, 25°C, 37°C, and 50°C).
-
Time Points: At specified time points (e.g., 0, 6, 12, 24, 48, and 72 hours), remove a vial from each temperature.
-
Storage: Store the removed vials at -20°C until analysis.
-
Analysis: Analyze the remaining concentration of this compound using a validated stability-indicating HPLC method.
Hypothetical Data Summary
Table 1: Hypothetical pH Stability of this compound at 37°C
| pH | % Remaining after 8 hours | % Remaining after 24 hours |
| 3.0 | 98.2 ± 1.5 | 95.6 ± 2.1 |
| 5.0 | 97.5 ± 1.8 | 94.2 ± 1.9 |
| 7.4 | 92.1 ± 2.5 | 80.3 ± 3.3 |
| 9.0 | 65.4 ± 4.1 | 40.1 ± 5.2 |
Table 2: Hypothetical Temperature Stability of this compound at pH 7.4
| Temperature | % Remaining after 24 hours | % Remaining after 72 hours |
| 4°C | 99.1 ± 0.8 | 97.3 ± 1.2 |
| 25°C | 94.5 ± 2.2 | 85.1 ± 2.8 |
| 37°C | 80.3 ± 3.3 | 62.5 ± 4.0 |
| 50°C | 55.7 ± 4.5 | 25.9 ± 5.1 |
Visualizations
Caption: Workflow for assessing this compound stability across different pH conditions.
Caption: Potential degradation pathways for phloroglucinol compounds like this compound.
Technical Support Center: Troubleshooting Dryocrassin ABBA HPLC Analysis
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of Dryocrassin ABBA.
Frequently Asked Questions (FAQs)
Q1: What is causing the peak tailing for this compound in my HPLC chromatogram?
Peak tailing for this compound, a phloroglucinol derivative, in reverse-phase HPLC is often attributed to several factors. A primary cause is the interaction of the compound's polar functional groups, specifically the hydroxyl groups of the phloroglucinol rings, with active sites on the silica-based stationary phase.[1][2] These interactions can include hydrogen bonding with residual silanol groups on the silica surface, leading to secondary retention mechanisms and resulting in asymmetric peak shapes.[3][4] Another potential cause is the presence of metal impurities in the HPLC system or on the column, which can chelate with the compound. Additionally, issues with the mobile phase, such as improper pH or buffer concentration, can contribute to this problem.[3][4] Overloading the column with the sample can also lead to peak distortion.[3][4]
Q2: How can I prevent secondary interactions with silanol groups?
There are several effective strategies to minimize unwanted interactions with residual silanol groups on the stationary phase:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to pH 3 or below) can suppress the ionization of silanol groups, thereby reducing their ability to interact with the analyte.[4] The use of acidic modifiers like formic acid or phosphoric acid is common for this purpose.[5][6]
-
Use of End-Capped Columns: Employing a modern, high-purity, end-capped C18 or C8 column is highly recommended. End-capping is a process where the residual silanol groups are chemically bonded with a small, less polar group, effectively shielding them from interaction with the analyte.
-
Competitive Additives: Adding a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites, preventing them from interacting with this compound.
Q3: What role does the mobile phase composition play in peak shape?
The mobile phase composition is critical for achieving symmetrical peaks. For this compound, a typical reverse-phase mobile phase would consist of an aqueous component (often with a buffer or acid modifier) and an organic modifier like acetonitrile or methanol. The organic modifier's strength influences the retention time, while the aqueous component's pH and buffer capacity are key to controlling peak shape. An inadequate buffer concentration may not effectively control the pH at the silica surface, leading to inconsistent interactions and peak tailing.[3]
Q4: Could my column be the source of the problem?
Yes, the column is a frequent source of peak tailing issues. Here are some potential column-related problems:
-
Column Contamination: Accumulation of strongly retained compounds from previous injections can create active sites that lead to peak tailing.
-
Column Void: A void at the head of the column can cause the sample to spread unevenly, resulting in a distorted peak shape.[3]
-
Column Degradation: Operating at a high pH can cause the silica-based packing material to dissolve, leading to poor peak shape and reduced column lifetime.
Q5: How do I troubleshoot and resolve peak tailing for this compound?
A systematic approach is best. The following flowchart outlines a logical troubleshooting workflow:
Troubleshooting Guide
This table provides a more detailed breakdown of potential causes and their solutions.
| Potential Cause | Observation | Recommended Solution(s) |
| Secondary Silanol Interactions | Tailing specific to this compound and other polar analytes. | - Lower mobile phase pH to ~2.5-3.0 with 0.1% formic or phosphoric acid.- Use a high-purity, end-capped C18 or C8 column.- Add a competitive base like triethylamine (TEA) to the mobile phase (0.1-0.5%). |
| Improper Mobile Phase pH | Poor peak shape that may vary between runs. | - Ensure the mobile phase pH is at least 2 pH units away from the pKa of this compound.- Use a buffer with a pKa close to the desired mobile phase pH for stable pH control. |
| Column Overload | Peak fronting at high concentrations, which can evolve into tailing. | - Reduce the injection volume.- Dilute the sample.- Use a column with a larger internal diameter or a higher loading capacity. |
| Column Contamination | Gradual deterioration of peak shape over several injections. Increased backpressure may also be observed. | - Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).- If flushing fails, replace the column and guard column. |
| Column Void | Sudden and significant peak tailing, often accompanied by a drop in backpressure. | - Replace the column. To prevent voids, avoid sudden pressure changes and operate within the column's specified pH and pressure limits. |
| Extra-Column Volume | Broadening and tailing of all peaks, especially early eluting ones. | - Use tubing with a smaller internal diameter and minimize its length.- Ensure all fittings are properly connected to avoid dead volume. |
| Metal Contamination | Tailing that is not resolved by pH adjustment or column change. | - Passivate the HPLC system with a chelating agent like EDTA.- Use a column specifically designed for chelating compounds. |
Experimental Protocols
Recommended HPLC Method for this compound Analysis
This method is a starting point and may require optimization based on your specific instrumentation and sample matrix.
-
Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 30% B
-
18-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (50:50 v/v) to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Column Flushing Protocol
-
Disconnect the column from the detector.
-
Flush with 20 column volumes of water.
-
Flush with 20 column volumes of isopropanol.
-
Flush with 20 column volumes of hexane (for highly non-polar contaminants).
-
Flush with 20 column volumes of isopropanol.
-
Flush with 20 column volumes of the mobile phase without buffer.
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.
Visualizations
References
- 1. Buy this compound | 12777-70-7 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 5. Separation of Phloroglucinol, trichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. ijrpns.com [ijrpns.com]
Technical Support Center: Optimizing Ultrasonic-Assisted Extraction of Dryocrassin ABBA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the ultrasonic-assisted extraction (UAE) of Dryocrassin ABBA from Dryopteris crassirhizoma.
Frequently Asked Questions (FAQs)
Q1: What are the optimal parameters for ultrasonic-assisted extraction of this compound?
A1: Based on studies optimizing the extraction of related phloroglucinols from Dryopteris crassirhizoma, the following parameters are recommended as a starting point for this compound extraction:
-
Extraction Time: Approximately 103 minutes
-
Sonication Power: Around 343 W
-
Solvent-to-Material Ratio: Approximately 94 mL/g
It is crucial to note that these parameters were optimized for α-glucosidase inhibitors from the same plant and may require further fine-tuning for maximizing the yield of this compound specifically.
Q2: What is the recommended solvent for extra-cting this compound?
A2: Ethanol is a commonly used and effective solvent for extracting phloroglucinols like this compound from Dryopteris crassirhizoma. The polarity of the solvent is a critical factor, and ethanol has shown high efficacy in extracting various polar and nonpolar compounds from plant materials.
Q3: Can ultrasonic-assisted extraction degrade this compound?
A3: Yes, excessive ultrasonic power or prolonged extraction times can potentially lead to the degradation of thermolabile compounds like phloroglucinols. High-intensity ultrasound can generate free radicals and create localized high temperatures, which may alter the chemical structure of this compound. It is essential to optimize the extraction parameters to find a balance between extraction efficiency and compound stability.
Q4: How can I purify this compound from the crude extract?
A4: Post-extraction, the crude extract can be purified using a combination of chromatographic techniques. A common approach involves suspending the concentrated ethanol residue in water, followed by partitioning with solvents of increasing polarity, such as dichloromethane and ethyl acetate. The ethyl acetate fraction, which is likely to contain this compound, can then be subjected to column chromatography over silica gel. Further purification can be achieved using techniques like High-Performance Liquid Chromatography (HPLC) to obtain high-purity this compound.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | 1. Sub-optimal Extraction Parameters: The extraction time, sonication power, or solvent-to-material ratio may not be ideal for this compound. 2. Inappropriate Solvent: The polarity of the solvent may not be suitable for efficiently dissolving this compound. 3. Insufficient Cell Wall Disruption: The ultrasonic waves may not be effectively breaking down the plant cell walls to release the compound. 4. Improper Sample Preparation: The particle size of the plant material may be too large, reducing the surface area for extraction. | 1. Optimize Parameters: Systematically vary the extraction time, sonication power, and solvent-to-material ratio to identify the optimal conditions for this compound. Start with the recommended parameters and adjust one variable at a time. 2. Solvent Selection: While ethanol is a good starting point, consider experimenting with different concentrations of aqueous ethanol or other solvents of varying polarities. 3. Increase Sonication Power/Time: Gradually increase the sonication power or extraction time, while monitoring for potential degradation. 4. Grind the Plant Material: Ensure the Dryopteris crassirhizoma rhizomes are ground to a fine powder to maximize the surface area exposed to the solvent. |
| Degradation of this compound | 1. Excessive Sonication Power: High ultrasonic intensity can lead to the breakdown of the compound. 2. Prolonged Extraction Time: Extended exposure to ultrasonic waves and elevated temperatures can cause degradation. 3. High Temperature: The extraction process may be generating excessive heat. | 1. Reduce Sonication Power: Use the lowest effective power setting that still provides a reasonable yield. 2. Shorten Extraction Time: Optimize for the shortest extraction time that achieves a satisfactory yield. 3. Use a Cooling Bath: Place the extraction vessel in an ice bath or use a cooling jacket to maintain a low and stable temperature during sonication. Consider using pulsed ultrasound to allow for cooling periods. |
| Inconsistent Results | 1. Inhomogeneous Sample: The concentration of this compound may vary between different batches of plant material. 2. Fluctuations in Ultrasonic Power: The output of the ultrasonic device may not be consistent. 3. Variable Temperature: Inconsistent temperature control can lead to variable extraction efficiency and degradation rates. | 1. Homogenize Plant Material: Thoroughly mix the powdered plant material before taking samples for extraction. 2. Calibrate Equipment: Regularly check and calibrate the ultrasonic processor to ensure consistent power output. 3. Precise Temperature Control: Implement a reliable cooling system to maintain a constant temperature throughout the extraction process. |
| Difficulty in Downstream Processing | 1. Co-extraction of Impurities: The crude extract may contain a high concentration of other compounds that interfere with purification. | 1. Optimize Solvent Polarity: Adjust the solvent system to be more selective for this compound. 2. Pre-extraction Steps: Consider a pre-extraction step with a non-polar solvent like hexane to remove lipids and other non-polar impurities before the main extraction. |
Experimental Protocols
Ultrasonic-Assisted Extraction of this compound
-
Sample Preparation: Dry the rhizomes of Dryopteris crassirhizoma and grind them into a fine powder (approximately 40-60 mesh).
-
Extraction Setup:
-
Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.
-
Add the appropriate volume of ethanol based on the desired solvent-to-material ratio (e.g., 940 mL for a 94:1 ratio).
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe. If using a bath, ensure the water level is adequate.
-
If temperature control is a concern, place the extraction vessel in a cooling bath.
-
-
Sonication:
-
Set the ultrasonic frequency (typically 20-40 kHz).
-
Set the sonication power (e.g., 343 W).
-
Set the extraction time (e.g., 103 minutes).
-
Begin the sonication process.
-
-
Post-Extraction:
-
After the extraction is complete, filter the mixture to separate the solid plant material from the liquid extract.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude ethanol residue.
-
Purification of this compound
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Liquid-Liquid Partitioning:
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Suspend the crude ethanol residue in distilled water.
-
Perform successive extractions with dichloromethane followed by ethyl acetate.
-
Collect the ethyl acetate fraction, as it is expected to have a higher concentration of this compound.
-
-
Column Chromatography:
-
Concentrate the ethyl acetate fraction.
-
Subject the concentrated fraction to silica gel column chromatography.
-
Elute with a gradient of solvents, such as a mixture of dichloromethane and acetone, gradually increasing the polarity.
-
Collect the fractions and monitor them using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.
-
-
Final Purification:
-
Pool the fractions rich in this compound and concentrate them.
-
For higher purity, perform further purification using preparative HPLC.
-
Quantitative Data
Table 1: Optimized Parameters for Ultrasonic-Assisted Extraction of α-Glucosidase Inhibitors from Dryopteris crassirhizoma
| Parameter | Optimal Value |
| Extraction Time (min) | 103.03 |
| Sonication Power (W) | 342.69 |
| Solvent-to-Material Ratio (mL/g) | 94.00 |
Note: These values serve as a strong starting point for the optimization of this compound extraction.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (µM) |
| SARS-CoV-2 Mpro | 46.48 ± 1.1 |
| SARS-CoV | 0.80 ± 0.07 |
| MERS-CoV | Not specified |
| Influenza Virus (H5N1) Neuraminidase | 18.59 ± 4.53 |
Table 3: Pharmacokinetic Properties of this compound in Mice
| Parameter | Intraperitoneal (10 mg/kg) | Oral (10 mg/kg) |
| Half-life (t½) | 5.5 h | 12.6 h |
| Cmax | Not specified | 3.64 µg/mL |
| AUC | 65 µg·h/mL | 19.3 µg·h/mL |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Troubleshooting Logic
Caption: A logical approach to troubleshooting low extraction yields.
Signaling Pathway Inhibition by this compound
Caption: this compound's inhibitory effects on key pathogen processes.
References
Addressing discrepancies between in vitro and in vivo results for Dryocrassin ABBA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential discrepancies between in vitro and in vivo results for Dryocrassin ABBA.
Frequently Asked Questions (FAQs)
Q1: We observe potent cytotoxic effects of this compound on cancer cell lines in vitro, but the antitumor efficacy in our mouse model is less pronounced. What could be the reason?
A1: This is a common challenge in drug development. Several factors can contribute to this discrepancy:
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Pharmacokinetics (PK): this compound might have suboptimal pharmacokinetic properties in the animal model. This can include poor absorption, rapid metabolism, or fast excretion, leading to insufficient drug concentration at the tumor site for a sustained period. Although studies have shown a relatively long half-life (5.5-12.6 h) and high plasma exposure in mice, the specific tumor penetration might be limited.[1][2]
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Bioavailability: The oral bioavailability of this compound might be low. While it is orally active, the fraction of the drug that reaches systemic circulation could be a limiting factor.[3]
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Tumor Microenvironment: The in vivo tumor microenvironment is significantly more complex than a 2D cell culture. Factors like hypoxia, nutrient gradients, and interactions with stromal cells can confer resistance to the drug.
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Drug Efflux Pumps: Cancer cells in vivo might upregulate drug efflux pumps (e.g., P-glycoprotein), actively removing this compound from the cell and reducing its intracellular concentration.
Q2: Our in vitro assays show strong antiviral activity of this compound, but the in vivo results in our animal model are even better than expected. Why could this be?
A2: This suggests that this compound may have additional mechanisms of action in vivo beyond direct antiviral effects. One key factor identified is its immunomodulatory and anti-inflammatory activity.[4][5]
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Anti-inflammatory Effects: In studies against the H5N1 influenza virus, this compound was found to significantly reduce pro-inflammatory cytokines (IL-6, TNF-α, IFN-γ) and increase anti-inflammatory cytokines (IL-10, MCP-1) in mice.[4][6][7] This reduction in the inflammatory response can alleviate disease severity and improve survival, an effect not captured in standard in vitro antiviral assays.
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Host-Directed Activity: this compound might be modulating host signaling pathways that are crucial for viral replication or that enhance the host's antiviral response.
Q3: We are seeing inconsistent results for the antibacterial activity of this compound in vitro versus in our animal infection model. What should we consider?
A3: Discrepancies in antibacterial efficacy can arise from several factors:
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Mechanism of Action: In vitro, this compound has been shown to inhibit Sortase A (SrtA) in Staphylococcus aureus, an enzyme crucial for anchoring virulence factors to the cell surface.[8][9] The in vivo environment, with factors like plasma proteins, can influence the binding of this compound to its target.
-
Biofilm Formation: Bacteria in an in vivo setting often form biofilms, which can be less susceptible to antibiotics compared to planktonic bacteria used in many in vitro assays.
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Host Immune Response: The efficacy of an antibacterial agent in vivo is a combination of the drug's direct effect and the host's immune response. This compound's potential immunomodulatory effects could play a role here as well.
Troubleshooting Guide
If you are encountering discrepancies between your in vitro and in vivo results for this compound, consider the following troubleshooting steps:
Issue 1: Lower than Expected In Vivo Efficacy
| Potential Cause | Troubleshooting Steps |
| Suboptimal Pharmacokinetics/Bioavailability | 1. Perform a pharmacokinetic study in your specific animal model to determine key parameters like Cmax, Tmax, half-life, and AUC. 2. Analyze drug concentration in the target tissue (e.g., tumor) to confirm adequate exposure. 3. Consider alternative drug delivery systems (e.g., nanoparticle formulation) to improve solubility and bioavailability. |
| Metabolic Instability | 1. Conduct in vitro metabolic stability assays using liver microsomes from the relevant species.[1][2] 2. Identify potential metabolites and assess their activity. |
| High Protein Binding | 1. Determine the plasma protein binding of this compound. High binding can reduce the free drug concentration available to exert its effect. |
| Tumor Microenvironment Resistance | 1. Consider using 3D spheroid cultures or organoid models for in vitro testing to better mimic the in vivo environment. 2. Investigate the expression of drug resistance markers in your in vivo tumors. |
Issue 2: Higher than Expected In Vivo Efficacy
| Potential Cause | Troubleshooting Steps |
| Undocumented Off-Target Effects | 1. Perform broader profiling of this compound's activity on various host cell signaling pathways. |
| Immunomodulatory Effects | 1. Measure levels of key pro- and anti-inflammatory cytokines in your animal model following treatment.[4][6] 2. Analyze immune cell populations in the target tissue or spleen to assess for changes. |
| Synergy with Host Response | 1. Design experiments in immunocompromised animal models to dissect the contribution of the host immune system to the overall efficacy. |
Data Summary
Table 1: In Vitro Activity of this compound
| Activity | Model System | Key Findings | Reference |
| Anticancer | HepG2 Human Hepatocellular Carcinoma Cells | Induces apoptosis via a caspase-dependent mitochondrial pathway. | [10] |
| Antiviral (Influenza) | Madin-Darby canine kidney (MDCK) cells | Inhibitory activity against H5N1 with low cytotoxicity (TC50 > 400 μM). | [11] |
| Antiviral (Coronavirus) | Vero cells | Inhibitory activity against SARS-CoV-2, SARS-CoV, and MERS-CoV. | [1] |
| Antibacterial | Staphylococcus aureus | Inhibits Sortase A (SrtA) activity. | [8][9] |
| Antifungal | Fusarium oxysporum | Inhibits mycelial growth. | [12][13] |
Table 2: In Vivo Data for this compound in Mice
| Activity | Animal Model | Dosage and Administration | Key Findings | Reference |
| Anticancer | H22 Xenograft Model (KM male mice) | Not specified | Significantly suppressed tumor growth without major side effects. | [10] |
| Antiviral (Influenza) | Amantadine-resistant H5N1 infected BALB/c mice | 12.5, 18, 33 mg/kg (oral) | 87% survival at 33 mg/kg. Reduced lung lesions and virus loads. Modulated cytokine levels. | [4][6][7] |
| Pharmacokinetics | BALB/c mice | 10 mg/kg (IP and PO) | Half-life: 5.5 h (IP), 12.6 h (PO). AUC: 65 µg·h/mL (IP), 19.3 µg·h/mL (PO). | [1][2] |
| Toxicity | Mice | >10 mg/kg (5-day repeated dose) | Approximate lethal dose is >10 mg/kg. | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
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Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of this compound (e.g., 25, 50, 75 µg/mL) and a vehicle control. Incubate for the desired time period (e.g., 24, 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: In Vivo Antitumor Xenograft Study
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Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1x10⁶ H22 cells) into the flank of immunocompromised mice (e.g., nude mice or BALB/c mice for syngeneic models).
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Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mm³).
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Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) at the desired dose and schedule. The control group receives the vehicle.
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Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
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Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
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Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Visualizations
Caption: Troubleshooting logic for lower than expected in vivo efficacy.
Caption: Explaining higher than expected in vivo antiviral efficacy.
References
- 1. Anticoronaviral Activity of the Natural Phloroglucinols, this compound and Filixic Acid ABA from the Rhizome of Dryopteris crassirhizoma by Targeting the Main Protease of SARS-CoV-2 [pubmed.ncbi.nlm.nih.gov]
- 2. Anticoronaviral Activity of the Natural Phloroglucinols, this compound and Filixic Acid ABA from the Rhizome of Dryopteris crassirhizoma by Targeting the Main Protease of SARS-CoV-2 [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | this compound, a novel active substance for use against amantadine-resistant H5N1 avian influenza virus [frontiersin.org]
- 5. This compound, a novel active substance for use against amantadine-resistant H5N1 avian influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a novel active substance for use against amantadine-resistant H5N1 avian influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Mechanism of the Flavonoid Natural Product this compound against Staphylococcus aureus Sortase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound Induces Apoptosis in Human Hepatocellular Carcinoma HepG2 Cells Through a Caspase-Dependent Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Dryocrassin ABBA Bioavailability Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Dryocrassin ABBA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a flavonoid natural product isolated from the rhizomes of Dryopteris crassirhizoma.[1][2] It has demonstrated various biological activities, including antiviral and antibacterial effects.[1][3][4][5] Like many flavonoids, this compound is poorly soluble in water, which can limit its absorption after oral administration and therefore reduce its bioavailability. However, a pharmacokinetic study in rats has reported a notable oral bioavailability of 50.1%, suggesting that it is reasonably well absorbed orally, though there may be scope for enhancement.[6]
Q2: What is the reported oral bioavailability of this compound?
A2: A study in rats determined the oral bioavailability of this compound to be 50.1% after administering an oral dose of 23.5 mg/kg.[6] Another study in mice pointed to a long half-life (5.5-12.6 h) and high plasma exposure (AUC 19.3-65 μg·h/mL), along with good microsomal stability and low inhibition of CYP450 enzymes.[2]
Q3: What are the general strategies to enhance the bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[7][8] These include:
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Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can improve dissolution rate. Techniques include micronization and nanosizing to create nanosuspensions.[9][10][11][12]
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Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can enhance solubility and dissolution.[13][14][15][16][17] Common carriers include polymers like PVP and PEG.
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Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[7][18][19][20][21]
-
Complexation: The use of complexing agents like cyclodextrins can increase the aqueous solubility of guest drug molecules.
Troubleshooting Guides
Issue 1: Low Dissolution Rate of Raw this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility | Characterize the solubility of this compound in various pharmaceutically relevant solvents and biorelevant media (e.g., FaSSIF, FeSSIF). | Identification of suitable solvent systems for formulation development. |
| Crystalline nature of the compound | Employ particle size reduction techniques such as jet milling or high-pressure homogenization to produce a nanosuspension. | Increased surface area leading to a faster dissolution rate. |
| Prepare an amorphous solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC-AS). | Conversion from a crystalline to a more soluble amorphous form. |
Issue 2: Inconsistent Results in Caco-2 Permeability Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor solubility in assay medium | Ensure the concentration of this compound in the donor compartment does not exceed its solubility in the transport buffer. The use of a co-solvent like DMSO should be minimized (typically ≤1%). | Accurate assessment of permeability without precipitation artifacts. |
| Non-specific binding to labware | Use low-binding plates and pre-saturate the wells with a solution of the compound before starting the experiment. Quantify the amount of compound remaining in the well after the assay. | Minimized loss of compound due to adsorption, leading to more accurate permeability values. |
| Efflux by P-glycoprotein (P-gp) or other transporters | Conduct bidirectional transport studies (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[22] | Identification of active transport mechanisms that may limit absorption. |
| Compromised cell monolayer integrity | Measure the transepithelial electrical resistance (TEER) before and after the experiment. A significant drop in TEER indicates damage to the cell monolayer.[23] | Validation of the integrity of the Caco-2 cell barrier during the experiment. |
Issue 3: Low in vivo Bioavailability Despite Promising in vitro Data
| Potential Cause | Troubleshooting Step | Expected Outcome |
| First-pass metabolism | Although studies suggest low CYP450 inhibition by this compound, consider investigating its metabolism in liver microsomes or hepatocytes from the species being tested.[2] | Understanding the extent of hepatic metabolism and identification of major metabolites. |
| Poor absorption due to gastrointestinal instability | Assess the stability of this compound at different pH values simulating the stomach and intestinal environments. | Determination of the compound's stability profile in the GI tract. |
| Inadequate formulation performance in vivo | For lipid-based formulations, ensure that the formulation self-emulsifies effectively in the gastrointestinal fluids of the animal model. For solid dispersions, confirm that the amorphous state is maintained in the presence of moisture. | Improved correlation between in vitro dissolution/dispersion and in vivo performance. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (2.35 mg/kg) | Oral (23.5 mg/kg) |
| Cmax (ng/mL) | - | 229.24 |
| Tmax (h) | - | 1 |
| AUC (ng·h/mL) | 2025.75 | 1268.97 |
| Terminal Half-life (h) | 10.57 | 10.61 |
| Oral Bioavailability (F) | \multicolumn{2}{c | }{50.1%} |
Data from the pharmacokinetic study of this compound in rats.[6]
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension by Wet Milling
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Preparation of Suspension: Prepare a preliminary suspension of this compound (e.g., 5% w/v) in an aqueous solution containing a stabilizer (e.g., 1-2% Pluronic F127 or Tween 80).
-
Milling: Transfer the suspension to a bead mill charged with milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.2-0.5 mm diameter).
-
Milling Parameters: Mill at a high speed (e.g., 2000-4000 rpm) for a specified duration (e.g., 1-4 hours). The temperature should be controlled using a cooling jacket to prevent drug degradation.
-
Separation: Separate the nanosuspension from the milling beads by filtration or centrifugation at a low speed.
-
Characterization: Analyze the particle size and polydispersity index (PDI) using dynamic light scattering (DLS). The morphology can be observed by transmission electron microscopy (TEM).
-
Lyophilization (Optional): For a solid dosage form, the nanosuspension can be lyophilized with a cryoprotectant (e.g., mannitol, trehalose) to obtain a dry powder.
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30, HPMC-AS) in a common volatile solvent (e.g., ethanol, methanol) in a specific ratio (e.g., 1:4 drug to carrier).
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Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-60°C).
-
Drying: Dry the resulting film or powder in a vacuum oven overnight to remove residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for its solid state (amorphous or crystalline) using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD). The dissolution rate should be compared to that of the pure drug.
Protocol 3: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell inserts until a confluent monolayer is formed (typically 19-21 days post-seeding).
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use inserts with TEER values above a pre-determined threshold (e.g., >300 Ω·cm²).[23][24]
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Permeability Study:
-
Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the test solution of this compound (e.g., 10-100 µM in HBSS) to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment for apical-to-basolateral transport.
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For basolateral-to-apical transport, add the test solution to the basolateral compartment and fresh HBSS to the apical compartment.
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Incubate at 37°C with gentle shaking.
-
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Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment and replace with fresh HBSS.
-
Quantification: Analyze the concentration of this compound in the samples using a validated analytical method, such as LC-MS/MS.[6]
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.
-
Visualizations
Caption: Experimental workflow for enhancing the bioavailability of this compound.
Caption: Troubleshooting flowchart for low bioavailability of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticoronaviral Activity of the Natural Phloroglucinols, this compound and Filixic Acid ABA from the Rhizome of Dryopteris crassirhizoma by Targeting the Main Protease of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel active substance for use against amantadine-resistant H5N1 avian influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound, a novel active substance for use against amantadine-resistant H5N1 avian influenza virus [frontiersin.org]
- 5. This compound, a novel active substance for use against amantadine-resistant H5N1 avian influenza virus | Semantic Scholar [semanticscholar.org]
- 6. Application of a sensitive and accurate LC-MS/MS method for determination of this compound in rat plasma for a bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Self-Emulsifying Drug Delivery System (SEDDS) and its Pharmaceutical Applications | Bentham Science [eurekaselect.com]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and evaluation of nanosuspensions for enhancing the dissolution of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsr.com [ijpsr.com]
- 12. 2024.sci-hub.st [2024.sci-hub.st]
- 13. staff-old.najah.edu [staff-old.najah.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. ijpcbs.com [ijpcbs.com]
- 21. mdpi.com [mdpi.com]
- 22. enamine.net [enamine.net]
- 23. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 24. edepot.wur.nl [edepot.wur.nl]
Potential off-target effects of Dryocrassin ABBA in cellular assays
Welcome to the Technical Support Center for Dryocrassin ABBA. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting results from cellular assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known primary mechanism of action of this compound?
A1: this compound is a natural phloroglucinol compound.[1] Its documented primary mechanisms of action are predominantly antimicrobial. It has been shown to inhibit Staphylococcus aureus Sortase A (SrtA), an enzyme crucial for anchoring virulence-related proteins to the bacterial cell wall.[2] It also exhibits antiviral activity against various viruses, including SARS-CoV-2 by targeting its main protease, and influenza virus.[3] Additionally, it has shown antifungal activity against pathogens like Fusarium oxysporum.[4]
Q2: I am observing unexpected cytotoxicity in my cell line after treatment with this compound. What are the possible causes?
A2: Unexpected cytotoxicity can stem from several factors. It is important to systematically investigate whether the observation is a true biological effect or an experimental artifact. Potential causes include:
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On-target toxicity: The cell line may be highly dependent on a pathway that is inadvertently modulated by this compound, even if it's considered an "off-target" in your primary research context.
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Off-target toxicity: this compound, like many natural products, may interact with multiple cellular targets. Phloroglucinols have been reported to modulate signaling pathways crucial for cell survival, such as the PI3K/Akt and MAPK/ERK pathways.
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Compound Solubility Issues: this compound may have limited solubility in aqueous cell culture media. Precipitation of the compound can lead to inaccurate dosing and can sometimes be misinterpreted as cytotoxicity or cause physical stress to the cells.
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Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is within a non-toxic range for your specific cell line (typically <0.5%, but can be lower for sensitive or primary cells).[5][6] Always include a vehicle-only control.
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Contamination: Microbial contamination (e.g., mycoplasma) can induce cell stress and death, confounding the results of your experiment.
Q3: My fluorescence-based assay is showing high background signal after this compound treatment. What could be the issue?
A3: This is a common issue with polyphenol compounds like this compound. The likely cause is autofluorescence .[7] Phenolic compounds can fluoresce, especially when excited by UV or blue light, which can interfere with the readout of fluorescence-based assays (e.g., flow cytometry, fluorescence microscopy, some viability assays).[2][7]
-
Troubleshooting Step: Run a control experiment with cells treated with this compound but without the fluorescent probe/stain. This will allow you to measure the intrinsic fluorescence of the compound under your experimental conditions and subtract it from your results.
Q4: Are there any known off-target signaling pathways that might be affected by this compound?
A4: While specific off-target kinase panel data for this compound is not widely available, studies on the broader class of phloroglucinols suggest potential interactions with key cell signaling pathways. These include:
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PI3K/Akt/mTOR Pathway: Phloroglucinols have been shown to inactivate this critical survival pathway in cancer cells.[8]
-
MAPK/ERK Pathway (Ras/Raf/MEK/ERK): Inhibition of this pathway by phloroglucinols has also been reported, impacting cell proliferation and survival.[8]
-
Apoptosis Pathways: Phloroglucinols can induce apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases.
These pathways are common points of off-target effects for many small molecules and should be considered when interpreting unexpected cellular phenotypes.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cytotoxicity
If you observe unexpected cell death, follow this workflow to diagnose the potential cause.
References
- 1. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A new approach for the assessment of the toxicity of polyphenol-rich compounds with the use of high content screening analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyphenol - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Quality control parameters for Dryocrassin ABBA purification
This technical support center provides researchers, scientists, and drug development professionals with guidance on the quality control parameters for Dryocrassin ABBA purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a phloroglucinol derivative isolated from the rhizome of Dryopteris crassirhizoma.[1][2][3][4] It is a yellow crystalline substance with the molecular formula C43H48O16 and a molecular weight of 820.81 g/mol .[5] this compound has demonstrated a range of biological activities, including antiviral (against influenza and coronaviruses), antitumor, and antibacterial effects.[1][3][6][7]
Q2: What are the key analytical methods for determining the purity of this compound?
The primary method for determining the purity of this compound is High-Performance Liquid Chromatography (HPLC).[1][2] Purity levels of over 99% have been reported using this technique.[1][2] Additionally, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a sensitive and accurate method for the determination and quantification of this compound, particularly in biological matrices like plasma.[8]
Q3: What are the recommended storage conditions for purified this compound?
For long-term stability, this compound should be stored at 2-8°C, protected from air and light.[5] It is advisable to refrigerate or freeze the compound.[5]
Q4: What solvents are suitable for dissolving this compound?
This compound is soluble in pyridine, DMSO, and methanol.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Purity (<98%) after Purification | 1. Incomplete separation from structurally similar phloroglucinols (e.g., filixic acid ABA).2. Degradation of the compound during purification. | 1. Optimize the chromatographic conditions (e.g., adjust mobile phase composition, gradient, or change stationary phase).2. Perform purification steps at a lower temperature and protect the sample from light. |
| Presence of Unexpected Peaks in HPLC Chromatogram | 1. Contamination from solvents or glassware.2. Sample degradation.3. Presence of isomers or related impurities from the source material. | 1. Use high-purity solvents and thoroughly clean all equipment.2. Re-evaluate extraction and purification conditions to minimize degradation.3. Characterize the impurity peaks using mass spectrometry to identify their nature and origin. |
| Poor Peak Shape in HPLC Analysis | 1. Column overloading.2. Inappropriate mobile phase pH.3. Column degradation. | 1. Reduce the amount of sample injected.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.3. Use a new or validated column. |
| Low Yield of Purified this compound | 1. Inefficient extraction from the rhizome.2. Loss of compound during chromatographic steps.3. Degradation during processing. | 1. Optimize the extraction solvent and conditions (e.g., temperature, time).2. Monitor fractions carefully during column chromatography to avoid loss of product.3. Handle the material quickly and under controlled temperature and light conditions. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is based on methods reported for the analysis of this compound.[1][5]
Instrumentation and Conditions:
| Parameter | Specification |
| Mobile Phase | Isopropanol - Methanol - Chloroform - H2O - Phosphoric acid (102:20:12:24:0.1, v/v/v/v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Column | C18 reverse-phase column |
| Column Temperature | Room Temperature[5] |
| Detection Wavelength | 283 nm[5] |
| Injection Volume | 10-20 µL |
| Expected Retention Time | Approximately 8.399 min[1][2] |
Procedure:
-
Prepare the mobile phase as specified above and degas it.
-
Dissolve a known amount of purified this compound in a suitable solvent (e.g., methanol) to prepare a stock solution.
-
Prepare working standards and sample solutions by diluting the stock solution.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the sample and standards and record the chromatograms.
-
Calculate the purity based on the peak area of this compound relative to the total peak area.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
This protocol is adapted from a method for the determination of this compound in rat plasma.[8]
Instrumentation and Conditions:
| Parameter | Specification |
| Chromatographic Column | Zorbax SB-C18 (50 × 2.1 mm, 1.8 µm)[8] |
| Mobile Phase | Eluent A: 10 mM ammonium acetate in methanol with 0.1% formic acidEluent B: 10 mM ammonium acetate in water with 0.1% formic acidComposition: A:B = 99:1 (v/v)[8] |
| Flow Rate | 0.3 mL/min[8] |
| Mass Spectrometry Mode | Multiple Reaction Monitoring (MRM)[8] |
| Precursor-Product Ion Transition | m/z 819.3 → 403.4 for this compound[8] |
Procedure:
-
Prepare samples for analysis (e.g., plasma protein precipitation followed by centrifugation).
-
Equilibrate the LC-MS/MS system with the specified mobile phase.
-
Inject the prepared sample.
-
Monitor the specified ion transition to detect and quantify this compound.
-
Use a suitable internal standard for accurate quantification.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anticoronaviral Activity of the Natural Phloroglucinols, this compound and Filixic Acid ABA from the Rhizome of Dryopteris crassirhizoma by Targeting the Main Protease of SARS-CoV-2 [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemfaces.com [chemfaces.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Application of a sensitive and accurate LC-MS/MS method for determination of this compound in rat plasma for a bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating Dryocrassin ABBA degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the degradation of Dryocrassin ABBA during storage and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound is a natural phloroglucinol derivative isolated from the rhizome of Dryopteris crassirhizoma. Phloroglucinols are phenolic compounds known for a range of biological activities, including antiviral and antifungal properties.[1][2]
Q2: What are the primary factors that can cause this compound degradation?
While specific degradation pathways for this compound are not extensively documented, studies on the parent compound, phloroglucinol, indicate susceptibility to oxidation and alkaline conditions.[3][4] Exposure to light is also a potential cause of degradation for phenolic compounds.[5] Therefore, it is crucial to protect this compound from these conditions.
Q3: How should I properly store my this compound samples?
To ensure maximum stability, this compound should be stored in a cool, dark, and dry place. It is recommended to store it in a tightly sealed container, protected from light. For long-term storage, keeping the compound at -20°C or -80°C is advisable. Based on general handling procedures for light-sensitive organic compounds, storing it under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.
Q4: I am seeing unexpected results in my experiments. Could this compound degradation be a factor?
Yes, degradation of this compound can lead to a loss of potency and the appearance of unknown impurities, which could interfere with your experiments. If you observe a decrease in the expected biological activity or see unexpected peaks in your analytical chromatograms, degradation should be considered a potential cause.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced biological activity of this compound in my assay. | Degradation of the compound due to improper storage or handling. | 1. Verify the storage conditions (temperature, light exposure). 2. Prepare fresh solutions from a new stock vial. 3. Analyze the compound's purity using a suitable analytical method like HPLC.[6] |
| Appearance of unknown peaks in my HPLC/LC-MS analysis. | The compound may have degraded into one or more new products. | 1. Review the solvent used for sample preparation; ensure it is free of contaminants and at an appropriate pH. 2. Perform a forced degradation study (e.g., exposure to mild acid, base, or an oxidizing agent) to identify potential degradation products.[3][7] 3. Compare the chromatogram of the suspect sample to a freshly prepared standard. |
| The color of my this compound solution has changed. | Oxidation or other degradation pathways may have occurred. Phenolic compounds can often change color upon oxidation. | 1. Discard the discolored solution. 2. Prepare fresh solutions using deoxygenated solvents if possible. 3. Ensure stock solutions are stored protected from light and air. |
| Inconsistent results between experimental replicates. | This could be due to the instability of this compound in the experimental buffer or medium. | 1. Assess the stability of this compound in your specific experimental medium over the time course of the experiment. 2. Consider preparing fresh solutions of the compound immediately before each experiment. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound, adapted from methods used for phloroglucinol and its derivatives.[3][6]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in methanol or acetonitrile to a final concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study
To understand the stability of this compound under various stress conditions, a forced degradation study can be performed.[3][4][7][8]
-
Acidic Hydrolysis: Incubate a solution of this compound (1 mg/mL in methanol) with 0.1 M HCl at 60°C for 24 hours.
-
Alkaline Hydrolysis: Incubate a solution of this compound (1 mg/mL in methanol) with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound (1 mg/mL in methanol) with 3% H₂O₂ at room temperature for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL in methanol) to direct sunlight or a photostability chamber for 24 hours.
-
Thermal Degradation: Store solid this compound at 105°C for 24 hours.
After the incubation period, neutralize the acidic and alkaline samples and analyze all samples by HPLC to assess the extent of degradation and the formation of any degradation products.
Quantitative Data Summary
Table 1: Stability of Phloroglucinol Under Forced Degradation Conditions
Data inferred from studies on phloroglucinol, the parent compound of this compound.[3][4]
| Stress Condition | Observation | Stability |
| Acidic (0.1 M HCl) | Stable | High |
| Alkaline (0.1 M NaOH) | Susceptible to degradation | Low |
| Oxidative (H₂O₂) | Susceptible to degradation | Low |
| Dry Heat | Stable | High |
| Photolytic | Stable (when protected from light) | Moderate to High |
Visualizations
Caption: Workflow for handling and troubleshooting this compound stability.
Caption: Logical relationship between stressors and mitigation for degradation.
References
- 1. Inhibitory Effect and Mechanism of this compound Against Fusarium oxysporum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of phloroglucinol compounds in microorganisms--review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrpns.com [ijrpns.com]
- 4. ijsdr.org [ijsdr.org]
- 5. Phloroglucinol, Reagent, 25 g | Flinn Scientific [flinnsci.com]
- 6. researchgate.net [researchgate.net]
- 7. biomedres.us [biomedres.us]
- 8. pharmasm.com [pharmasm.com]
Technical Support Center: Dryocrassin ABBA Production
Welcome to the technical support center for Dryocrassin ABBA production. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, extraction, and scale-up of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a complex phloroglucinol derivative, which is a type of flavonoid natural product.[1] It is extracted from the rhizome of Dryopteris crassirhizoma (also known as Phyllopteris officinalis).[1][2][3] Its primary applications are in preclinical research due to its demonstrated antitumor, antiviral, and antibacterial properties.[2][3][4] It has shown activity against H5N1 avian influenza virus, coronaviruses (including SARS-CoV-2), and Staphylococcus aureus.[2][4][5]
Q2: What are the principal methods for producing this compound?
A2: There are currently two main methods for producing this compound:
-
Natural Extraction: Isolation from the rhizomes of the fern Dryopteris crassirhizoma.[1][6] This is the traditional method for obtaining the compound.
-
Total Synthesis: A complete chemical synthesis from simpler starting materials. A nine-step total synthesis has been successfully developed.[7][8]
Q3: Why is scaling up this compound production so challenging?
A3: Scaling up production faces significant hurdles for both primary methods:
-
Extraction: The natural abundance of this compound in Dryopteris crassirhizoma is low. The extraction process is further complicated by the presence of numerous structurally similar homologous compounds (other phloroglucinols), which makes purification difficult and reduces the final yield.[7]
-
Synthesis: The total synthesis pathway is long (nine steps) and has a low overall yield of only 4.6%.[7][8] Such a low yield makes the process expensive and difficult to implement on an industrial scale. Each step requires careful optimization, and losses accumulate throughout the process.
Q4: Is a biosynthetic (microbial fermentation) production method available for this compound?
A4: Currently, there is no published biosynthetic pathway for the complete this compound molecule. However, research has been conducted on the microbial production of its core chemical class, phloroglucinols, using genetically engineered E. coli and Pseudomonas fluorescens.[9][10][11] These studies provide a foundation for developing a future biosynthetic route, but significant metabolic engineering would be required to produce the complex final structure of this compound.
Troubleshooting Guides
Guide 1: Issues with Natural Product Extraction and Purity
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Extract | 1. Poor quality or incorrect species of plant material. 2. Inefficient extraction solvent or method. 3. Degradation of the compound during extraction. | 1. Verify the botanical identity of Dryopteris crassirhizoma. Use freshly harvested and properly dried rhizomes. 2. Experiment with different solvent systems (e.g., ethanol, methanol, ethyl acetate) and extraction techniques (e.g., Soxhlet, sonication, supercritical fluid extraction). 3. Phloroglucinols can be sensitive to heat and light. Perform extractions at lower temperatures and protect extracts from light. |
| Difficulty Separating this compound from Analogs | 1. Co-elution of structurally similar phloroglucinols during chromatography. 2. Insufficient resolution of the chosen chromatography column or mobile phase. | 1. Employ multi-step chromatographic purification. Start with lower resolution methods like vacuum liquid chromatography (VLC) and progress to high-performance liquid chromatography (HPLC) or counter-current chromatography (CCC). 2. Develop a specific HPLC method. A known method achieved >99% purity with a retention time of 8.399 minutes.[6] Use this as a benchmark to optimize your column (e.g., C18, Phenyl-Hexyl) and mobile phase gradient. |
| Final Product Fails Purity Analysis (>98%) | 1. Residual solvents from purification. 2. Presence of persistent impurities. 3. Compound degradation post-purification. | 1. Dry the final product under high vacuum for an extended period. Use techniques like lyophilization if the compound is water-soluble. 2. Re-crystallize the material from a suitable solvent system. 3. Store the purified this compound at low temperatures (e.g., -20°C), under an inert atmosphere (e.g., argon or nitrogen), and protected from light.[1] |
Guide 2: Challenges in Chemical Synthesis Scale-Up
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Overall Yield (<5%) | 1. Accumulated losses over many (9+) synthetic steps.[7] 2. Sub-optimal reaction conditions for one or more key steps. 3. Difficulty in purifying intermediates. | 1. Focus on optimizing the yield of each individual step. A 5% improvement in each of the 9 steps can more than double the overall yield. 2. Re-evaluate critical reactions (e.g., aldol reactions, acylations) for temperature, catalyst loading, and reaction time. Consider using flow chemistry for better control over reaction parameters.[12] 3. Avoid chromatographic purification of intermediates where possible. Favor crystallization or liquid-liquid extraction to minimize losses. |
| Inconsistent Results in Key Coupling Reactions (e.g., Aldol) | 1. Sensitivity to trace amounts of water or air. 2. Reagent quality and stoichiometry. 3. Poor temperature control at larger scales. | 1. Ensure all solvents are rigorously dried and reactions are run under an inert atmosphere (argon or nitrogen). 2. Use freshly titrated or high-purity reagents. Precisely control the stoichiometry, as slight excesses can lead to side products. 3. Improve heat transfer by using jacketed reactors and appropriate stirring rates. For highly exothermic or endothermic reactions, ensure the cooling/heating capacity is sufficient for the batch size. |
| Formation of Complex Side Products | 1. The polyphenol structure is prone to oxidation.[7] 2. Over-reaction or side-reactions due to functional group sensitivity. | 1. Degas solvents and use antioxidants or radical scavengers if compatible with the reaction chemistry. 2. Employ protecting group strategies for sensitive hydroxyl groups that are not involved in a given reaction step. |
Quantitative Data Summary
Table 1: Biological Activity of this compound
| Target | Assay / Model | Metric | Value | Reference |
| Influenza H7N9 Neuraminidase | In vitro enzyme inhibition | IC₅₀ | 3.6 µM | [7] |
| S. aureus Sortase A (SrtA) | In vitro enzyme inhibition | IC₅₀ | 24.17 µM | [2] |
| H5N1 Influenza Virus | In vivo mouse model | Survival Rate (33 mg/kg dose) | 87% | [13] |
| H5N1 Influenza Virus | In vivo mouse model | Survival Rate (Amantadine control) | 53% | [13] |
| SARS-CoV-2 | In vivo mouse PK study | Half-life (Oral admin.) | 12.6 h | [5] |
| SARS-CoV-2 | In vivo mouse PK study | Plasma Exposure (AUC, Oral) | 19.3 µg·h/mL | [5] |
Table 2: Production Yields for Phloroglucinol-related Compounds
| Production Method | Organism / Route | Product | Yield / Titer | Reference |
| Total Synthesis | 9-step chemical synthesis | This compound | 4.6% (overall yield) | [7][8] |
| Biosynthesis | Engineered E. coli | Phloroglucinol | 3.8 g/L | [14] |
| Biosynthesis | Engineered E. coli | Phloroglucinol | 0.45 g/g dry cell weight | [14] |
| Biosynthesis | Engineered E. coli (Extractive Fermentation) | Phloroglucinol | 25 g/L | [10] |
Experimental Protocols & Methodologies
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol is based on methodology described for achieving high-purity this compound.[6]
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).
-
Gradient Program:
-
Start with 5% B, hold for 2 minutes.
-
Ramp to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B over 1 minute and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Sample Preparation: Dissolve a small amount of purified this compound in methanol or DMSO to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Expected Result: A major peak for this compound should appear at a retention time of approximately 8.4 minutes. Purity is calculated based on the area percentage of this peak relative to all other peaks.[6]
Visualizations and Workflows
Caption: Production pathways for this compound and their primary challenges.
Caption: A logical workflow for troubleshooting production issues.
Caption: Proposed biosynthetic pathway for the phloroglucinol core.
References
- 1. This compound | Influenza Virus | Antibacterial | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS#:12777-70-7 | Chemsrc [chemsrc.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Total synthesis of this compound and its analogues with potential inhibitory activity against drug-resistant neuraminidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Minsky DTIC [dtic.minsky.ai]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. This compound, a novel active substance for use against amantadine-resistant H5N1 avian influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improved phloroglucinol production by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Molecular Docking of Dryocrassin ABBA
Welcome to the Technical Support Center for refining molecular docking parameters for Dryocrassin ABBA. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your computational experiments.
This compound is a natural phloroglucinol compound derived from the rhizome of Dryopteris crassirhizoma[1][2]. It has demonstrated several biological activities, including antiviral and antibacterial properties[2][3]. For instance, it has been reported to inhibit the main protease of SARS-CoV-2 and the neuraminidase of the H5N1 influenza virus[2][4]. Given its complex structure, refining molecular docking parameters is crucial for accurately predicting its binding mode and affinity to protein targets.
This guide will walk you through common challenges and provide detailed protocols to enhance the reliability of your docking results.
Frequently Asked Questions (FAQs)
Q1: Where can I obtain the structure of this compound for my docking study?
A1: The 3D structure of this compound can be obtained from chemical databases such as PubChem or generated from its SMILES string, which is available in scientific literature and online repositories[2]. It is crucial to generate a high-quality 3D conformation and perform energy minimization using a suitable force field before docking.
Q2: How do I prepare the this compound ligand file for docking?
A2: Ligand preparation is a critical step. Using software like AutoDock Tools, you need to:
-
Add Polar Hydrogens: This is essential for correct hydrogen bond detection[5].
-
Assign Partial Charges: Gasteiger charges are commonly used for this purpose.
-
Define Rotatable Bonds: Identify all acyclic single bonds to allow for conformational flexibility during the docking process.
-
Save in PDBQT Format: This is the required input format for AutoDock Vina, which includes atomic coordinates, partial charges, and atom type definitions[6].
Q3: What is the best way to define the grid box for docking this compound?
A3: The grid box defines the search space for the docking algorithm.
-
For known binding sites: Center the grid box on the co-crystallized ligand or key active site residues. A common practice is to create a box that extends 3-6 Å around the known ligand[7].
-
For unknown binding sites (blind docking): The grid box should encompass the entire protein surface. Be aware that this significantly increases computational time and may require a higher exhaustiveness value to ensure a thorough search[7].
-
Optimal Size: The search space should be as small as possible to facilitate the search, but large enough to accommodate the ligand. A study on AutoDock Vina suggests that the highest accuracy is often achieved when the search space dimensions are about 2.9 times larger than the radius of gyration of the ligand[8]. Avoid search spaces larger than 30 x 30 x 30 Å unless you increase the exhaustiveness parameter.
Q4: How do I interpret the binding affinity scores from my docking results?
A4: The binding affinity is typically reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity[9][10].
-
Strong Interaction: Scores around -10 to -13 kcal/mol suggest strong interactions.
-
Moderate Interaction: Scores between -7 to -9 kcal/mol indicate moderate interactions.
-
Weak Interaction: Scores greater than -6 kcal/mol suggest weaker interactions[11]. It is important to compare these values to a known inhibitor or the native ligand if available[12]. However, do not rely solely on the docking score; always visually inspect the binding pose[11].
Q5: What does the RMSD value signify in docking validation?
A5: The Root Mean Square Deviation (RMSD) measures the average distance between the atoms of the docked ligand pose and a reference conformation (e.g., the crystal structure pose). A lower RMSD value indicates a more accurate prediction. Generally, an RMSD of less than 2.0 Å is considered a successful docking result, suggesting the predicted pose is very close to the experimental one[9].
Troubleshooting Guide
This section addresses common problems encountered during the molecular docking of this compound and provides step-by-step solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Docking Fails to Start or Gives File Errors | 1. Incorrect file paths in the configuration file. 2. Incorrect file extensions (e.g., conf.txt saved as conf.txt.txt). 3. Permission issues when running from certain directories (e.g., C:\ drive in Windows). | 1. Ensure all receptor, ligand, and output file paths are correct. Keep all files in the same directory to minimize errors. 2. Use a text editor like Notepad++ to save files and ensure correct extensions[13]. 3. Run the docking simulation from a user-accessible directory, not the root drive[13]. |
| Ligand Docks on the Protein Surface, Not in the Active Site | 1. Grid box is too large or incorrectly centered. 2. The defined binding site is not "druggable" or is too shallow. 3. The scoring function may favor surface binding for this particular ligand. | 1. Recenter the grid box precisely on the active site residues. Reduce the box size to be just large enough to accommodate this compound. 2. Use binding site prediction tools to confirm the druggability of the pocket[14]. 3. Visually inspect the top poses. If the top-scoring pose is on the surface, examine lower-scoring poses that may be in the active site and analyze their interactions. |
| High RMSD (> 2.0 Å) When Redocking the Native Ligand | 1. Incorrect protonation state of the ligand or receptor. 2. The search algorithm did not converge on the correct minimum. 3. The scoring function is not accurate for your specific protein-ligand system. | 1. Verify the protonation states of both the ligand and key receptor residues at physiological pH. 2. Increase the exhaustiveness parameter in your configuration file to enhance the search thoroughness. Try running the docking with a different random seed[15]. 3. This indicates a limitation of the software for your target. Consider using a different docking program or rescoring the poses with another scoring function[16]. |
| Unrealistic Binding Pose (e.g., steric clashes) | 1. The receptor structure was treated as rigid, and induced fit is required. 2. The ligand has too many rotatable bonds, making the conformational search difficult. | 1. Perform flexible docking by allowing key active site residues to move. 2. For post-docking refinement, run molecular dynamics (MD) simulations to see how the protein and ligand adapt to each other and to relax any clashes[7][17]. |
Experimental Protocols & Methodologies
Protocol 1: Standard Molecular Docking using AutoDock Vina
This protocol outlines the standard procedure for docking this compound into a target protein.
-
Protein Preparation:
-
Download the protein structure from the Protein Data Bank (PDB).
-
Open the PDB file in AutoDock Tools.
-
Remove water molecules and any heteroatoms not relevant to the study[5].
-
Add polar hydrogens to the protein[5].
-
Add Kollman charges to assign partial charges to the protein atoms[5].
-
Save the prepared protein in .pdbqt format.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound.
-
Open the ligand file in AutoDock Tools.
-
Add polar hydrogens and assign Gasteiger charges.
-
Detect the root and set the number of rotatable bonds.
-
Save the prepared ligand in .pdbqt format.
-
-
Grid Box Generation:
-
Load the prepared protein into AutoDock Tools.
-
Go to Grid > Grid Box[18].
-
Adjust the center coordinates and dimensions of the box to encompass the target binding site.
-
Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) in Angstroms.
-
-
Configuration File Creation:
-
Create a text file (e.g., conf.txt).
-
Add the following lines, replacing the file names and coordinates with your own:
-
-
Running the Docking Simulation:
-
Open a command line terminal.
-
Navigate to the directory containing your files.
-
Execute the command: vina --config conf.txt
-
-
Results Analysis:
-
Examine the output .log file for the binding affinity scores of the top poses[5].
-
Visualize the output .pdbqt file (e.g., results.pdbqt) along with the receptor in a molecular visualization tool like PyMOL or Chimera to analyze the protein-ligand interactions (hydrogen bonds, hydrophobic interactions)[5][11].
-
Visualizations
Below are diagrams illustrating key workflows and logical relationships in the molecular docking process.
Caption: A general workflow for molecular docking experiments.
Caption: Troubleshooting flowchart for high RMSD values.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound | 12777-70-7 [smolecule.com]
- 3. This compound | Influenza Virus | Antibacterial | TargetMol [targetmol.com]
- 4. mdpi.com [mdpi.com]
- 5. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 6. Calculating an optimal box size for ligand docking and virtual screening against experimental and predicted binding pockets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. binding energy - How I can analyze and present docking results? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]
- 13. bioinformaticsreview.com [bioinformaticsreview.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Frequently Asked Questions — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 16. researchgate.net [researchgate.net]
- 17. Molecular Docking: Shifting Paradigms in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of Dryocrassin ABBA and Amantadine for Influenza Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the novel phloroglucinol derivative, Dryocrassin ABBA, and the well-established antiviral, amantadine, for the treatment of influenza. This analysis is supported by experimental data from preclinical studies, focusing on efficacy, mechanism of action, and safety profiles.
Executive Summary
This compound, a natural compound isolated from Rhizoma Dryopteridis Crassirhizomatis, has demonstrated significant therapeutic potential against amantadine-resistant avian influenza (H5N1) in murine models.[1][2] In contrast, amantadine, a synthetic adamantane derivative, has seen its clinical utility against influenza A diminish due to widespread viral resistance. While amantadine directly targets the viral M2 proton channel to inhibit uncoating, this compound appears to exert its antiviral effects through a combination of neuraminidase inhibition and immunomodulation, offering a promising alternative, particularly for resistant strains.
Data Presentation
In Vivo Efficacy: this compound vs. Amantadine in H5N1-Infected Mice
The following table summarizes the key findings from a comparative study in a mouse model infected with an amantadine-resistant H5N1 influenza strain.[1]
| Parameter | This compound (33 mg/kg) | Amantadine (20 mg/kg) | Untreated Control |
| Survival Rate | 87% | 53% | 20% |
| Body Weight Change (Day 7) | Significant Increase | Significant Increase | Significant Decrease |
| Lung Index (Day 7) | Significantly Reduced vs. Untreated | No Significant Difference vs. Untreated | Markedly Increased |
| Lung Viral Load (Day 7) | Significantly Reduced vs. Untreated | Not Significantly Different vs. Untreated | High |
In Vitro Activity and Cytotoxicity
This table outlines the in vitro antiviral activity and cytotoxicity of this compound.
| Parameter | This compound |
| Target | Influenza A (H5N1) Neuraminidase |
| IC50 | 18.59 ± 4.53 µM |
| Cell Line | Madin-Darby Canine Kidney (MDCK) |
| Cytotoxicity (TC50) | > 400 µM |
Mechanism of Action
Amantadine: M2 Proton Channel Inhibition
Amantadine's mechanism of action is well-characterized. It specifically targets the M2 ion channel protein of the influenza A virus.[3] By blocking this channel, amantadine prevents the influx of protons into the viral particle, a crucial step for viral uncoating and the release of viral RNA into the host cell cytoplasm. This inhibition effectively halts viral replication at an early stage. Influenza B viruses lack the M2 protein, rendering amantadine ineffective against them. Widespread resistance to amantadine has emerged due to single amino acid substitutions in the transmembrane domain of the M2 protein.
Figure 1. Mechanism of Amantadine Action.
This compound: A Dual Approach
The precise antiviral mechanism of this compound is still under investigation, but current evidence points to a multi-faceted approach.
-
Neuraminidase Inhibition: In vitro studies have shown that this compound can inhibit the neuraminidase (NA) enzyme of the H5N1 influenza virus.[4] NA is essential for the release of newly formed virus particles from infected cells, and its inhibition prevents the spread of the virus.
-
Immunomodulation: In the in vivo mouse model, this compound treatment led to a significant reduction in pro-inflammatory cytokines such as IL-6, TNF-α, and IFN-γ in the bronchoalveolar lavage fluid.[1][5] Concurrently, there was an increase in the anti-inflammatory cytokine IL-10 and the chemokine MCP-1.[1][5] This suggests that this compound may mitigate the severe lung inflammation often associated with influenza infection, contributing to improved survival rates.[1][5]
Figure 2. Proposed Mechanism of this compound.
Experimental Protocols
In Vivo Mouse Model of Influenza Infection
-
Virus Strain: An amantadine-resistant H5N1 avian influenza virus (A/Chicken/Hebei/706/2005).
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Infection: Mice were intranasally inoculated with a lethal dose of the H5N1 virus.
-
Drug Administration:
-
This compound was administered orally at doses of 12.5, 18, and 33 mg/kg/day.
-
Amantadine hydrochloride was administered orally at a dose of 20 mg/kg/day.
-
Treatment was initiated 24 hours post-infection and continued for 5 days.
-
-
Endpoints Measured:
-
Survival Rate: Monitored daily for 21 days.
-
Body Weight: Recorded daily.
-
Lung Index: Calculated as (lung weight / body weight) x 100 on days 7 and 14 post-infection.
-
Lung Viral Load: Determined by quantitative real-time PCR on day 7 post-infection.
-
Cytokine Profiling: Levels of IL-6, TNF-α, IFN-γ, IL-12, IL-10, and MCP-1 in bronchoalveolar lavage fluid were measured by flow cytometry on day 7 post-infection.[1]
-
Figure 3. In Vivo Experimental Workflow.
In Vitro Neuraminidase Inhibition Assay
-
Enzyme Source: Recombinant neuraminidase from H5N1 influenza virus.
-
Substrate: The fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
Procedure:
-
This compound at various concentrations was pre-incubated with the neuraminidase enzyme.
-
The MUNANA substrate was added to initiate the enzymatic reaction.
-
The fluorescence of the product, 4-methylumbelliferone, was measured at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
The IC50 value, the concentration of this compound that inhibits 50% of the neuraminidase activity, was calculated.[6][7]
-
In Vitro Cytotoxicity Assay
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells.
-
Assay: Cell Counting Kit-8 (CCK8) assay.
-
Procedure:
-
MDCK cells were seeded in 96-well plates and incubated until confluent.
-
The cells were treated with various concentrations of this compound for a specified period.
-
CCK8 solution was added to each well, and the plates were incubated.
-
The absorbance at 450 nm was measured using a microplate reader.
-
The 50% cytotoxic concentration (TC50), the concentration of the compound that causes 50% cell death, was determined.[4]
-
Conclusion
The available preclinical data suggests that this compound is a promising candidate for further development as an anti-influenza therapeutic. Its efficacy against an amantadine-resistant H5N1 strain in vivo is particularly noteworthy. The dual mechanism of neuraminidase inhibition and immunomodulation offers a potential advantage over single-target agents like amantadine, especially in the context of mitigating disease severity and combating drug resistance.
In contrast, the clinical utility of amantadine for influenza is severely limited by widespread resistance. While it remains a textbook example of a mechanistically defined antiviral, its practical application in contemporary influenza treatment is not recommended by major public health organizations.
Future research should focus on elucidating the detailed molecular interactions of this compound with neuraminidase and host immune pathways, as well as evaluating its efficacy against a broader range of influenza strains, including seasonal and other pandemic-potential viruses.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel active substance for use against amantadine-resistant H5N1 avian influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral drug - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a novel active substance for use against amantadine-resistant H5N1 avian influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. izsvenezie.com [izsvenezie.com]
Comparative Antiviral Activity of Dryocrassin ABBA and Filixic Acid ABA: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral activities of two natural phloroglucinols, Dryocrassin ABBA and Filixic Acid ABA, derived from the rhizome of Dryopteris crassirhizoma. The following sections present a comprehensive overview of their performance against various viruses, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Executive Summary
This compound and Filixic Acid ABA, both isolated from the traditional medicinal plant Dryopteris crassirhizoma, have demonstrated significant antiviral properties.[1][2] Experimental evidence highlights their potential as broad-spectrum antiviral agents, with notable activity against coronaviruses and influenza viruses. Overall, this compound exhibits more potent antiviral activity in most tested scenarios compared to Filixic Acid ABA. This guide synthesizes the available data to facilitate informed decisions in virology research and antiviral drug development.
Data Presentation: In Vitro and In Vivo Antiviral Efficacy
The antiviral activities of this compound and Filixic Acid ABA have been quantified against several viral targets. The following tables summarize the key inhibitory concentrations (IC50) and in vivo survival data.
Table 1: Comparative In Vitro Antiviral Activity (IC50 µM)
| Virus/Target | This compound (µM) | Filixic Acid ABA (µM) | Reference |
| SARS-CoV-2 | 22.40 ± 0.73 | 25.90 ± 0.81 | [3] |
| SARS-CoV | 0.80 ± 0.07 | 4.56 ± 0.21 | [1][3] |
| MERS-CoV | 1.31 ± 0.07 | 2.67 ± 0.10 | [1][3] |
| SARS-CoV-2 Main Protease (Mpro) | 46.48 ± 1.1 | 39.63 ± 1.09 | [1][3] |
| Influenza A (H5N1) Neuraminidase | 18.59 ± 4.53 | 29.57 ± 2.48 | [1] |
| Anti-Influenza A (H5N1) Activity | 16.5 | >100 (<50% inhibition at 100 µM) | [1] |
Table 2: In Vivo Efficacy of this compound against Amantadine-Resistant H5N1 Influenza A Virus in Mice
| Treatment Group | Dosage (mg/kg) | Survival Rate (%) | Reference |
| This compound | 33 | 87 | [4][5] |
| This compound | 18 | 80 | [4][5] |
| This compound | 12.5 | 60 | [4][5] |
| Amantadine Hydrochloride | 20 | 53 | [4] |
| Untreated Control | - | 20 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used to assess the antiviral activities of this compound and Filixic Acid ABA.
Immunofluorescence-Based Antiviral Assay for Coronaviruses
This assay is used to determine the inhibitory effect of the compounds on viral replication in cell culture.
-
Cell Seeding: Vero E6 cells are seeded in 96-well plates and incubated until they form a monolayer.
-
Infection: The cells are infected with SARS-CoV-2, SARS-CoV, or MERS-CoV at a specific multiplicity of infection (MOI).
-
Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of this compound or Filixic Acid ABA.
-
Incubation: The plates are incubated for 24 hours to allow for viral replication.
-
Fixation and Permeabilization: The cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Immunostaining: The cells are incubated with a primary antibody specific to a viral protein (e.g., nucleocapsid protein), followed by a fluorescently labeled secondary antibody. Cell nuclei are counterstained with DAPI.
-
Imaging and Analysis: The plates are imaged using a high-content imaging system, and the percentage of infected cells is quantified to determine the IC50 value.
SARS-CoV-2 Main Protease (Mpro) Inhibition Assay
This biochemical assay measures the direct inhibitory effect of the compounds on the enzymatic activity of the SARS-CoV-2 main protease.
-
Assay Preparation: The assay is typically performed in a 96-well plate format. Recombinant SARS-CoV-2 Mpro enzyme is used.
-
Compound Incubation: The Mpro enzyme is pre-incubated with various concentrations of this compound or Filixic Acid ABA.
-
Substrate Addition: A fluorogenic substrate specific for Mpro is added to the wells. The substrate is a peptide that, when cleaved by Mpro, releases a fluorescent signal.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of substrate cleavage is calculated, and the percentage of Mpro inhibition is determined for each compound concentration to calculate the IC50 value.
Neuraminidase Inhibition Assay for Influenza Virus
This assay determines the ability of the compounds to inhibit the neuraminidase enzyme of the influenza virus, which is essential for the release of new virus particles from infected cells.
-
Virus Preparation: Influenza A (H5N1) virus is diluted to a standardized concentration.
-
Compound Incubation: The virus is pre-incubated with serial dilutions of this compound or Filixic Acid ABA.
-
Substrate Addition: A fluorogenic neuraminidase substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added.
-
Enzymatic Reaction: The mixture is incubated to allow the neuraminidase to cleave the substrate, releasing a fluorescent product (4-methylumbelliferone).
-
Fluorescence Reading: The fluorescence is measured using a fluorometer.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of the neuraminidase activity is calculated as the IC50 value.
Mechanisms of Antiviral Action and Signaling Pathways
The antiviral effects of this compound and Filixic Acid ABA are primarily attributed to their ability to inhibit key viral enzymes. Additionally, this compound has been shown to modulate the host immune response.
Direct Antiviral Mechanism: Enzyme Inhibition
Both compounds directly target viral enzymes essential for replication. In the case of coronaviruses, they inhibit the main protease (Mpro), which is responsible for cleaving viral polyproteins into functional non-structural proteins.[1][3] For the influenza virus, their target is the neuraminidase enzyme, which is crucial for the release of progeny virions from infected host cells.
References
- 1. This compound, a novel active substance for use against amantadine-resistant H5N1 avian influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Mechanism of the Flavonoid Natural Product this compound against Staphylococcus aureus Sortase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Unveiling the Anti-Virulence Strategy of Dryocrassin ABBA: A Comparative Analysis
A deep dive into the antibacterial mechanism of Dryocrassin ABBA reveals a targeted anti-virulence approach, offering a compelling alternative to traditional bactericidal or bacteriostatic agents. This guide provides a comprehensive comparison with other antibacterial compounds, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound, a natural phloroglucinol derivative, exhibits a sophisticated antibacterial strategy by primarily targeting virulence factors in Gram-positive bacteria, rather than directly killing the pathogen. This mode of action is particularly significant in the era of growing antibiotic resistance, as it imposes less selective pressure for the development of resistant strains. This document will dissect the antibacterial mechanism of this compound, compare its efficacy with alternative compounds targeting similar and different pathways, and provide detailed experimental methodologies to facilitate further research.
Mechanism of Action: Disarming the Pathogen
This compound's principal antibacterial mechanism revolves around the inhibition of Sortase A (SrtA), a crucial enzyme in many Gram-positive bacteria, including the formidable pathogen Staphylococcus aureus. SrtA is responsible for anchoring a variety of virulence-associated proteins to the bacterial cell wall. By inhibiting SrtA, this compound effectively disarms the bacteria, preventing them from adhering to host tissues, forming biofilms, and evading the immune system.[1]
Beyond SrtA inhibition, this compound has demonstrated other key anti-virulence activities:
-
Pneumolysin Neutralization: In Streptococcus pneumoniae, this compound not only exhibits a bactericidal effect at concentrations below 8 μg/ml but also neutralizes the activity of pneumolysin, a potent toxin that damages host cells.[2]
-
vWbp Coagulase Inhibition: Against S. aureus, this compound has been shown to inhibit the coagulase activity of the von Willebrand factor-binding protein (vWbp), a key factor in the pathogen's ability to form blood clots and evade the host immune response.[3]
This multi-pronged anti-virulence approach makes this compound a promising candidate for novel antibacterial therapies.
Comparative Performance Analysis
To contextualize the efficacy of this compound, this section compares its performance with alternative antibacterial agents that employ different mechanisms of action.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and selected comparator compounds.
| Compound | Target Organism | Assay Type | Value | Reference |
| This compound | Staphylococcus aureus | Sortase A Inhibition (IC₅₀) | 24.17 µM | [1] |
| This compound | Staphylococcus aureus Newman | Minimum Inhibitory Concentration (MIC) | >1024 µg/ml | [3] |
| This compound | Clostridioides difficile | Minimum Inhibitory Concentration (MIC₅₀) | 1 µg/mL | [4] |
| This compound | Streptococcus pneumoniae | Bactericidal Concentration | < 8 µg/ml | [2] |
| Berberine | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 3.30 mg/mL | |
| Berberine | Escherichia coli | Minimum Inhibitory Concentration (MIC) | 2.40 mg/mL | |
| Berberine | Coagulase-Negative Staphylococci | Minimum Inhibitory Concentration (MIC) | 16 - 512 µg/mL | [5] |
| β-Sitosterol | Streptococcus pneumoniae D39 | Minimum Inhibitory Concentration (MIC) | >1024 µg/ml | [6] |
| β-Sitosterol | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 7.81 µg/mL | [7] |
| Galangin | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | >512 µg/ml | [1] |
| Galangin | Vancomycin-Resistant Enterococcus faecium | Minimum Inhibitory Concentration (MIC) | 512 µg/ml | [8] |
Note: The high MIC of this compound against S. aureus highlights its anti-virulence mechanism, as it is effective at concentrations far below those required to inhibit growth.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a fundamental measure of antibacterial activity.
Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Time-Kill Kinetic Assay
This assay determines the rate at which an antibacterial agent kills a specific bacterium over time.
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension in the mid-logarithmic growth phase.
-
Exposure: Add the test compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial suspension. A growth control without the compound is also included.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.
-
Enumeration: Perform serial dilutions of the aliquots and plate them on appropriate agar plates.
-
Incubation and Counting: Incubate the plates overnight and count the number of colony-forming units (CFU/mL).
-
Analysis: Plot the log₁₀ CFU/mL against time to generate time-kill curves. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.
Sortase A (SrtA) Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This assay is used to screen for and quantify the inhibitory activity of compounds against SrtA.
Protocol:
-
Reagents:
-
Purified SrtA enzyme.
-
FRET substrate peptide (e.g., Dabcyl-QALPETGEE-Edans).
-
Test compound (e.g., this compound).
-
Assay buffer.
-
-
Procedure:
-
In a 96-well plate, add the purified SrtA enzyme to the assay buffer.
-
Add the test compound at various concentrations.
-
Pre-incubate the enzyme and compound mixture.
-
Initiate the reaction by adding the FRET substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
-
Analysis: The rate of fluorescence increase is proportional to the SrtA activity. The IC₅₀ value (the concentration of the inhibitor required to reduce enzyme activity by 50%) can be calculated from the dose-response curve.
vWbp Coagulase Activity Assay
This assay measures the ability of a compound to inhibit the coagulase activity of vWbp.
Protocol:
-
Tube Coagulation Assay:
-
Mix rabbit plasma with a solution of purified vWbp and different concentrations of the test compound in a test tube.
-
Incubate at 37°C and observe for clot formation at regular intervals. The time to clot formation is recorded.
-
-
Plate Coagulation Assay:
-
Prepare an agarose plate containing fibrinogen and plasma.
-
Punch wells in the agar and add a mixture of vWbp and different concentrations of the test compound to the wells.
-
Incubate the plate at 37°C overnight.
-
The formation of an opaque zone around the well indicates coagulation. The diameter of this zone is measured to quantify the coagulase activity.[9]
-
Pneumolysin Hemolytic Activity Assay
This assay determines the ability of a compound to inhibit the hemolytic (red blood cell-lysing) activity of pneumolysin.
Protocol:
-
Preparation of Red Blood Cells (RBCs): Wash fresh red blood cells with phosphate-buffered saline (PBS) and resuspend to a desired concentration.
-
Reaction Mixture: In a microtiter plate, mix purified pneumolysin with different concentrations of the test compound.
-
Incubation: Add the RBC suspension to the wells and incubate at 37°C.
-
Measurement: Centrifuge the plate and measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).
-
Controls: Include a positive control (RBCs with pneumolysin, no inhibitor) and a negative control (RBCs in PBS).
-
Analysis: The percentage of hemolysis is calculated relative to the positive control.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Caption: this compound's multi-target anti-virulence mechanism.
Caption: Workflow for a time-kill kinetic assay.
Caption: Principle of the Sortase A FRET inhibition assay.
Conclusion
This compound presents a compelling case as a novel anti-virulence agent. Its ability to inhibit multiple key virulence factors in clinically significant pathogens, such as S. aureus and S. pneumoniae, at sub-inhibitory concentrations, positions it as a promising candidate for further development. The comparative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to validate and expand upon these findings. The continued exploration of anti-virulence strategies, exemplified by this compound, is crucial in the ongoing battle against antibiotic resistance.
References
- 1. Galangin as a direct inhibitor of vWbp protects mice from Staphylococcus aureus‐induced pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound ameliorates Streptococcus pneumoniae-induced infection in vitro through inhibiting Streptococcus pneumoniae growth and neutralizing pneumolysin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Inhibitory Effect of this compound on Staphylococcus aureus vWbp That Protects Mice From Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Berberine Enhances the Antibacterial Activity of Selected Antibiotics against Coagulase-Negative Staphylococcus Strains in Vitro [mdpi.com]
- 6. Insights into structure and activity of natural compound inhibitors of pneumolysin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.unimus.ac.id [repository.unimus.ac.id]
- 8. Galangin synergistically revives the antibacterial activity of vancomycin against vancomycin-resistant Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Comparative Analysis of Dryocrassin ABBA's Cross-Reactivity with Other Phloroglucinols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of Dryocrassin ABBA, a prominent phloroglucinol, with other related compounds. The focus is on its cross-reactivity, interpreted here as the comparative inhibitory effects on shared molecular targets, which suggests a potential for similar mechanisms of action and binding interactions. This document summarizes key experimental data, details the methodologies employed in these studies, and visualizes the experimental processes and underlying biological pathways.
I. Comparative Biological Activity of this compound and Filixic Acid ABA
This compound and Filixic Acid ABA, both isolated from Dryopteris crassirhizoma, have been the subject of comparative studies to evaluate their antiviral efficacy. The data presented below summarizes their inhibitory concentrations (IC50) against various viral targets.
Table 1: Comparative Inhibitory Activity (IC50) of this compound and Filixic Acid ABA against Viral Targets
| Target Virus/Enzyme | This compound (IC50 in µM) | Filixic Acid ABA (IC50 in µM) | Reference |
| Coronaviruses | |||
| SARS-CoV-2 Main Protease (Mpro) | 22.40 ± 0.73 | 25.90 ± 0.81 | [1] |
| SARS-CoV Infection | 0.80 ± 0.07 | 4.56 ± 0.21 | [1][2] |
| MERS-CoV Infection | 1.31 ± 0.07 | 2.67 ± 0.10 | [1][2] |
| Influenza Viruses | |||
| H5N1 Neuraminidase (NA) | 18.59 ± 4.53 | 29.57 ± 2.48 | [3] |
| H5N1 Virus (in MDCK cells) | 16.5 | >100 (<50% inhibition at 100 µM) | [1][2] |
Analysis: The data indicates that both this compound and Filixic Acid ABA exhibit inhibitory activity against the main protease of SARS-CoV-2, with this compound being slightly more potent.[1] Notably, this compound demonstrates significantly stronger inhibitory effects against SARS-CoV and MERS-CoV infections in cell-based assays.[1][2] In the context of influenza, this compound is a more effective inhibitor of both the H5N1 neuraminidase enzyme and the whole virus compared to Filixic Acid ABA.[1][2][3] This suggests a degree of cross-reactivity in their ability to target these viral components, with this compound consistently showing a stronger biological effect.
II. Experimental Methodologies
The following sections detail the protocols used to generate the comparative data presented above.
A. Immunofluorescence-Based Antiviral Assay for Coronaviruses
This method was employed to determine the IC50 values of the compounds against SARS-CoV-2, SARS-CoV, and MERS-CoV in cell culture.[1]
Protocol:
-
Cell Seeding: Vero cells were seeded at a density of 1.2 x 10^4 cells per well in 384-well black culture plates and incubated.
-
Compound and Virus Addition: Serially diluted concentrations of this compound or Filixic Acid ABA were added to the cells. Subsequently, the cells were infected with SARS-CoV-2 (at a Multiplicity of Infection - MOI of 0.0125), SARS-CoV (MOI of 0.05), or MERS-CoV (MOI of 0.0625).
-
Incubation: The plates were incubated for 24 hours.
-
Immunostaining: After incubation, the cells were fixed and stained with antibodies specific to the nucleocapsid protein of SARS-CoV-2 or the spike proteins of SARS-CoV and MERS-CoV.
-
Data Acquisition and Analysis: The degree of viral infection was quantified by immunofluorescence. The IC50 values were then calculated using non-linear regression analysis.[1]
B. Neuraminidase (NA) Inhibition Assay for Influenza H5N1
This enzymatic assay was utilized to assess the direct inhibitory effect of the phloroglucinols on the influenza neuraminidase enzyme.[3]
Protocol:
-
Enzyme and Compound Incubation: Recombinant H5N1 neuraminidase was incubated with varying concentrations of this compound or Filixic Acid ABA.
-
Substrate Addition: A fluorogenic substrate for neuraminidase was added to the mixture.
-
Signal Measurement: The enzymatic activity was determined by measuring the fluorescence signal generated from the cleavage of the substrate.
-
IC50 Determination: The concentration of the compound that inhibited 50% of the neuraminidase activity was calculated to determine the IC50 value.
III. Visualizing Experimental Workflows and Pathways
The following diagrams illustrate the logical flow of the experimental procedures and the targeted viral pathway.
IV. Conclusion
The available data strongly suggests that this compound and Filixic Acid ABA exhibit cross-reactive inhibitory effects against key enzymes and replication processes of both coronaviruses and influenza viruses. This cross-reactivity is likely attributable to their structural similarities as phloroglucinols, enabling them to interact with conserved regions of these viral targets. However, the observed differences in their inhibitory potencies highlight subtle structural-activity relationships that warrant further investigation. For drug development professionals, this compound appears to be a more potent lead compound for antiviral therapies based on the current comparative data. Future research should focus on competitive binding assays and co-crystallography studies to elucidate the precise molecular interactions and the structural basis for the observed differences in activity.
References
A Head-to-Head Comparison of Dryocrassin ABBA and Other Sortase A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the ongoing battle against bacterial infections, particularly those caused by Gram-positive pathogens like Staphylococcus aureus, inhibiting virulence factors has emerged as a promising therapeutic strategy. Sortase A (SrtA), a transpeptidase that anchors surface proteins crucial for pathogenesis to the bacterial cell wall, represents a key target. This guide provides a detailed, data-driven comparison of Dryocrassin ABBA, a flavonoid natural product, with other notable Sortase A inhibitors.
Performance Comparison of Sortase A Inhibitors
The inhibitory potential of various compounds against Staphylococcus aureus Sortase A is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for this compound and a selection of other natural and synthetic inhibitors.
| Compound Class | Inhibitor | IC50 (µM) | Source |
| Flavonoid | This compound | 24.17 | [1] |
| Flavonoid | Curcumin | 37.5 | [2] |
| Flavonoid | Morin | 37.39 | |
| Flavonoid | Myricetin | 44.03 | |
| Flavonoid | Quercetin | 52.70 | |
| Peptidomimetic | LPRDSar | 18.9 | [3][4] |
| Natural Alkaloid | Berberine chloride | Not explicitly reported as a direct SrtA inhibitor with a specific IC50 value in the provided search results. Its activity against S. aureus is noted, but not directly attributed to SrtA inhibition with a corresponding IC50. | [5][6][7][8][9][10] |
| Synthetic | 2-(2-amino-3-chloro-benzoylamino)-benzoic acid | 59.7 | [11] |
| Synthetic | (Z)-3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl) acrylonitrile | 9.2 | [12] |
Mechanism of Action: this compound
This compound, a flavonoid natural product, has been shown to be an effective inhibitor of S. aureus SrtA.[1] Molecular dynamics simulations and mutagenesis assays have revealed that this compound directly engages with the SrtA enzyme by binding to amino acid residues V166 and V168, which significantly attenuates the catalytic activity of the enzyme.
Experimental Protocols
The determination of IC50 values for Sortase A inhibitors is predominantly carried out using a Fluorescence Resonance Energy Transfer (FRET)-based assay.
Detailed FRET Assay Protocol for Staphylococcus aureus Sortase A Inhibition
This protocol is adapted from methodologies described in the scientific literature for assessing the transpeptidation activity of S. aureus SrtA.[11]
Materials:
-
Recombinantly expressed and purified S. aureus SrtA (final concentration: 1 µM)
-
Assay Buffer: 50 mM Tris, 150 mM NaCl, 5 mM CaCl₂, pH 7.5
-
FRET Substrate: Abz-LPETG-Dap(Dnp)-OH (25 µM)
-
Nucleophile: H₂N-(Gly)₄-OH (0.5 mM)
-
Inhibitor compounds (dissolved in DMSO)
-
Flat-bottomed black 96-well plates
-
Plate reader with fluorescence detection capabilities (λex = 320 nm, λem = 430 nm)
Procedure:
-
Prepare the assay buffer and all reagents to their final concentrations.
-
Add the inhibitor compound from DMSO stocks to the wells of the 96-well plate. Include a DMSO-only control.
-
Add the FRET substrate (Abz-LPETG-Dap(Dnp)-OH) and the nucleophile (H₂N-(Gly)₄-OH) to each well.
-
Initiate the enzymatic reaction by adding the purified SrtA enzyme to each well.
-
Immediately place the plate in a microplate reader and monitor the increase in fluorescence for 30 minutes at 30°C. The excitation wavelength should be set to 320 nm and the emission wavelength to 430 nm.
-
Record the fluorescence intensity over time. The rate of the reaction is proportional to the initial linear increase in fluorescence.
-
To determine the IC50 value, perform the assay with a range of inhibitor concentrations.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
All assays should be performed in triplicate to ensure reproducibility.
Visualizations
Sortase A-Mediated Cell Wall Anchoring Pathway
The following diagram illustrates the mechanism by which Sortase A anchors surface proteins to the peptidoglycan cell wall in Gram-positive bacteria.
Caption: Sortase A pathway for anchoring surface proteins.
Experimental Workflow for Sortase A Inhibition FRET Assay
This diagram outlines the key steps in the FRET-based assay used to screen for and characterize Sortase A inhibitors.
Caption: FRET assay workflow for SrtA inhibitor screening.
References
- 1. Bacterial Sortase Substrate III, Abz/DNP - 1 mg [anaspec.com]
- 2. Targeting Bacterial Sortases in Search of Anti-virulence Therapies with Low Risk of Resistance Development [mdpi.com]
- 3. Substrate-derived Sortase A inhibitors: targeting an essential virulence factor of Gram-positive pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate-derived Sortase A inhibitors: targeting an essential virulence factor of Gram-positive pathogenic bacteria - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Visualization and Quantification of Sortase Activity at the Single-Molecule Level via Transpeptidation-Directed Intramolecular Förster Resonance Energy Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Berberine disrupts staphylococcal proton motive force to cause potent anti-staphylococcal effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Berberine at sub-inhibitory concentration inhibits biofilm dispersal in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of Berberine in the Treatment of Methicillin-Resistant Staphylococcus aureus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Berberine Inhibits the Inflammatory Response Induced by Staphylococcus aureus Isolated from Atopic Eczema Patients via the TNF-α/Inflammation/RAGE Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Identification of novel small-molecular inhibitors of Staphylococcus aureus sortase A using hybrid virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Dryocrassin ABBA: A Potent Broad-Spectrum Antiviral Agent
A Comparative Analysis of the Antiviral Efficacy of Dryocrassin ABBA Against Coronaviruses and Influenza Viruses
This compound, a natural phloroglucinol derivative isolated from the rhizome of Dryopteris crassirhizoma, has demonstrated significant broad-spectrum antiviral activity, positioning it as a promising candidate for further drug development. This guide provides a comprehensive comparison of this compound's antiviral performance against that of other established antiviral agents, supported by experimental data. The information is intended for researchers, scientists, and professionals in the field of drug development.
Anticoronaviral Activity
This compound has shown potent inhibitory effects against a range of coronaviruses, including SARS-CoV, MERS-CoV, and the pandemic-causing SARS-CoV-2.[1] The primary mechanism of action is the inhibition of the viral main protease (Mpro or 3CLpro), a crucial enzyme for viral replication.[1]
Comparative In Vitro Efficacy Against Coronaviruses
The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound and its structural analog, Filixic Acid ABA, in comparison to the established antiviral drugs Lopinavir and Remdesivir. All data presented were obtained from studies using Vero or Vero E6 cell lines, which are standard models for coronavirus research.
| Compound | Virus | EC50/IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound | SARS-CoV-2 | 22.40 | >50 | >2.23 | [1] |
| SARS-CoV | 0.80 | >50 | >62.5 | [1] | |
| MERS-CoV | 1.31 | >50 | >38.17 | [1] | |
| Filixic Acid ABA | SARS-CoV-2 | 25.90 | >50 | >1.93 | [1] |
| SARS-CoV | 4.56 | >50 | >10.96 | [1] | |
| MERS-CoV | 2.67 | >50 | >18.73 | [1] | |
| Lopinavir | SARS-CoV-2 | 26.63 | >100 | >3.76 | |
| Remdesivir | SARS-CoV-2 | 0.77 | >100 | >129.87 |
Anti-Influenza Virus Activity
This compound has also been identified as a potent inhibitor of influenza A virus, specifically the highly pathogenic H5N1 strain. Its anti-influenza activity is attributed, at least in part, to the inhibition of viral neuraminidase (NA), an enzyme essential for the release of progeny virions from infected cells.[1][2] Furthermore, in vivo studies suggest that this compound mitigates the severity of influenza infection by modulating the host's inflammatory response.[3][4]
Comparative In Vitro and In Vivo Efficacy Against Influenza A (H5N1)
This section compares the anti-influenza activity of this compound with the neuraminidase inhibitor Oseltamivir (the active metabolite, oseltamivir carboxylate) and the M2 ion channel inhibitor Amantadine.
| Compound | Assay Type | Virus Strain | EC50/IC50 (µM) | TC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | Antiviral Assay (MDCK cells) | H5N1 | 16.5 | >400 | >24.2 | [1] |
| Neuraminidase Inhibition | H5N1 | 18.59 | N/A | N/A | [2][5] | |
| Filixic Acid ABA | Neuraminidase Inhibition | H5N1 | 29.57 | N/A | N/A | [2][5] |
| Oseltamivir Carboxylate | Antiviral Assay (MDCK cells) | H5N1 | 7.5 | N/A | N/A |
In an in vivo mouse model of amantadine-resistant H5N1 infection, oral administration of this compound demonstrated a significant dose-dependent increase in survival rates compared to both the untreated and amantadine-treated groups.[3][4][6][7][8][9]
| Treatment Group (mg/kg) | Survival Rate (%) | Reference |
| This compound (33) | 87 | [3][7] |
| This compound (18) | 80 | [3][7] |
| This compound (12.5) | 60 | [3][7] |
| Amantadine (20) | 53 | [3][7] |
| Untreated Control | 20 | [3][7] |
Experimental Protocols
SARS-CoV-2 Main Protease (Mpro) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of SARS-CoV-2 Mpro. A common method is a Fluorescence Resonance Energy Transfer (FRET)-based assay.
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 Mpro enzyme
-
FRET-based substrate with a cleavage site for Mpro
-
Assay buffer (e.g., 20 mM HEPES, 1 mM EDTA, 1 mM TCEP, pH 7.3)
-
Test compounds (this compound, etc.) dissolved in DMSO
-
384-well assay plates
-
Fluorescence plate reader
-
-
Procedure:
-
A solution of the Mpro enzyme is pre-incubated with varying concentrations of the test compound in the assay buffer for 15-30 minutes at room temperature.
-
The enzymatic reaction is initiated by the addition of the FRET substrate.
-
The fluorescence intensity is measured kinetically over a period of time (e.g., 30-60 minutes) using a plate reader with appropriate excitation and emission wavelengths.
-
The rate of substrate cleavage is determined from the linear phase of the reaction.
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of Mpro inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Neuraminidase (NA) Inhibition Assay
This assay measures the inhibition of influenza virus neuraminidase activity. A common method utilizes a fluorogenic substrate.
-
Reagents and Materials:
-
Influenza virus (H5N1) preparation
-
Fluorogenic NA substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA)
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Test compounds (this compound, etc.)
-
96-well black plates
-
Fluorescence plate reader
-
-
Procedure:
-
The influenza virus is pre-incubated with serial dilutions of the test compounds for 30 minutes at 37°C.
-
The MUNANA substrate is added to initiate the enzymatic reaction, and the plate is incubated for a further 60 minutes at 37°C.
-
The reaction is stopped by the addition of a stop solution (e.g., ethanol).
-
The fluorescence of the released 4-methylumbelliferone is measured using a fluorescence plate reader (e.g., excitation at 365 nm and emission at 450 nm).
-
The IC50 value is determined by non-linear regression analysis of the dose-response curve.
-
Antiviral Activity and Cytotoxicity Assay (Cell-Based)
This protocol determines the effective concentration of a compound that inhibits viral replication in cell culture (EC50) and the concentration that is toxic to the cells (CC50).
-
Cell Lines and Viruses:
-
Vero E6 cells for coronaviruses
-
Madin-Darby Canine Kidney (MDCK) cells for influenza viruses
-
Virus stocks of SARS-CoV-2 or influenza H5N1
-
-
Procedure for Antiviral Assay (e.g., Immunofluorescence-based):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with serial dilutions of the test compound for a short period before infection.
-
The cells are then infected with the virus at a specific multiplicity of infection (MOI).
-
After an incubation period (e.g., 24-48 hours), the cells are fixed and permeabilized.
-
The cells are then stained with a primary antibody specific for a viral protein (e.g., SARS-CoV-2 nucleocapsid protein) followed by a fluorescently labeled secondary antibody.
-
The number of infected cells is quantified using an automated fluorescence microscope or a high-content imaging system.
-
The EC50 value is calculated from the dose-response curve of viral inhibition.
-
-
Procedure for Cytotoxicity Assay (e.g., MTT Assay):
-
Cells are seeded in 96-well plates and treated with the same serial dilutions of the test compound as in the antiviral assay, but without viral infection.
-
After the same incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.
-
The formazan crystals formed by viable cells are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The CC50 value is determined from the dose-response curve of cell viability.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound against SARS-CoV-2 Mpro.
Caption: Mechanism of this compound against Influenza Neuraminidase.
Caption: General workflow for in vitro antiviral activity screening.
References
- 1. Anticoronaviral Activity of the Natural Phloroglucinols, this compound and Filixic Acid ABA from the Rhizome of Dryopteris crassirhizoma by Targeting the Main Protease of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Influenza Virus (H5N1) Activity Screening on the Phloroglucinols from Rhizomes of Dryopteris crassirhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel active substance for use against amantadine-resistant H5N1 avian influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel active substance for use against amantadine-resistant H5N1 avian influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. frontiersin.org [frontiersin.org]
- 8. Frontiers | this compound, a novel active substance for use against amantadine-resistant H5N1 avian influenza virus [frontiersin.org]
- 9. frontiersin.org [frontiersin.org]
Independent Verification of Dryocrassin ABBA's Antitumor Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antitumor effects of Dryocrassin ABBA with currently approved multikinase inhibitors for hepatocellular carcinoma (HCC): sorafenib, regorafenib, and lenvatinib. The information is compiled from preclinical studies to offer a comprehensive overview of their respective mechanisms and efficacy.
In Vitro Efficacy Against Hepatocellular Carcinoma Cells
The following table summarizes the in vitro effects of this compound and the comparator drugs on the viability of the human hepatocellular carcinoma cell line, HepG2.
| Compound | Concentration | Effect on HepG2 Cell Viability | Citation |
| This compound | 25 µg/mL | 68% viability | [1][2] |
| 50 µg/mL | 60% viability | [1][2] | |
| 75 µg/mL | 49% viability | [1][2] | |
| Sorafenib | ~6 µmol/L (IC50) | 50% viability | [3] |
| 0-20 µM (dose-dependent decrease) | Inhibition of proliferation | [4][5][6] | |
| Regorafenib | >5 µM | Significant decrease in viability | [7][8] |
| 0.25 - 0.5 µM | Dose-dependent decrease in viability | [9][10] | |
| Lenvatinib | 2 µmol/L | Significant inhibition of proliferation | [11] |
| 0-14 µM (dose-dependent decrease) | Decreased viability | [12][13] |
In Vivo Antitumor Activity in Mouse Models
The table below outlines the in vivo effects of this compound and the comparator drugs on tumor growth in mouse models of hepatocellular carcinoma.
| Compound | Mouse Model | Dosing | Effect on Tumor Growth | Citation |
| This compound | KM mice with H22 tumors | Not specified | Significantly suppressed tumor growth | [1][2] |
| Sorafenib | Nude mice with HLE xenografts | 25 mg/kg | 49.3% inhibition | [14] |
| SCID mice with patient-derived HCC xenografts | 50 mg/kg | 85% inhibition | [15] | |
| 100 mg/kg | 96% inhibition | [15] | ||
| Regorafenib | Nude mice with patient-derived HCC xenografts | 10 mg/kg | Significant tumor growth inhibition in 8/10 models | [16][17] |
| Lenvatinib | Nude mice with HuH-7 xenografts | Not specified | Reduced tumor growth | [18] |
| Nude mice with PLC/PRF/5 xenografts | Not specified | Antitumor activity | [19] |
Mechanism of Action: A Comparative Overview
This compound induces apoptosis in HCC cells through a caspase-dependent mitochondrial pathway. In contrast, sorafenib, regorafenib, and lenvatinib are multi-kinase inhibitors that target various signaling pathways involved in cell proliferation and angiogenesis.
This compound Signaling Pathway in HepG2 Cells
This compound upregulates the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2. This leads to the activation of caspase-3 and caspase-7, culminating in apoptosis.[1][2]
Multi-Kinase Inhibitor Signaling Pathways
Sorafenib, regorafenib, and lenvatinib inhibit multiple receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR, thereby blocking downstream signaling cascades like the RAF/MEK/ERK pathway. This dual action inhibits both tumor cell proliferation and angiogenesis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound (this compound, sorafenib, etc.) and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).[20][21][22][23]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat HepG2 cells with the test compound for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.[24][25][26][27]
Western Blotting
This technique is used to detect specific proteins in a sample.
Protocol:
-
Protein Extraction: Lyse the treated and untreated HepG2 cells and determine the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p53, Bax, Bcl-2, caspase-3, caspase-7) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of compounds in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject HCC cells (e.g., H22, HepG2, or patient-derived xenografts) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., by oral gavage or intraperitoneal injection) at the specified dose and schedule.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).[28][29][30][31][32]
References
- 1. This compound Induces Apoptosis in Human Hepatocellular Carcinoma HepG2 Cells Through a Caspase-Dependent Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Induces Apoptosis in Human Hepatocellular Carcinoma HepG2 Cells Through a Caspase-Dependent Mitochondrial Pathway -Asian Pacific Journal of Cancer Prevention | Korea Science [koreascience.kr]
- 3. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. Different Mechanisms of Action of Regorafenib and Lenvatinib on Toll-Like Receptor-Signaling Pathways in Human Hepatoma Cell Lines [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Regorafenib reverses HGF‐induced sorafenib resistance by inhibiting epithelial‐mesenchymal transition in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of low concentrations of Regorafenib and Sorafenib on human HCC cell AFP, migration, invasion and growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Sorafenib and rapamycin induce growth suppression in mouse models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Lenvatinib inhibits angiogenesis and tumor fibroblast growth factor signaling pathways in human hepatocellular carcinoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchhub.com [researchhub.com]
- 21. 細胞計數與健康分析 [sigmaaldrich.com]
- 22. broadpharm.com [broadpharm.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bosterbio.com [bosterbio.com]
- 27. Annexin V Staining Protocol [bdbiosciences.com]
- 28. mdpi.com [mdpi.com]
- 29. Orthotopic Model of Hepatocellular Carcinoma in Mice | Springer Nature Experiments [experiments.springernature.com]
- 30. Mouse Models of Hepatocellular Carcinoma: Classification, Advancement, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Experimental Models of Hepatocellular Carcinoma—A Preclinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Mouse Models of Hepatocellular Carcinoma | Exon Publications [exonpublications.com]
A Comparative Analysis of Synthetic vs. Natural Dryocrassin ABBA Efficacy
For Immediate Release
This guide provides a detailed comparison of the efficacy of synthetically produced versus naturally sourced Dryocrassin ABBA, a phloroglucinol derivative with significant therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of current experimental data to inform future research and development initiatives.
This compound, originally isolated from the rhizome of Dryopteris crassirhizoma, has demonstrated a broad spectrum of biological activities, including antiviral, antibacterial, and antifungal properties.[1] The recent successful total synthesis of this compound has opened new avenues for its large-scale production and therapeutic application.[2][3] This guide synthesizes available data to compare the efficacy of both forms of the compound.
Data Summary
The following tables summarize the quantitative data on the efficacy of natural and synthetic this compound from various experimental studies.
Table 1: Antiviral Efficacy
| Form | Virus Target | Assay Type | Metric | Result | Reference |
| Natural | Influenza A/H5N1 (Amantadine-resistant) | In vivo (Mouse model) | Survival Rate (33 mg/kg) | 87% | [4][5] |
| Natural | Influenza A/H5N1 (Amantadine-resistant) | In vivo (Mouse model) | Survival Rate (18 mg/kg) | 80% | [4][5] |
| Natural | Influenza A/H5N1 (Amantadine-resistant) | In vivo (Mouse model) | Survival Rate (12.5 mg/kg) | 60% | [4][5] |
| Natural | Influenza A/H5N1 | In vitro (Neuraminidase Inhibition) | IC₅₀ | 18.59 ± 4.53 µM | [1] |
| Natural | SARS-CoV-2 | In vitro (Antiviral Assay) | IC₅₀ | Not specified, but showed dose-dependent inhibition | [6][7] |
| Natural | SARS-CoV | In vitro (Antiviral Assay) | IC₅₀ | 0.80 ± 0.07 µM | [7] |
| Natural | MERS-CoV | In vitro (Antiviral Assay) | IC₅₀ | 1.31 ± 0.07 µM | [7] |
| Synthetic | Influenza A/H7N9 (Anhui strain) | In vitro (Neuraminidase Inhibition) | IC₅₀ | 3.6 µM | [2][3] |
| Synthetic | Influenza A/H7N9 (Shanghai strain, highly resistant) | In vitro (Neuraminidase Inhibition) | IC₅₀ | Medium inhibitory activity | [2][3] |
| Reference | Oseltamivir (Positive Control) | In vitro (Neuraminidase Inhibition against H7N9 Anhui) | IC₅₀ | 9.6 µM | [2][3] |
Table 2: Antibacterial & Antifungal Efficacy (Natural this compound)
| Target Organism | Assay Type | Metric | Result | Reference |
| Staphylococcus aureus | In vitro (Sortase A Inhibition - FRET) | IC₅₀ | 24.17 µM | [8] |
| Staphylococcus aureus | In vitro (vWbp Coagulase Inhibition) | - | Significant inhibition | [9] |
| Fusarium oxysporum | In vitro (Mycelial Growth Inhibition) | Inhibition Rate (at 2 g/L) | 93.13% |
Note: To date, published data on the antibacterial and antifungal efficacy of synthetic this compound is limited.
Experimental Protocols
In vivo Antiviral Efficacy against H5N1 (Natural this compound)[4]
-
Animal Model: Specific Pathogen-Free (SPF) BALB/c female mice.
-
Virus Inoculation: Mice were intranasally inoculated with 10⁴⁵ ELD₅₀ of an amantadine-resistant H5N1 virus.
-
Treatment: Two days post-inoculation, mice received daily oral gavage of natural this compound at doses of 12.5, 18, and 33 mg/kg body weight for seven days. A positive control group received 20 mg/kg of amantadine hydrochloride, and an untreated group received saline.
-
Outcome Measures: Survival rates, body weight changes, lung virus loads, and levels of pro-inflammatory and anti-inflammatory cytokines in bronchoalveolar lavage fluid were assessed.
Neuraminidase Inhibition Assay (Synthetic this compound)[2][3]
-
Methodology: The inhibitory activities of synthesized this compound and its analogues against the neuraminidases (NAs) of H7N9 influenza viruses were evaluated.
-
Procedure: The specific details of the assay were not fully provided in the abstract, but it was a comparative in vitro assay against a positive control, oseltamivir (OSV).
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) was calculated to determine the potency of the compounds.
Sortase A Inhibition Assay (Natural this compound)[8]
-
Methodology: A Fluorescence Resonance Energy Transfer (FRET) assay was used to measure the inhibitory activity of natural this compound against Staphylococcus aureus Sortase A (SrtA).
-
Substrate: A synthetic peptide substrate, Dabcyl-QALPETGEE-Edans, was used.
-
Procedure: The cleavage of the FRET substrate by SrtA results in an increase in fluorescence. The assay was performed in the presence of varying concentrations of this compound to determine its inhibitory effect on SrtA catalytic activity.
-
Data Analysis: The IC₅₀ value was determined from the dose-response curve.
Mechanism of Action & Signaling Pathways
Antiviral Mechanism (Influenza)
This compound exerts its antiviral effects against influenza viruses, at least in part, by inhibiting the viral neuraminidase (NA) enzyme.[2][3] NA is crucial for the release of progeny virions from infected cells. By inhibiting NA, this compound can prevent the spread of the virus.
Furthermore, in in vivo studies with natural this compound, a significant modulatory effect on the host immune response was observed. The compound was found to decrease the levels of pro-inflammatory cytokines (IL-6, TNF-α, IFN-γ) and increase the levels of anti-inflammatory cytokines (IL-10, MCP-1) in the lungs of infected mice.[5] This suggests that this compound also mitigates the pathological inflammation associated with severe influenza infection.
Caption: Antiviral mechanism of this compound against influenza virus.
Antibacterial Mechanism (S. aureus)
Against Staphylococcus aureus, natural this compound has been shown to inhibit Sortase A (SrtA), a crucial enzyme for anchoring virulence factors to the bacterial cell wall.[8] By inhibiting SrtA, this compound can potentially reduce the bacterium's ability to cause infection. The proposed mechanism involves the direct binding of this compound to the catalytic site of SrtA.[8]
Caption: Antibacterial mechanism of this compound against S. aureus.
Conclusion
The available data indicates that both natural and synthetic this compound are potent bioactive compounds. The synthetic version has demonstrated superior in vitro inhibitory activity against influenza neuraminidase compared to the widely used antiviral drug oseltamivir.[2][3] Natural this compound has shown significant in vivo efficacy against a drug-resistant influenza strain, as well as promising in vitro activity against coronaviruses and key bacterial enzymes.[4][7][8]
While the direct comparative efficacy of synthetic versus natural this compound across a broad range of applications is yet to be fully elucidated, the successful total synthesis provides a crucial step towards standardized production and further clinical investigation. Future studies should aim to directly compare the efficacy and safety profiles of both forms in various preclinical models to fully understand their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel active substance for use against amantadine-resistant H5N1 avian influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel active substance for use against amantadine-resistant H5N1 avian influenza virus | Semantic Scholar [semanticscholar.org]
- 4. Anticoronaviral Activity of the Natural Phloroglucinols, this compound and Filixic Acid ABA from the Rhizome of Dryopteris crassirhizoma by Targeting the Main Protease of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Mechanism of the Flavonoid Natural Product this compound against Staphylococcus aureus Sortase A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
In Vivo Target Engagement of Dryocrassin ABBA: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dryocrassin ABBA's in vivo performance with alternative compounds, supported by available experimental data. The focus is on the validation of its target engagement in living organisms, a critical step in drug development. While direct in vivo target engagement data for its antiviral activity remains to be fully elucidated, this document summarizes the significant downstream effects that suggest successful target modulation.
Performance Comparison
The following tables summarize the quantitative data from in vivo studies, comparing this compound's efficacy against relevant alternatives.
Table 1: Efficacy of this compound against Amantadine-Resistant H5N1 Influenza Virus in Mice
| Parameter | This compound (33 mg/kg) | This compound (18 mg/kg) | This compound (12.5 mg/kg) | Amantadine (20 mg/kg) | Untreated Control |
| Survival Rate | 87%[1][2][3] | 80%[1][2][3] | 60%[1][2][3] | 53%[1][2][3] | 20%[1][2][3] |
| Lung Viral Load (log10 EID50/0.1ml) on Day 7 | Significantly decreased (P < 0.01) vs. Untreated[1][2][4] | Significantly decreased (P < 0.01) vs. Untreated[1][2][4] | Not reported | Not significantly different from 33 & 18 mg/kg this compound[1] | High |
| Body Weight Change on Day 7 | Significant increase vs. Untreated[1][2] | Significant increase vs. Untreated[1][2] | Not reported | Significant increase vs. Untreated[1][2] | Significant decrease |
| Lung Index on Day 7 | Decreased (P > 0.05) vs. Untreated[1][2][4] | Decreased (P > 0.05) vs. Untreated[1][2][4] | Not reported | Not reported | High |
Table 2: Modulation of Cytokine Levels in Bronchoalveolar Lavage Fluid (BALF) of H5N1-Infected Mice (Day 7)
| Cytokine | This compound (33 mg/kg & 18 mg/kg) vs. Untreated | This compound (33 mg/kg & 18 mg/kg) vs. Amantadine |
| Pro-inflammatory | ||
| IL-6 | Significantly decreased (P < 0.01)[1][2][4] | Significantly decreased[1][2] |
| TNF-α | Significantly decreased (P < 0.01)[1][2][4] | Significantly decreased[1][2] |
| IFN-γ | Significantly decreased (P < 0.01)[1][2][4] | Significantly decreased[1][2] |
| IL-12 | Significantly decreased (P < 0.01)[1][2][4] | Not reported |
| Anti-inflammatory | ||
| IL-10 | Significantly increased (P < 0.01)[1][2][4] | Significantly increased[1][2] |
| MCP-1 | Significantly increased (P < 0.01)[1][2][4] | Significantly increased[1][2] |
Table 3: In Vivo Efficacy of this compound against Staphylococcus aureus
| Parameter | This compound Treatment | Untreated Control |
| Bacterial Load in Lungs (Pneumonia Model) | Reduced[5] | High |
| Pulmonary Infections | Alleviated[5] | Severe |
Experimental Protocols
H5N1 Influenza Virus Mouse Model
-
Animal Model: Specific Pathogen-Free (SPF) female BALB/c mice, 6-8 weeks old.
-
Virus Strain: Amantadine-resistant H5N1 (A/Chicken/Hebei/706/2005).
-
Infection: Mice were intranasally inoculated with the virus.
-
Treatment: Oral gavage administration of this compound (12.5, 18, and 33 mg/kg body weight) or Amantadine hydrochloride (20 mg/kg body weight) was initiated 2 days post-inoculation and continued for 7 days. The control group received physiological saline.[6]
-
Monitoring: Body weight, activity, and mortality were monitored daily for 14 days.[6]
-
Viral Load Quantification: On day 7 post-infection, lungs were harvested, homogenized, and viral titers in the supernatants were determined by the 50% egg infective dose (EID50) method using 10-day-old embryonated SPF chicken eggs.[6]
-
Cytokine Analysis: On day 7 post-infection, bronchoalveolar lavage fluid (BALF) was collected. The concentrations of IL-6, TNF-α, IFN-γ, IL-12, IL-10, and MCP-1 were measured using a BD CBA Mouse Th1/Th2/Th17 Cytokine Kit and analyzed by flow cytometry.[6][7]
Staphylococcus aureus Pneumonia Mouse Model
-
Animal Model: C57BL/6J mice.
-
Bacterial Strain: Staphylococcus aureus Newman.
-
Infection: The method of infection to induce pneumonia is not specified in the available literature.
-
Treatment: The dosage and administration route of this compound are not detailed in the provided sources.
-
Outcome Measures: The study evaluated the reduction in bacterial load in the lungs and the alleviation of pulmonary infections.[5]
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathways potentially modulated by this compound based on its observed in vivo effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Host Immune Responses against Influenza A Virus Infection by Mitogen-Activated Protein Kinases (MAPKs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel active substance for use against amantadine-resistant H5N1 avian influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Inhibitory Effect of this compound on Staphylococcus aureus vWbp That Protects Mice From Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel active substance for use against amantadine-resistant H5N1 avian influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Assessing the Therapeutic Index of Dryocrassin ABBA: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic index of Dryocrassin ABBA against existing drugs across various therapeutic areas, including its antibacterial, antiviral, and antifungal applications. The information is compiled from preclinical data to offer an objective overview for research and drug development purposes.
Executive Summary
This compound, a natural flavonoid compound, has demonstrated promising antimicrobial and antiviral properties in preclinical studies. Its therapeutic potential is being explored against a range of pathogens, including Staphylococcus aureus, H5N1 avian influenza virus, and SARS-CoV-2. A crucial aspect of drug development is the therapeutic index (TI), a quantitative measure of a drug's safety, which compares the dose that elicits a therapeutic effect to the dose that causes toxicity. This guide synthesizes available efficacy and toxicity data for this compound and compares it with established drugs for similar indications. While a definitive therapeutic index for this compound has not been established due to the absence of comprehensive dose-escalation toxicity studies to determine a precise LD50 or TD50, the existing data suggests a favorable preliminary safety profile.
Comparative Data on Efficacy and Toxicity
The following tables summarize the available quantitative data for this compound and comparator drugs. It is important to note that direct comparison of therapeutic indices is challenging due to variations in experimental models and a lack of a definitive toxic dose for this compound.
Table 1: this compound - Efficacy and Toxicity Profile
| Therapeutic Area | Target | Efficacy Metric (Concentration/Dose) | Toxicity Metric (Concentration/Dose) | Source |
| Antiviral (SARS-CoV-2) | Main Protease (Mpro) | IC50: 46.48 ± 1.1 µM | CC50: >50 µM (Vero cells) | [1] |
| SARS-CoV Infection | IC50: 0.80 ± 0.07 µM | - | [1] | |
| MERS-CoV Infection | IC50: 1.31 ± 0.07 µM | - | [1] | |
| Antiviral (Influenza) | H5N1 Avian Influenza | 87% survival in mice (33 mg/kg) | Approx. lethal dose in mice: >10 mg/kg (5-day repeated dose) | [2][3] |
| Neuraminidase (Anhui H7N9) | IC50: 3.6 µM | TC50 > 400 µM | [4] | |
| Antibacterial | Staphylococcus aureus Sortase A | Inhibitory activity demonstrated | - | [5] |
| Antifungal | Fusarium oxysporum | 93.13% mycelial growth inhibition (2 g/L) | - | [6] |
Table 2: Comparator Drugs - Therapeutic Index and Relevant Concentrations
| Drug | Therapeutic Area | Therapeutic Index | Therapeutic Concentration/Dose | Toxic Concentration/Dose | Source |
| Vancomycin | Staphylococcus aureus | Narrow | Trough levels: 15-20 mg/L for serious infections | Trough levels >20 mg/L associated with nephrotoxicity | [5][7][8] |
| Linezolid | Staphylococcus aureus | Narrow | Trough levels: 2-8 mg/L | Trough levels >8 mg/L associated with toxicity | [2][9] |
| Oseltamivir (Tamiflu) | Influenza A (H5N1) | Not explicitly stated, but generally considered safe | 75 mg twice daily for 5 days | - | [10][11] |
| Amantadine | Influenza A | Narrow | - | Toxicity related to anticholinergic properties | [12][13] |
| Remdesivir | COVID-19 | Not explicitly stated | Approved for hospitalized patients | - | [14] |
| Nirmatrelvir/ritonavir (Paxlovid) | COVID-19 | Not explicitly stated | Reduces risk of hospitalization/death | Numerous drug interactions due to ritonavir | [14][15] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of the cited experimental data.
Determination of IC50 (Half-maximal Inhibitory Concentration)
Objective: To determine the concentration of a drug that inhibits a specific biological or biochemical function by 50%.
General Protocol (Example: Cell-Based Assay using MTT):
-
Cell Culture: Adherent cells are seeded in 96-well plates at a density of 1,000-10,000 cells/well and incubated to allow for attachment.[16]
-
Drug Treatment: A series of dilutions of the test compound (e.g., this compound) are prepared in culture medium. The existing medium is replaced with the drug-containing medium, and the plates are incubated for a specified period (e.g., 24-72 hours).[16]
-
MTT Assay:
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[16]
-
The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 490 nm).[16]
-
Data Analysis: The absorbance values are converted to percentage of inhibition relative to untreated control cells. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[17]
Determination of LD50 (Median Lethal Dose)
Objective: To determine the single dose of a substance that is expected to cause death in 50% of a test animal population.
General Protocol (Example: Up-and-Down Procedure in Mice):
-
Animal Preparation: A small number of mice (e.g., BALB/c) are used. The animals are acclimated and fasted overnight prior to dosing.[18][19]
-
Dosing: The first animal receives a dose at a level just below the estimated LD50.[20]
-
Observation: The animal is observed for a defined period (e.g., 24 hours to 14 days) for signs of toxicity and mortality.[19][20]
-
Dose Adjustment:
-
If the animal survives, the next animal receives a higher dose.
-
If the animal dies, the next animal receives a lower dose.
-
This process is continued for a specified number of animals.[20]
-
-
Data Analysis: The LD50 is calculated from the pattern of survivals and deaths using statistical methods such as the modified Karber method or Probit Analysis.[19][20]
hERG Inhibition Assay
Objective: To assess the potential of a compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to cardiotoxicity.
General Protocol (Example: Automated Patch Clamp):
-
Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells) is used.[21][22]
-
Electrophysiology: Whole-cell patch clamp recordings are performed using an automated system (e.g., QPatch).[22][23]
-
Compound Application: The test compound is applied to the cells at various concentrations.[23]
-
Data Acquisition: The hERG tail current is measured before and after the application of the compound. A known hERG inhibitor (e.g., E-4031) is used as a positive control.[23]
-
Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration, and an IC50 value is determined.[22]
Cytochrome P450 (CYP) Inhibition Assay
Objective: To evaluate the potential of a compound to inhibit major CYP450 enzymes, which can lead to drug-drug interactions.
General Protocol (Example: Using Human Liver Microsomes):
-
Incubation: Human liver microsomes are incubated with a specific substrate for a particular CYP isoform (e.g., phenacetin for CYP1A2) and the test compound at various concentrations.[6][24]
-
Reaction: The metabolic reaction is initiated by adding a cofactor such as NADPH.[6]
-
Metabolite Quantification: After a set incubation time, the reaction is stopped, and the formation of the specific metabolite is quantified using LC-MS/MS.[6][24]
-
Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to that of a vehicle control. The percentage of inhibition is calculated, and an IC50 value is determined.[6]
Visualizations
Experimental and Logical Workflows
Caption: Workflow for Therapeutic Index Assessment.
Signaling Pathway Diagrams
Caption: Inhibition of Sortase A by this compound.
Caption: Inhibition of SARS-CoV-2 Main Protease.
References
- 1. Staphylococcus Aureus Infection Treatment & Management: Medical Care, Surgical Care, Prevention [emedicine.medscape.com]
- 2. Linezolid in the treatment of drug-resistant tuberculosis: the challenge of its narrow therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IC50 determination and cell viability assay [bio-protocol.org]
- 5. Vancomycin Therapeutic Drug Monitoring [pidjournal.com]
- 6. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. academic.oup.com [academic.oup.com]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Frontiers | Expert consensus statement on therapeutic drug monitoring and individualization of linezolid [frontiersin.org]
- 10. What Is the Optimal Therapy for Patients with H5N1 Influenza? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Avian influenza A (H5N1) infection: targets and strategies for chemotherapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amantadine | C10H17N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. emedicine.medscape.com [emedicine.medscape.com]
- 15. IDSA Guidelines on the Treatment and Management of Patients with COVID-19 [idsociety.org]
- 16. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. youtube.com [youtube.com]
- 18. Acute Oral Toxicity of Tetrodotoxin in Mice: Determination of Lethal Dose 50 (LD50) and No Observed Adverse Effect Level (NOAEL) [mdpi.com]
- 19. enamine.net [enamine.net]
- 20. Improved up-and-down procedure for acute toxicity measurement with reliable LD50 verified by typical toxic alkaloids and modified Karber method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 22. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 24. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
Reproducibility of Published Dryocrassin ABBA Experimental Results: A Comparative Guide
Introduction
Dryocrassin ABBA, a phloroglucinol derivative isolated from the rhizome of Dryopteris crassirhizoma, has garnered attention in the scientific community for its potential therapeutic applications. Published research has indicated its activity against a range of pathogens, including bacteria, viruses, and fungi. This guide aims to provide a comprehensive overview of the published experimental findings for this compound, focusing on the reproducibility of these results by presenting the available quantitative data and detailed methodologies. Furthermore, it objectively compares the performance of this compound with alternative compounds, supported by experimental data from the literature. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.
Antibacterial Activity against Staphylococcus aureus
This compound has been identified as an inhibitor of Sortase A (SrtA), a key enzyme in Staphylococcus aureus responsible for anchoring virulence factors to the cell wall.[1] Inhibition of SrtA is a promising anti-virulence strategy.
Quantitative Data Summary
| Compound/Treatment | Target | Assay | Key Parameter | Result | Reference |
| This compound | Sortase A | FRET-based assay | Inhibition | Dose-dependent inhibition of SrtA activity | [2] |
| Vancomycin | Cell wall synthesis | MIC | Inhibition of bacterial growth | Standard antibiotic for S. aureus | [3][4] |
| Linezolid | Protein synthesis | MIC | Inhibition of bacterial growth | Alternative antibiotic for S. aureus | [5] |
| Clindamycin | Protein synthesis | MIC | Inhibition of bacterial growth | Alternative antibiotic for S. aureus | [5] |
| Telmisartan | Sortase A | Virtual screening & in vitro | Inhibition | Identified as a potential SrtA inhibitor | [6] |
Experimental Protocols
Sortase A Inhibition Assay (FRET-based)
The inhibitory activity of this compound against S. aureus Sortase A was determined using a fluorescence resonance energy transfer (FRET) assay.[1][2] The principle of this assay is that the cleavage of a FRET-labeled peptide substrate by SrtA results in a detectable change in fluorescence.
-
Enzyme and Substrate: Recombinant SrtA and a synthetic peptide substrate, Dabcyl-QALPETGEE-Edans, were used.
-
Procedure: SrtA was pre-incubated with varying concentrations of this compound. The reaction was initiated by the addition of the FRET-labeled peptide substrate.
-
Measurement: The catalytic activity was measured by monitoring the change in fluorescence using a microplate reader. The degree of inhibition was calculated relative to a control without the inhibitor.
Signaling Pathway and Experimental Workflow
Figure 1. Inhibition of S. aureus Sortase A by this compound and FRET assay workflow.
Antiviral Activity against H5N1 Avian Influenza Virus
This compound has demonstrated therapeutic efficacy in a mouse model of amantadine-resistant H5N1 avian influenza virus infection.[7][8][9] The proposed mechanism is not direct inhibition of viral replication but rather the modulation of the host inflammatory response.[10]
Quantitative Data Summary
| Compound/Treatment | Dosage | Outcome | Result | Reference |
| This compound | 33 mg/kg | Survival Rate | 87% | [7][10] |
| This compound | 18 mg/kg | Survival Rate | 80% | [7][10] |
| This compound | 12.5 mg/kg | Survival Rate | 60% | [7][10] |
| Amantadine Hydrochloride | 20 mg/kg | Survival Rate | 53% | [9][10] |
| Untreated Control | - | Survival Rate | 20% | [9][10] |
| This compound | 33 and 18 mg/kg | Lung Virus Load (Day 7) | Significantly reduced (P < 0.01) vs. untreated | [9] |
| This compound | 33 and 18 mg/kg | Pro-inflammatory Cytokines (IL-6, TNF-α, IFN-γ) (Day 7) | Significantly decreased (P < 0.01) vs. amantadine and untreated | [9] |
| This compound | 33 and 18 mg/kg | Anti-inflammatory Cytokines (IL-10, MCP-1) (Day 7) | Significantly increased (P < 0.01) vs. amantadine and untreated | [9] |
Experimental Protocols
H5N1 Infection Mouse Model
-
Animals: SPF BALB/c female mice were used.[8]
-
Virus: An amantadine-resistant H5N1 avian influenza virus (A/Chicken/Hebei/706/2005) was used for infection.[9]
-
Procedure: Mice were intranasally inoculated with the H5N1 virus.[8] Treatment with this compound (at 12.5, 18, and 33 mg/kg) or amantadine hydrochloride (20 mg/kg) was administered by oral gavage for 7 days, starting from day 2 post-inoculation.[8]
-
Measurements: Survival rates and body weight changes were monitored daily. On day 7 post-infection, lung index, virus loads in the lungs, and levels of pro- and anti-inflammatory cytokines in bronchoalveolar lavage fluid were determined.[7][8]
Logical Relationships in H5N1 Treatment
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | An Inhibitory Effect of this compound on Staphylococcus aureus vWbp That Protects Mice From Pneumonia [frontiersin.org]
- 4. An Inhibitory Effect of this compound on Staphylococcus aureus vWbp That Protects Mice From Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. This compound, a novel active substance for use against amantadine-resistant H5N1 avian influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound, a novel active substance for use against amantadine-resistant H5N1 avian influenza virus [frontiersin.org]
- 9. This compound, a novel active substance for use against amantadine-resistant H5N1 avian influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unveiling Nature's Arsenal: Dryocrassin ABBA Benchmarked Against Leading Natural Antiviral Compounds
For Immediate Release
In the relentless pursuit of novel antiviral therapies, researchers are increasingly turning to the vast and diverse chemical library of the natural world. A new comprehensive guide offers an in-depth comparison of Dryocrassin ABBA, a promising natural phloroglucinol, against other prominent classes of natural antiviral compounds, including flavonoids, alkaloids, and terpenes. This guide provides drug development professionals and researchers with a valuable tool for evaluating the potential of these compounds in the fight against viral diseases.
This compound, isolated from the rhizome of Dryopteris crassirhizoma, has demonstrated significant antiviral activity, particularly against coronaviruses and influenza viruses. This guide presents a head-to-head comparison of its efficacy, supported by quantitative data from in vitro studies, with that of other well-researched natural compounds. The data is presented in clear, structured tables to facilitate objective comparison.
Beyond a simple comparison of antiviral potency, this guide delves into the mechanisms of action of these compounds, illustrating the intricate signaling pathways they modulate to inhibit viral replication and entry. Detailed experimental protocols for key antiviral assays are also provided, offering a practical resource for researchers in the field.
Quantitative Comparison of Antiviral Activity
The following tables summarize the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values of this compound and other selected natural compounds against various viruses. Lower values indicate higher potency.
Table 1: Antiviral Activity of this compound
| Virus | Assay Type | Cell Line | IC50 (µM) | Reference(s) |
| SARS-CoV-2 | Immunofluorescence | Vero | 22.40 ± 0.73 | [1] |
| SARS-CoV | Immunofluorescence | Vero | 0.80 ± 0.07 | [1] |
| MERS-CoV | Not Specified | Vero | Not Specified | [2] |
| Influenza A (H5N1) | Neuraminidase Inhibition | Not Specified | 18.59 ± 4.53 | [3][4] |
| Influenza A (H5N1) | Antiviral Activity | MDCK | 16.5 | [1] |
Table 2: Antiviral Activity of Selected Flavonoids
| Compound | Virus | Assay Type | Cell Line | IC50 / EC50 (µM) | Reference(s) |
| Baicalein | Chikungunya virus (CHIKV) | Not Specified | Vero | 6.997 (IC50) | [5] |
| Japanese Encephalitis Virus (JEV) | Not Specified | Not Specified | 5.8 ± 1.09 (IC50) | [6] | |
| Enterovirus 71 (EV-A71) | Not Specified | RD | 4.96 (IC50) | [6] | |
| Quercetin | Dengue Virus-2 (DENV-2) | Not Specified | Vero | 35.7 (IC50) | [6] |
| Fisetin | Chikungunya virus (CHIKV) | Not Specified | Vero | 29.5 (IC50) | [5] |
| Quercetagetin | Chikungunya virus (CHIKV) | Not Specified | Vero | 43.52 (IC50) | [5] |
Table 3: Antiviral Activity of Selected Alkaloids
| Compound | Virus | Assay Type | Cell Line | IC50 / EC50 (µM) | Reference(s) |
| Berberine | Influenza A (H1N1) | Not Specified | RAW-264.7 | 0.01 (IC50) | [7] |
| HIV-1 | Not Specified | Not Specified | 6.356 ± 0.336 (IC50) | [8] | |
| Emetine | Zika Virus (ZIKV) | Titer Assay | Vero | 0.00874 (IC50) | [7] |
| Aromoline | SARS-CoV-2 (Delta Variant) | Pseudovirus Assay | Not Specified | 0.47 - 0.66 (IC50) | [9] |
| Tomatidine | Chikungunya virus (CHIKV) | Not Specified | Not Specified | 1.3 (EC50) | [10] |
Table 4: Antiviral Activity of Selected Terpenes
| Compound | Virus | Assay Type | Cell Line | IC50 / EC50 (µM) | Reference(s) |
| Glycyrrhizin | SARS-CoV | Not Specified | Not Specified | 365 (EC50) | [11][12] |
| Carvone | SARS-CoV-2 | Not Specified | Vero 76 | 80.23 ± 6.07 (IC50) | [13] |
| Carvacrol | SARS-CoV-2 | Not Specified | Vero 76 | 86.55 ± 12.73 (IC50) | [13] |
| Betulinic Acid | HIV-1 (Integrase) | Not Specified | Not Specified | 24.8 (IC50) | [14] |
| Maslinic Acid | SARS-CoV-2 (Mpro) | Not Specified | Not Specified | 3.22 (IC50) | [14] |
Mechanisms of Action and Signaling Pathways
The antiviral effects of these natural compounds are exerted through diverse mechanisms, often targeting specific viral proteins or modulating host cellular pathways to create an inhospitable environment for the virus.
This compound's Mechanism of Action:
This compound has been shown to directly inhibit key viral enzymes. In the case of coronaviruses like SARS-CoV-2, it targets the main protease (Mpro) , an enzyme crucial for viral replication.[1][2] For influenza viruses, it inhibits neuraminidase (NA) , an enzyme essential for the release of new viral particles from infected cells.[3][4]
Mechanism of this compound
Flavonoids' Antiviral Mechanisms:
Flavonoids exhibit a broad range of antiviral activities by interfering with multiple stages of the viral life cycle. They can block viral entry, inhibit viral enzymes like proteases and polymerases, and modulate host signaling pathways such as the NF-κB and MAPK pathways, which are often hijacked by viruses for their replication.[15][16]
Antiviral Mechanisms of Flavonoids
Alkaloids' Antiviral Mechanisms:
Alkaloids represent a structurally diverse group of compounds with potent antiviral activities. Their mechanisms often involve the inhibition of viral nucleic acid synthesis (DNA or RNA), interference with viral protein synthesis, and disruption of viral entry and release.[17] Some alkaloids also modulate host immune responses to combat viral infections.
Antiviral Mechanisms of Alkaloids
Terpenes' Antiviral Mechanisms:
Terpenes, a large class of organic compounds produced by a variety of plants, often exhibit antiviral properties by directly interacting with viral envelopes, thereby preventing viral entry into host cells. Some terpenes can also interfere with viral replication processes within the host cell.[18][19]
Antiviral Mechanisms of Terpenes
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common in vitro antiviral assays used to generate the data presented in this guide.
Immunofluorescence-Based Antiviral Assay
This assay is used to quantify the extent of viral infection by visualizing viral antigens within infected cells.
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero cells for coronaviruses) in 96-well plates and allow them to form a monolayer.
-
Compound Treatment and Infection: Treat the cells with serial dilutions of the test compound (e.g., this compound). Subsequently, infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a defined period (e.g., 24 hours) to allow for viral replication.
-
Immunostaining: Fix the cells and permeabilize them. Then, add a primary antibody specific to a viral protein (e.g., nucleocapsid protein for SARS-CoV-2), followed by a fluorescently labeled secondary antibody.
-
Imaging and Analysis: Visualize the fluorescently labeled cells using a high-content imaging system. The percentage of infected cells is quantified, and the IC50 value is calculated.
Immunofluorescence Assay Workflow
Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection.
-
Cell Seeding: Grow a confluent monolayer of susceptible cells in multi-well plates.
-
Virus-Compound Incubation: Pre-incubate a known titer of the virus with various concentrations of the test compound.
-
Infection: Add the virus-compound mixture to the cell monolayers and allow the virus to adsorb.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for several days until visible plaques are formed.
-
Staining and Counting: Stain the cells with a dye (e.g., crystal violet) that stains living cells. Plaques will appear as clear zones. Count the number of plaques and calculate the percentage of plaque reduction compared to the untreated control to determine the IC50.
Plaque Reduction Assay Workflow
50% Tissue Culture Infectious Dose (TCID50) Assay
The TCID50 assay determines the viral titer by identifying the dilution of the virus that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures. This assay can be adapted to measure the inhibitory effect of a compound.
-
Cell Seeding: Seed host cells in a 96-well plate.
-
Serial Dilution: Prepare serial dilutions of the virus stock.
-
Infection: Inoculate the cell cultures with the different virus dilutions. In parallel, a set of wells is treated with the test compound at various concentrations before or during infection.
-
Incubation: Incubate the plates and observe for the development of CPE daily.
-
Endpoint Determination: After a set incubation period, score each well for the presence or absence of CPE.
-
Calculation: The TCID50 is calculated using the Reed-Muench or Spearman-Kärber method. The reduction in viral titer in the presence of the compound is used to determine its antiviral activity.
TCID50 Assay Workflow
This comparative guide underscores the significant potential of this compound and other natural compounds as a source of new antiviral drug leads. The provided data and methodologies aim to facilitate further research and development in this critical area of medicine.
References
- 1. Anticoronaviral Activity of the Natural Phloroglucinols, this compound and Filixic Acid ABA from the Rhizome of Dryopteris crassirhizoma by Targeting the Main Protease of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antiviral activity of selected flavonoids against Chikungunya virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral activities of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkaloids as potential antivirals. A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticoronavirus Isoquinoline Alkaloids: Unraveling the Secrets of Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. biorxiv.org [biorxiv.org]
- 12. In Vitro Evaluation of the Activity of Terpenes and Cannabidiol against Human Coronavirus E229 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiviral Activity of Selected Lamiaceae Essential Oils and Their Monoterpenes Against SARS-Cov-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Flavonoids as Potential Antiviral Agents for Porcine Viruses | MDPI [mdpi.com]
- 17. Potential Antiviral Action of Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effective Antiviral Activity of Essential Oils and their Characteristic Terpenes against Coronaviruses: An Update [jscimedcentral.com]
Safety Operating Guide
Proper Disposal Procedures for Dryocrassin ABBA
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal procedures for Dryocrassin ABBA, a flavonoid natural product derived from Dryopteris crassirhizoma.[1][2] Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This information is intended to supplement, not replace, institutional and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
I. Chemical and Physical Properties of this compound
This compound is a phloroglucinol derivative with demonstrated antiviral and antibacterial activities.[1][2][3] Understanding its properties is the first step toward safe handling and disposal.
| Property | Value |
| CAS Number | 12777-70-7[1] |
| Molecular Formula | C43H48O16[1] |
| Molecular Weight | 820.832 g/mol [1] |
| Appearance | Yellow crystalline solid[4] |
| Boiling Point | 1089.0 ± 65.0 °C at 760 mmHg[1] |
| Flash Point | 626.1 ± 30.8 °C[1] |
| Density | 1.5 ± 0.1 g/cm³[1] |
| Solubility | Soluble in Pyridine, DMSO, Methanol[4] |
II. Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure that the following personal protective equipment is used:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. A respirator may be required if generating dusts or aerosols.
III. Step-by-Step Disposal Protocol
Step 1: Waste Identification and Segregation
-
Pure this compound: Unused or expired pure this compound should be treated as chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, must also be disposed of as chemical waste.
-
Solutions: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled waste container. Do not mix with other incompatible waste streams.
Step 2: Waste Collection and Storage
-
Solid Waste:
-
Place pure this compound and contaminated solids into a designated, leak-proof, and clearly labeled solid chemical waste container.
-
Ensure the container is kept closed when not in use.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a compatible, sealed, and labeled liquid waste container.
-
The label should clearly state "Hazardous Waste," the full chemical name "this compound," and the solvent used (e.g., "this compound in DMSO").
-
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by your institution's EHS department.
Step 3: Disposal
-
All waste containing this compound must be disposed of through your institution's official hazardous waste program.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow your institution's procedures for requesting a hazardous waste pickup.
IV. Spill and Emergency Procedures
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.
-
Place the spilled material into a labeled hazardous waste container.
-
Clean the spill area with an appropriate solvent and decontaminate the surface.
-
-
Minor Spills (Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Place the absorbent material into a labeled hazardous waste container.
-
Clean the spill area and decontaminate the surface.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
Prevent entry to the affected area.
-
V. Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Dryocrassin ABBA
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of Dryocrassin ABBA, a novel antiviral and antibacterial compound isolated from Rhizoma Dryopteridis Crassirhizomatis. The following procedural guidance is intended to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Handling
While a specific Safety Data Sheet (SDS) for this compound is not currently available, it is classified as a phloroglucinol derivative. Therefore, safety precautions should be based on the known hazards of this class of compounds. The following PPE is mandatory when handling this compound in solid (powder) or solution form.
Table 1: Personal Protective Equipment for this compound
| Protection Type | Required PPE | Specifications |
| Eye Protection | Safety Goggles | Must conform to European standard EN 166 or OSHA 29 CFR 1910.133. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | Long-sleeved, fully buttoned. |
| Respiratory Protection | Dust Mask/Respirator | For handling the powder form, a NIOSH/MSHA or European Standard EN 149 approved respirator is required to avoid inhalation of dust particles. |
Operational Plan: Safe Handling and Storage
Adherence to the following operational procedures is critical to minimize exposure and ensure a safe laboratory environment.
-
Engineering Controls : Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the powder form to minimize inhalation risks. Eyewash stations and safety showers must be readily accessible.
-
Handling Powder :
-
Avoid generating dust. Use appropriate tools for weighing and transferring the powder.
-
Wear all prescribed PPE, including respiratory protection.
-
-
Preparing Solutions :
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Work in a chemical fume hood.
-
-
Storage :
-
Store this compound in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place away from strong oxidizing agents.
-
-
Hygiene :
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.
-
Remove contaminated clothing immediately and wash before reuse.
-
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste : Collect any solid waste (e.g., contaminated gloves, weigh boats) in a designated, sealed hazardous waste container.
-
Liquid Waste : Collect all solutions containing this compound in a clearly labeled, sealed hazardous waste container.
-
Disposal : Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not pour down the drain.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on published research.
In Vivo Antiviral Activity Assessment in a Mouse Model[1][2][3][4]
This protocol outlines the procedure for evaluating the antiviral efficacy of this compound against influenza virus in mice.
-
Animal Model : Use SPF (Specific Pathogen-Free) BALB/c female mice.
-
Housing : House animals in a negative pressure isolator within a BSL-3 facility. Provide ad libitum access to food and water.
-
Virus Inoculation :
-
Anesthetize mice lightly.
-
Intranasally inoculate with a non-lethal dose of the virus (e.g., H5N1 strain).
-
-
Drug Administration :
-
Prepare this compound in a suitable vehicle (e.g., saline).
-
Administer this compound orally via gavage at varying dosages (e.g., 12.5, 18, and 33 mg/kg body weight).
-
Begin treatment 2 days post-inoculation and continue daily for 7 days.
-
Include a positive control group (e.g., amantadine) and a vehicle control group.
-
-
Monitoring and Sample Collection :
-
Monitor survival rates and body weight daily.
-
On day 7 post-inoculation, euthanize a subset of mice from each group to collect bronchoalveolar lavage fluid (BALF) and lung tissue.
-
-
Analysis :
-
Determine viral loads in lung tissue via RT-qPCR.
-
Measure levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IFN-γ, IL-12) and anti-inflammatory cytokines (e.g., IL-10, MCP-1) in BALF using ELISA or multiplex assays.
-
Table 2: In Vivo Experimental Parameters
| Parameter | Value |
| Animal Model | SPF BALB/c female mice |
| Virus Strain | Influenza A (e.g., H5N1) |
| Route of Inoculation | Intranasal |
| This compound Dosages | 12.5, 18, 33 mg/kg |
| Route of Administration | Oral gavage |
| Treatment Duration | 7 days (starting 2 days post-infection) |
| Primary Endpoints | Survival rate, body weight, lung viral load, cytokine levels |
In Vitro Antifungal Activity Assessment[5]
This protocol details the evaluation of this compound's inhibitory effect on the growth of Fusarium oxysporum.
-
Fungal Culture : Grow F. oxysporum on Potato Dextrose Agar (PDA) plates.
-
Preparation of Test Plates :
-
Prepare PDA medium containing various concentrations of this compound (e.g., 0.1, 0.5, 2.0 g/L).
-
Pour the amended PDA into petri dishes.
-
-
Inoculation :
-
Place a mycelial plug from the edge of an actively growing F. oxysporum culture onto the center of the test plates.
-
-
Incubation : Incubate the plates at 25°C.
-
Data Collection :
-
Measure the colony diameter at regular intervals until the mycelium in the control plate reaches the edge of the plate.
-
Calculate the inhibition rate compared to the control.
-
-
Microscopy :
-
Observe the morphology of the fungal hyphae from the treated and control plates using Scanning Electron Microscopy (SEM) to identify any structural changes.
-
Table 3: In Vitro Antifungal Experimental Parameters
| Parameter | Value |
| Fungal Strain | Fusarium oxysporum |
| Culture Medium | Potato Dextrose Agar (PDA) |
| This compound Concentrations | 0.1, 0.5, 2.0 g/L |
| Incubation Temperature | 25°C |
| Primary Endpoint | Mycelial growth inhibition rate |
| Secondary Endpoint | Hyphal morphology changes (via SEM) |
Visualizations
Signaling Pathway of this compound in Viral Infection
The following diagram illustrates the proposed mechanism of action for this compound in mitigating viral infections by modulating the host's immune response.
Caption: this compound's immunomodulatory effects during viral infection.
Experimental Workflow for In Vivo Antiviral Assessment
This diagram outlines the key steps in the in vivo experimental protocol for evaluating the efficacy of this compound.
Caption: Workflow for in vivo evaluation of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
